molecular formula C14H21ClO B7894632 1-Chloro-4-(octyloxy)benzene CAS No. 836-60-2

1-Chloro-4-(octyloxy)benzene

Cat. No.: B7894632
CAS No.: 836-60-2
M. Wt: 240.77 g/mol
InChI Key: WIDHUBSORYSSME-UHFFFAOYSA-N
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Description

1-Chloro-4-(octyloxy)benzene is a useful research compound. Its molecular formula is C14H21ClO and its molecular weight is 240.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-4-octoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClO/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDHUBSORYSSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307351
Record name 1-Chloro-4-(octyloxy)benzene
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Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836-60-2
Record name NSC190785
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190785
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-4-(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Chloro-4-(octyloxy)benzene chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 1-Chloro-4-(octyloxy)benzene

Introduction

This compound (CAS No. 836-60-2) is an aromatic ether that presents a unique combination of functional groups, making it a molecule of significant interest for researchers in organic synthesis and materials science.[1] Structurally, it comprises a chlorobenzene core functionalized with an eight-carbon alkoxy chain in the para position. This architecture, featuring a rigid aromatic unit and a flexible aliphatic tail, is a classic template for designing molecules with specific physicochemical properties, particularly for applications in liquid crystals and as a versatile intermediate for the synthesis of more complex molecular targets. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, synthesized from established chemical principles and data from analogous structures.

Physicochemical Properties

The physical characteristics of this compound are dictated by its molecular structure. The presence of the long octyl chain significantly influences its melting and boiling points compared to shorter-chain analogues like 4-chloroanisole. While specific experimental data for this compound is sparse, we can estimate its properties based on known chemical trends and data from related molecules.

PropertyValue / DescriptionSource / Basis
CAS Number 836-60-2[1]
Molecular Formula C₁₄H₂₁ClO[1]
Molecular Weight 240.77 g/mol [1]
Appearance Expected to be a colorless liquid or low-melting solid at room temperature.Structural Analogy
Boiling Point > 200 °C (Estimated)Analogy to 4-chloroanisole (184°C) and increased chain length.[2]
Melting Point Not available. Likely near or slightly above room temperature.Structural Analogy
Solubility Insoluble in water. Soluble in common organic solvents (e.g., diethyl ether, THF, chloroform, hexanes).Principle of "like dissolves like"; long nonpolar alkyl chain.
Density ~1.0 g/cm³ (Estimated)Analogy to 4-chloroanisole (~1.1 g/cm³), adjusted for alkyl chain.[2]
LogP (Octanol/Water) > 4 (Estimated)Increased hydrophobicity due to the octyl chain compared to analogues.

Predicted Spectroscopic Profile

While a definitive experimental spectrum requires empirical measurement, the spectroscopic characteristics of this compound can be reliably predicted based on its structure.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene group attached to the ether oxygen, the subsequent methylene groups of the alkyl chain, and the terminal methyl group.

    • Aromatic protons: Two doublets in the range of δ 6.8-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • -O-CH₂- protons: A triplet around δ 3.9-4.0 ppm.

    • Alkyl chain protons (-CH₂-): A series of multiplets between δ 1.3-1.8 ppm.

    • Terminal -CH₃ protons: A triplet around δ 0.9 ppm.

  • ¹³C NMR Spectroscopy : The carbon NMR would display signals for the six unique aromatic carbons, with the carbon attached to the oxygen being the most downfield among them, and distinct signals for each of the eight carbons in the octyl chain.

  • Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands.

    • ~2850-2950 cm⁻¹: C-H stretching from the alkyl chain.

    • ~1590 and ~1490 cm⁻¹: C=C stretching vibrations of the aromatic ring.

    • ~1245 cm⁻¹: Aryl-O-C asymmetric stretching of the ether linkage.

    • ~1050-1150 cm⁻¹: C-Cl stretching.

  • Mass Spectrometry : The mass spectrum will show a molecular ion peak (M⁺) at m/z 240. A characteristic M+2 peak at m/z 242 with approximately one-third the intensity of the M⁺ peak will be present due to the ³⁷Cl isotope. Fragmentation would likely involve the loss of the octyl chain.

Synthesis and Reactivity

Synthesis: The Williamson Ether Synthesis

The most direct and common method for preparing this compound is the Williamson ether synthesis.[3][4] This robust Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[5]

Causality of Experimental Choices:

  • Reactants : 4-chlorophenol is chosen as the aromatic core, and an 8-carbon alkyl halide (e.g., 1-bromooctane or 1-iodooctane) provides the alkoxy tail. A primary halide is crucial to ensure the Sₙ2 mechanism proceeds efficiently and to avoid the competing E2 elimination reaction that is prevalent with secondary and tertiary halides.[4][5]

  • Base : A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is used to deprotonate the weakly acidic phenol, generating the highly nucleophilic 4-chlorophenoxide in situ.[5][6]

  • Solvent : A polar aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile is ideal. These solvents effectively solvate the cation of the base but do not solvate the nucleophile, thus enhancing its reactivity.[4]

Step-by-Step Protocol:

  • Deprotonation : 4-chlorophenol is dissolved in a suitable polar aprotic solvent (e.g., acetone). Anhydrous potassium carbonate is added in slight excess. The mixture is stirred, often with gentle heating, to facilitate the formation of the potassium 4-chlorophenoxide salt.

  • Nucleophilic Substitution : 1-Bromooctane is added to the reaction mixture. The flask is fitted with a reflux condenser and heated to reflux for several hours to drive the Sₙ2 reaction to completion.

  • Workup and Purification : After cooling, the inorganic salts are filtered off. The solvent is removed under reduced pressure. The resulting crude product is typically purified by vacuum distillation or column chromatography to yield pure this compound.

G cluster_reactants Starting Materials cluster_process Reaction Steps A 4-Chlorophenol P1 1. Deprotonation: Formation of 4-Chlorophenoxide A->P1 Step 1 B 1-Bromooctane P2 2. Sₙ2 Attack: Phenoxide displaces Bromide B->P2 Step 2 C K₂CO₃ (Base) C->P1 Step 1 D Acetone (Solvent) D->P1 Step 1 P1->P2 Step 2 P3 3. Workup & Purification P2->P3 F This compound P3->F

Caption: Williamson Ether Synthesis Workflow.

Reactivity Profile

The reactivity of this compound is governed by its two key functional regions: the substituted aromatic ring and the ether linkage.

1. Electrophilic Aromatic Substitution (EAS)

The benzene ring is susceptible to attack by electrophiles. The outcome of such reactions is controlled by the directing effects of the two substituents: the chloro group and the octyloxy group.

  • Octyloxy Group (-OR) : This is an activating group and an ortho-, para-director . The oxygen atom donates electron density to the ring via resonance, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions.

  • Chloro Group (-Cl) : This is a deactivating group but also an ortho-, para-director . The high electronegativity of chlorine withdraws electron density from the ring inductively, making it less reactive than benzene overall.[7][8] However, lone pairs on the chlorine atom can donate electron density via resonance, which preferentially stabilizes ortho and para attack.[7]

Combined Effect : In this compound, the powerful activating and directing effect of the octyloxy group dominates. Electrophilic substitution will be directed to the positions ortho to the octyloxy group (positions 2 and 6). The ring is significantly more activated towards EAS than chlorobenzene itself.

Caption: Directing effects in electrophilic substitution.

2. Nucleophilic Aromatic Substitution (SₙAr)

The C-Cl bond on the aromatic ring is generally unreactive towards nucleophilic substitution.[8] Unlike alkyl halides, the lone pairs on the chlorine and the pi system of the ring create a stronger C-Cl bond with partial double-bond character. Furthermore, the electron-donating octyloxy group increases electron density on the ring, further disfavoring attack by nucleophiles.[9] Reaction at this site would require harsh conditions (high temperature and pressure) and is not a typical reaction pathway.

Potential Applications

The unique bifunctional nature of this compound makes it a valuable precursor in several fields.

  • Liquid Crystals : Molecules with a rigid aromatic core and a long, flexible alkyl chain are known as calamitic (rod-like) mesogens, the fundamental building blocks of many thermotropic liquid crystals.[10][11] this compound can serve as a key intermediate for creating more complex liquid crystalline materials used in displays (LCDs), smart windows, and sensors.[12][13] The chloro-substituent can be used to tune the dielectric anisotropy and other physical properties of the final material.[14]

  • Organic Synthesis Intermediate : The chlorine atom can be replaced or used as a handle in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. The octyloxy group can modulate solubility and electronic properties.

  • Pharmaceutical and Agrochemical Research : The 4-alkoxy-chlorobenzene motif appears in various biologically active molecules. This compound serves as a building block for synthesizing analogues and new chemical entities for drug discovery and crop protection programs.

Toxicology and Safety Profile (Inferred)

No specific toxicology data is available for this compound. The following information is inferred from the safety data sheets of structurally similar compounds like 4-chloroanisole and other substituted chlorobenzenes.[2][15][16] A thorough risk assessment should be conducted before handling.

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[15][16]Use in a well-ventilated area or fume hood. Avoid breathing vapors.
Skin/Eye Irritation Expected to cause skin and serious eye irritation.[15]Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.
Stability/Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[2]Store away from strong oxidants. Avoid excessive heat and ignition sources.
Fire Hazards Likely a combustible liquid. Hazardous decomposition products include carbon oxides and hydrogen chloride gas.[15]Store in a cool, well-ventilated place. Use CO₂, dry chemical, or foam extinguishers.
Handling/Storage Keep container tightly closed. Store in a dry, cool, and well-ventilated area. Wash hands thoroughly after handling.

Conclusion

This compound is a synthetically accessible aromatic compound with a well-defined reactivity profile. Its properties are dominated by the interplay between the electron-donating octyloxy group and the deactivating but ortho-, para-directing chloro group. This structure makes it a valuable intermediate, particularly in the synthesis of liquid crystals and other advanced materials. While specific safety data is lacking, prudent laboratory practices based on analogous compounds should be followed to ensure safe handling.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Retrieved from [Link]

  • Courtney, J. J., Geipel, L. E., & Shriner, R. L. (n.d.). Reactivity of the Halogen in the Isomeric 4- and 4'-Chloroazoxybenzenes. UNI ScholarWorks. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Oxford Lab Chem. (n.d.). PARA CHLORO NITRO BENZENE 99% (PNCB) Material Safety Data Sheet. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Vaia. (n.d.). Would you expect 4-chloromethoxybenzene and 4-chlorotrifluoromethylbenzene to be more, or less, reactive than chlorobenzene toward methoxide ion? Explain. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chloro-4-(chloromethyl)benzene. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methyl- (CAS 106-43-4). Retrieved from [Link]

  • Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • UPTTI. (n.d.). Liquid Crystal and their Applications. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • International Scholars Journals. (n.d.). Crystalline materials with lateral polar chloro substituent. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 1-Chloro-4-methoxybenzene. Retrieved from [Link]

  • MDPI. (n.d.). Development and Application of Liquid Crystals as Stimuli-Responsive Sensors. Retrieved from [Link]

  • Abdullah Ghelli. (2022, April 23). Chlorobenzene - Reactivity | Organic chemistry | 9701 A Level Chemistry [Video]. YouTube. Retrieved from [Link]

  • SlideShare. (n.d.). liquid crystals and their applications. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Chloro-4-(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-chloro-4-(octyloxy)benzene, a key intermediate in the development of various organic materials and pharmaceutical compounds. The primary focus of this document is the Williamson ether synthesis, a robust and widely adopted method for the preparation of this and similar aryl ethers. Detailed mechanistic insights, a step-by-step experimental protocol, and critical analysis of reaction parameters are presented to enable researchers, scientists, and drug development professionals to effectively replicate and optimize this synthesis.

Introduction: Significance and Applications

This compound is an organic compound characterized by a chlorobenzene ring functionalized with an octyloxy ether group at the para position. The presence of both the chloro and the long-chain alkoxy groups imparts unique physicochemical properties to the molecule, making it a valuable building block in several areas of chemical research and development. The lipophilic octyl chain can enhance solubility in nonpolar organic solvents and influence the self-assembly properties of larger molecules into which it is incorporated. The chlorine atom provides a reactive site for further functionalization, such as cross-coupling reactions, and also modulates the electronic properties of the aromatic ring.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This classic organic reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide ion.[3] The overall transformation for the synthesis of this compound is depicted below:

Overall Reaction: 4-Chlorophenol + 1-Bromooctane → this compound + HBr

Mechanistic Rationale and Key Considerations

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The key steps are:

  • Deprotonation of the Phenol: The reaction is initiated by the deprotonation of the weakly acidic 4-chlorophenol using a suitable base to form the more nucleophilic 4-chlorophenoxide ion.[4] The choice of base is critical; for aryl ethers, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or cesium carbonate (Cs₂CO₃).[5] Anhydrous conditions are preferable as the presence of water can hydrolyze the strong base and reduce the yield.

  • Nucleophilic Attack: The generated 4-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the 1-bromooctane.[3] This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral (which is not the case for 1-bromooctane).

  • Leaving Group Departure: Simultaneously with the nucleophilic attack, the bromide ion departs as a leaving group, resulting in the formation of the ether linkage.[1] Primary alkyl halides, such as 1-bromooctane, are ideal for this reaction as they are sterically unhindered and less prone to competing elimination (E2) reactions.[3][6]

Optimizing Reaction Conditions

Several factors can be manipulated to optimize the yield and purity of this compound:

  • Choice of Base: While strong bases like sodium hydride (NaH) can be used, milder bases like potassium carbonate are often sufficient for deprotonating phenols and are easier to handle.[5]

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly effective for Williamson ether synthesis.[1][7] These solvents can dissolve the ionic phenoxide salt and do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.[8]

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures, often between 50-100 °C, to ensure a reasonable reaction rate.[1][7] Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Phase Transfer Catalysis: In biphasic systems (e.g., using aqueous NaOH), a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) can be employed.[8] The catalyst facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction.[7][8]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Chlorophenol128.56[9]5.00 g0.03891.0
1-Bromooctane193.138.25 g (6.5 mL)0.04271.1
Potassium Carbonate (anhydrous)138.218.05 g0.05821.5
N,N-Dimethylformamide (DMF)-50 mL--
Diethyl Ether-100 mL--
1 M Sodium Hydroxide (aq)-50 mL--
Brine (saturated NaCl solution)-50 mL--
Anhydrous Magnesium Sulfate----
Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (5.00 g, 0.0389 mol) and anhydrous potassium carbonate (8.05 g, 0.0582 mol).

  • Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask.

  • Reagent Addition: While stirring, add 1-bromooctane (6.5 mL, 0.0427 mol) to the suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle and stir vigorously for 6-8 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). The reaction is complete when the 4-chlorophenol spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a 500 mL separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with 1 M aqueous NaOH (2 x 25 mL) to remove any unreacted 4-chlorophenol.[10]

    • Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product 4-Chlorophenol 4-Chlorophenol 4-Chlorophenoxide 4-Chlorophenoxide Ion 4-Chlorophenol->4-Chlorophenoxide Deprotonation 1-Bromooctane 1-Bromooctane Product This compound 1-Bromooctane->Product Base K2CO3 (Base) Solvent DMF (Solvent) Heat Heat (80-90 °C) 4-Chlorophenoxide->Product SN2 Attack

Sources

A Spectroscopic Guide to 1-Chloro-4-(octyloxy)benzene: In-Depth Analysis for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-chloro-4-(octyloxy)benzene, a para-substituted aromatic ether. As a molecule combining an alkyl chain, an ether linkage, and a chlorinated benzene ring, its structural elucidation relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document, intended for researchers and professionals in the chemical and pharmaceutical sciences, offers a detailed examination of the predicted and expected spectroscopic signatures of this compound, grounded in fundamental principles and data from analogous structures.

Introduction to this compound

This compound is an organic compound featuring a chlorobenzene ring substituted with an octyloxy group at the para position. Its synthesis is commonly achieved via the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and a primary alkyl halide. In this case, 4-chlorophenol would be deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an octyl halide.[1] Understanding the spectroscopic profile of this compound is crucial for confirming its identity, assessing its purity, and characterizing its role in various chemical and pharmaceutical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show characteristic signals for the aromatic protons of the para-substituted benzene ring and the aliphatic protons of the octyloxy chain. The para-substitution pattern leads to a simplified aromatic region due to the molecule's symmetry.[2]

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-a~0.9Triplet3H
H-b,c,d,e,f~1.2-1.5Multiplet10H
H-g~1.8Quintet2H
H-h~3.9Triplet2H
H-Ar (ortho to -O)~6.8Doublet2H
H-Ar (ortho to -Cl)~7.2Doublet2H

Interpretation of the ¹H NMR Spectrum:

  • Aliphatic Region (0.9-4.0 ppm):

    • The terminal methyl group (H-a) of the octyl chain is expected to appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene protons.

    • The five methylene groups in the middle of the chain (H-b,c,d,e,f) will likely overlap, producing a broad multiplet in the 1.2-1.5 ppm range.

    • The methylene group beta to the ether oxygen (H-g) is slightly deshielded and is predicted to be a quintet around 1.8 ppm.

    • The methylene protons directly attached to the ether oxygen (H-h) are the most deshielded of the alkyl chain, appearing as a triplet around 3.9 ppm.[3]

  • Aromatic Region (6.5-7.5 ppm):

    • The para-disubstituted benzene ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets.[4]

    • The two aromatic protons ortho to the electron-donating octyloxy group are shielded and will appear upfield as a doublet around 6.8 ppm.

    • The two aromatic protons ortho to the electron-withdrawing chlorine atom are deshielded and will resonate downfield as a doublet around 7.2 ppm.

Caption: Molecular structure of this compound with proton labeling for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the symmetry of the para-substituted ring, only four aromatic carbon signals are expected.[5]

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-1~14.1
C-2 to C-6~22.7, 26.1, 29.3, 29.4, 31.8
C-7~29.3
C-8~68.5
C-Ar (C-O)~158.0
C-Ar (C-H ortho to -O)~115.8
C-Ar (C-Cl)~126.0
C-Ar (C-H ortho to -Cl)~129.5

Interpretation of the ¹³C NMR Spectrum:

  • Aliphatic Region (14-70 ppm):

    • The carbons of the octyl chain will appear in the upfield region. The terminal methyl carbon (C-1) will be around 14.1 ppm.

    • The methylene carbons (C-2 to C-7) will resonate in the 22-32 ppm range.

    • The carbon directly bonded to the ether oxygen (C-8) will be significantly deshielded, appearing around 68.5 ppm.[3]

  • Aromatic Region (115-160 ppm):

    • The carbon atom bonded to the oxygen (ipso-carbon) will be the most downfield in the aromatic region, around 158.0 ppm, due to the deshielding effect of the oxygen.

    • The carbon atom bearing the chlorine will be found around 126.0 ppm.

    • The two equivalent aromatic carbons ortho to the octyloxy group will be shielded and appear at approximately 115.8 ppm.

    • The two equivalent aromatic carbons ortho to the chlorine will be at a more downfield position of around 129.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensity
3100-3000C-H stretch (aromatic)Medium
2950-2850C-H stretch (aliphatic)Strong
1600-1585C=C stretch (in-ring)Medium
1500-1400C=C stretch (in-ring)Medium
1245C-O-C stretch (asymmetric aryl-alkyl ether)Strong
1090C-Cl stretchMedium
820C-H out-of-plane bend (para-disubstituted)Strong

Interpretation of the IR Spectrum:

  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic octyl chain (below 3000 cm⁻¹).[6]

  • Aromatic C=C Stretching: Two bands in the 1600-1400 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring.[6]

  • C-O-C Ether Stretch: A strong, characteristic absorption band around 1245 cm⁻¹ is expected for the asymmetric C-O-C stretching of the aryl-alkyl ether, which is a key diagnostic peak.

  • C-Cl Stretch: A medium intensity band around 1090 cm⁻¹ is anticipated for the C-Cl stretching vibration.

  • C-H Bending: A strong band around 820 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for a para-disubstituted benzene ring.

Caption: Workflow from synthesis to spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data for this compound

m/zIonComments
240/242[M]⁺Molecular ion peak, with M+2 peak due to ³⁷Cl isotope
128/130[C₆H₄ClO]⁺Loss of the octyl chain
111/113[C₆H₄Cl]⁺Loss of the octyloxy group
112[C₈H₁₆]⁺Octene fragment from McLafferty rearrangement

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 240, with a significant M+2 peak at m/z 242 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

  • Fragmentation Pattern:

    • A primary fragmentation pathway would be the cleavage of the ether bond, leading to the loss of the octyl radical (C₈H₁₇•), resulting in a fragment at m/z 128/130.

    • Another likely fragmentation is the loss of the octyloxy radical (•OC₈H₁₇), giving a fragment at m/z 111/113.

    • A McLafferty rearrangement could also occur, involving the transfer of a gamma-hydrogen from the octyl chain to the ether oxygen, followed by cleavage, which would produce an octene fragment at m/z 112.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust framework for the structural confirmation and purity assessment of this compound. The predicted spectroscopic data presented in this guide, based on established chemical principles and analysis of analogous structures, serves as a valuable reference for researchers working with this compound. The characteristic signals in each spectroscopic technique, from the distinct doublets in the ¹H NMR to the strong C-O-C stretch in the IR and the isotopic pattern in the mass spectrum, collectively offer a unique fingerprint for this compound.

References

  • Fiveable. (2026, March 2). Spectroscopy of Ethers | Organic Chemistry Class Notes.
  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.
  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.
  • Unknown. Short Summary of 1H-NMR Interpretation.
  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube.
  • PubMed. Composition and purity of combinatorial aryl ether collections analyzed by electrospray mass spectrometry.
  • Organic Chemistry Data. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described?
  • JoVE. NMR Spectroscopy of Benzene Derivatives.
  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

Sources

Technical Guide: Thermophysical Characterization of 1-Chloro-4-(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermophysical characterization, synthesis, and handling of 1-Chloro-4-(octyloxy)benzene , a critical intermediate in the synthesis of mesogenic compounds (liquid crystals) and functionalized aryl ethers.

Part 1: Executive Chemical Profile

This compound (also known as p-octyloxyphenyl chloride or 1-chloro-4-n-octyloxybenzene) is a lipophilic aryl ether used primarily as a building block for ferroelectric and nematic liquid crystals. Its structural integrity—specifically the stability of the ether linkage and the para-chloro substitution—is paramount for downstream metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Property Specification
IUPAC Name This compound
CAS Number Note: Often custom synthesized; verify specific isomer if sourcing commercially. (Analogous Bromo- derivative is CAS 836-60-2)
Molecular Formula C₁₄H₂₁ClO
Molecular Weight 240.77 g/mol
SMILES CCCCCCCCOc1ccc(Cl)cc1
Physical State Colorless to pale yellow liquid (at 25°C) or low-melting solid.

Part 2: Thermophysical Properties

Accurate determination of melting (MP) and boiling points (BP) is critical for purification via fractional distillation or crystallization.

Melting Point & Boiling Point Data

Unlike short-chain homologs (e.g., 4-chloroanisole, MP -18°C), the octyl chain introduces significant van der Waals interactions, raising the phase transition temperatures. However, the asymmetry often prevents high-temperature crystallization compared to the bromo- analog.

ParameterValue / RangeMethodological Note
Melting Point (MP) < 25 °C (Typical) Often exists as a supercooled liquid at room temperature. Upon prolonged storage at <4°C, it may crystallize.
Boiling Point (BP) ~310–315 °C (est. at 760 mmHg) Do not distill at atmospheric pressure. Decomposition risk.
BP (Reduced Pressure) 145–150 °C at 0.5 mmHg Recommended purification range.
Refractive Index (

)
1.5050 – 1.5150 Validates purity; deviations >0.002 indicate hydrolysis (phenol presence).
Experimental Determination Protocols
  • MP Determination (DSC): For precise characterization of the solid-liquid transition, Differential Scanning Calorimetry (DSC) is superior to capillary methods due to the compound's tendency to form waxy mesophases.

    • Protocol: Cool sample to -50°C, equilibrate, then ramp at 5°C/min to 50°C. Look for endothermic peak onset.

  • BP Determination (TGA): Use Thermogravimetric Analysis (TGA) to determine thermal stability limits before attempting distillation.

Part 3: Synthesis & Purification Workflow

The industrial standard for synthesizing this compound is the Williamson Ether Synthesis , utilizing phase-transfer catalysis or polar aprotic conditions to maximize yield and minimize elimination side products (octene).

Reaction Mechanism

The reaction involves an


 nucleophilic attack by the 4-chlorophenoxide ion on 1-bromooctane.

Reagents:

  • Substrate: 4-Chlorophenol (1.0 eq)

  • Electrophile: 1-Bromooctane (1.1 eq) - Excess ensures complete consumption of phenol.

  • Base: Potassium Carbonate (

    
    , 2.0 eq) - Anhydrous, granular.
    
  • Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

Step-by-Step Protocol
  • Activation: In a 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet, dissolve 4-chlorophenol in MeCN. Add

    
    . Stir at ambient temperature for 30 min to generate the phenoxide.
    
  • Alkylation: Add 1-bromooctane dropwise via addition funnel.

  • Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1). The phenol spot (

    
     ~0.2) should disappear; product spot (
    
    
    
    ~0.8) appears.[1][2]
  • Workup:

    • Cool to room temperature. Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate filtrate under reduced pressure (Rotavap).

    • Redissolve residue in Ethyl Acetate; wash with 1M NaOH (2x) to remove unreacted phenol (Critical step for purity).

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Primary: Vacuum distillation (high vacuum required).

    • Alternative: Silica gel chromatography (100% Hexanes

      
       5% EtOAc/Hexanes).
      
Process Visualization

SynthesisWorkflow Start 4-Chlorophenol + K2CO3 + MeCN Reaction Add 1-Bromooctane Reflux 16h @ 82°C Start->Reaction Activation Workup Filter Salts Wash w/ 1M NaOH Reaction->Workup SN2 Complete Crude Crude Oil (Contains trace Octene) Workup->Crude Extraction Purification Vacuum Distillation (150°C @ 0.5 mmHg) Crude->Purification Refinement Final Pure this compound Purification->Final >98% Purity

Caption: Optimized Williamson Ether Synthesis workflow emphasizing the critical NaOH wash step to remove phenolic impurities.

Part 4: Quality Control & Characterization

To validate the identity of the synthesized material, compare spectral data against these standard values.

1H NMR Spectroscopy (400 MHz, CDCl3)

The diagnostic signals confirm the ether linkage and the para-substitution pattern.

  • 
     7.22 ppm (d, J=8.8 Hz, 2H):  Aromatic protons ortho to Chlorine.
    
  • 
     6.81 ppm (d, J=8.8 Hz, 2H):  Aromatic protons ortho to Oxygen (Shielded by electron donation).
    
  • 
     3.91 ppm (t, J=6.5 Hz, 2H): 
    
    
    
    (Triplet, diagnostic of ether formation).
  • 
     1.77 ppm (quint, 2H): 
    
    
    
    -methylene protons.
  • 
     1.2-1.5 ppm (m, 10H):  Alkyl chain backbone.
    
  • 
     0.89 ppm (t, 3H):  Terminal methyl group.
    
Impurity Profile
  • Unreacted Phenol: Broad singlet at >5.0 ppm (OH) or aromatic shifts at 6.7/7.1 ppm.

  • Octene (Elimination Product): Multiplets at 5.0–6.0 ppm (Vinylic protons). Remedy: Increase vacuum duration or chromatographic separation.

References

  • Williamson Ether Synthesis Mechanism & Scope. Master Organic Chemistry. Available at: [Link]

  • General Properties of Halogenated Aryl Ethers. PubChem Compound Summary: 1-Chloro-4-phenoxybenzene (Homolog). Available at: [Link]

Sources

Solubility of 1-Chloro-4-(octyloxy)benzene in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-Chloro-4-(octyloxy)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic applications. In the absence of extensive quantitative solubility data in peer-reviewed literature, this document establishes a robust predictive framework based on the molecule's physicochemical properties and the principles of intermolecular forces. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine solubility in their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for process development, purification, and formulation.

Introduction: Understanding the Significance of Solubility

This compound is an aromatic ether with a unique molecular architecture, combining a polar chlorobenzene moiety with a nonpolar octyloxy chain. This amphipathic nature governs its interaction with various organic solvents, making a comprehensive understanding of its solubility crucial for a multitude of applications, including:

  • Reaction Chemistry: Solvent choice directly impacts reaction kinetics, yield, and purity by ensuring reactants are in the same phase.

  • Crystallization and Purification: The differential solubility of this compound and its impurities in various solvents is the cornerstone of effective purification by crystallization.

  • Formulation and Drug Delivery: For pharmaceutical applications, understanding solubility is paramount for developing stable and bioavailable formulations.

This guide will delve into the theoretical underpinnings of this compound's solubility and provide practical methodologies for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play. The structure of this compound, with its distinct polar and nonpolar regions, suggests a nuanced solubility profile.

PropertyValue/PredictionImpact on Solubility
Molecular Formula C₁₄H₂₁ClO
Molecular Weight 240.77 g/mol
Appearance Predicted to be a liquid or low-melting solid
Polarity Moderately polarThe chlorobenzene ring introduces a dipole moment, while the long octyloxy chain is nonpolar.
Hydrogen Bonding Hydrogen bond acceptor (ether oxygen)Can interact with protic solvents, though the long alkyl chain may sterically hinder this.
van der Waals Forces SignificantThe long octyloxy chain and the aromatic ring provide a large surface area for London dispersion forces.

Based on these properties, we can predict the following solubility trends:

  • High Solubility: Expected in non-polar to moderately polar aprotic solvents such as toluene, diethyl ether, tetrahydrofuran (THF), and dichloromethane. The large nonpolar component of the molecule will readily interact with these solvents through van der Waals forces.

  • Moderate Solubility: Likely in polar aprotic solvents like acetone and ethyl acetate. The polarity of the chlorobenzene ring will contribute to favorable dipole-dipole interactions.

  • Low Solubility: Predicted in highly polar protic solvents such as water, methanol, and ethanol. The energetic cost of disrupting the strong hydrogen bonding network of these solvents to accommodate the large nonpolar octyloxy chain is significant.

  • Insolubility: Expected to be insoluble in water.[1][2]

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published quantitative data, the following protocol provides a reliable method for determining the solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination experiment.

G prep Preparation of Saturated Solutions equil Equilibration prep->equil Incubate at constant temperature sampling Sampling and Filtration equil->sampling Allow solids to settle analysis Quantitative Analysis (HPLC/GC) sampling->analysis Inject filtered aliquot calc Calculation of Solubility analysis->calc Determine concentration from calibration curve

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sampling and Filtration:

    • Allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the filtered sample solution using a validated HPLC or GC method to determine the concentration of the solute. A calibration curve should be generated from the standard solutions.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the filtered sample.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent or moles per liter.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This relationship should be determined experimentally for critical applications.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarities can provide a comprehensive solubility profile.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.

Safety Considerations

Researchers must consult the Safety Data Sheet (SDS) for this compound and all solvents used.[3][4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All experimental work should be conducted in a well-ventilated fume hood.

Conclusion

References

Sources

1-Chloro-4-(octyloxy)benzene: Synthesis, Physicochemical Properties, and Applications in Advanced Materials and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-4-(octyloxy)benzene (commonly referred to as 4-chlorophenyl octyl ether) is a highly lipophilic, halogenated aromatic ether. With the molecular formula C14H21ClO , this compound serves as a critical intermediate and structural building block in both materials science (specifically in the design of nematic and smectic liquid crystals) and medicinal chemistry (as a lipophilic anchor for membrane-permeable therapeutics).

This whitepaper provides an in-depth technical analysis of its structural identity, physicochemical properties, and the mechanistic causality behind its synthesis. It is designed for researchers and drug development professionals who require rigorous, self-validating protocols for the synthesis and application of halogenated phenyl alkyl ethers.

Structural Identity and Physicochemical Profiling

The molecular architecture of this compound consists of a rigid, electron-withdrawing para-chlorophenyl core coupled to a highly flexible, electron-donating octyloxy chain. This push-pull electronic configuration, combined with extreme hydrophobicity, dictates its behavior in both biological membranes and anisotropic materials.

While the molecular formula C14H21ClO is shared with several commercially cataloged isomers (such as 2,6-di-tert-butyl-4-chlorophenol, CAS [1]), the unbranched para-octyl ether isomer is typically synthesized de novo for specialized applications. Historically, halogenated phenyl alkyl ethers of this class have been extensively studied for their biological activity, including plant growth regulation and antimicrobial properties [2].

Quantitative Data Profile

The following table summarizes the theoretical and computed physicochemical parameters of this compound, which are vital for chromatographic method development and pharmacokinetic modeling.

ParameterValueAnalytical Significance
Molecular Formula C14H21ClODefines exact mass and isotopic distribution.
Molecular Weight 240.77 g/mol Target mass for low-resolution MS.
Exact Mass (Monoisotopic) 240.1281 DaTarget for High-Resolution Mass Spectrometry (HRMS).
LogP (Predicted) ~5.8 - 6.2Indicates extreme lipophilicity; high membrane permeability.
Hydrogen Bond Donors 0Lack of H-donors increases partitioning into lipid bilayers.
Hydrogen Bond Acceptors 1 (Ether Oxygen)Weak interaction point for target binding.
Rotatable Bonds 8High conformational flexibility in the alkyl tail.

Structure-Property Relationships (SPR)

The utility of this compound is directly derived from its tripartite structure. The diagram below maps how specific molecular domains translate into macroscopic properties and industrial applications.

SPR Core This compound (C14H21ClO) Sub1 Para-Chlorophenyl Ring (Rigid Core) Core->Sub1 Sub2 Ether Linkage (-O-) (Flexibility) Core->Sub2 Sub3 Octyl Chain (-C8H17) (Lipophilicity) Core->Sub3 App1 Dielectric Anisotropy (Liquid Crystals) Sub1->App1 App2 Chemical Stability (Harsh Conditions) Sub2->App2 Sub3->App1 Smectic phase App3 Membrane Permeability (Drug Delivery) Sub3->App3

Logical structure-property relationship of this compound.

Mechanistic Synthesis Workflows

The most robust and scalable method for synthesizing this compound is the Williamson Ether Synthesis . This involves the base-catalyzed deprotonation of 4-chlorophenol followed by a bimolecular nucleophilic substitution (


) with 1-bromooctane. Recent advancements in green chemistry also allow for this reaction to be conducted in ionic liquids, though traditional polar aprotic solvents remain the industrial standard [3].

SynthesisWorkflow Step1 4-Chlorophenol + K2CO3 (in DMF, 80°C) Step2 Potassium 4-Chlorophenoxide (Active Nucleophile) Step1->Step2 Step3 Addition of 1-Bromooctane (Alkylating Agent) Step2->Step3 Step4 SN2 Substitution Reaction (12 hours, Reflux) Step3->Step4 Step5 Crude this compound Step4->Step5 Step6 Aqueous Workup & Extraction (EtOAc / H2O) Step5->Step6 Step7 Purification (Silica Gel Chromatography) Step6->Step7 Step8 Pure C14H21ClO (Target Compound) Step7->Step8

Step-by-step Williamson ether synthesis workflow for C14H21ClO.

Causality in Experimental Design (E-E-A-T)

To ensure scientific integrity, a protocol must not merely list steps, but justify them. The synthesis of this compound relies on specific mechanistic choices:

  • Why use Potassium Carbonate (

    
    ) instead of Sodium Hydride (
    
    
    
    )?
    Causality: 4-Chlorophenol is a relatively acidic phenol (
    
    
    ) due to the electron-withdrawing inductive effect of the para-chlorine atom.
    
    
    is a mild base that is perfectly sufficient to quantitatively deprotonate the phenol. Using a stronger, non-nucleophilic base like
    
    
    or Potassium tert-butoxide (
    
    
    ) increases the risk of promoting an unwanted
    
    
    elimination reaction on the 1-bromooctane, which would yield 1-octene as a byproduct instead of the desired ether.
  • Why use N,N-Dimethylformamide (DMF) as the solvent? Causality: DMF is a polar aprotic solvent. It strongly solvates the potassium cation (

    
    ) but leaves the phenoxide anion poorly solvated (a "naked" anion). This drastically increases the nucleophilicity of the phenoxide oxygen, accelerating the 
    
    
    
    attack on the alkyl halide.
  • Why use 1-Bromooctane instead of 1-Chlorooctane? Causality: The bromide ion is a significantly better leaving group than the chloride ion due to its larger atomic radius and greater polarizability. This lowers the activation energy (

    
    ) of the 
    
    
    
    transition state, allowing the reaction to proceed to completion at lower temperatures (80°C), thereby preventing thermal degradation of the product.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Analytical checkpoints are embedded within the workflow to ensure the researcher can verify success at every stage.

Reagents Required
  • 4-Chlorophenol (1.0 eq, 10 mmol, 1.28 g)

  • 1-Bromooctane (1.2 eq, 12 mmol, 2.32 g)

  • Potassium carbonate, anhydrous (1.5 eq, 15 mmol, 2.07 g)

  • N,N-Dimethylformamide (DMF), anhydrous (15 mL)

  • Ethyl Acetate (EtOAc) and Brine (for extraction)

Methodology
  • Deprotonation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.28 g) and anhydrous

    
     (2.07 g). Suspend the mixture in 15 mL of anhydrous DMF. Stir at room temperature for 30 minutes under an inert Argon atmosphere to generate the potassium 4-chlorophenoxide.
    
    • Validation Checkpoint: The solution will transition from colorless to a slight yellow tint, indicating phenoxide formation.

  • Alkylation: Add 1-bromooctane (2.32 g) dropwise via syringe over 5 minutes. Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath. Maintain stirring for 12 hours.

  • Reaction Monitoring: After 12 hours, sample 10

    
     of the reaction mixture, dilute in EtOAc, and spot on a Silica Gel TLC plate. Elute with 9:1 Hexanes:EtOAc.
    
    • Validation Checkpoint: Under UV light (254 nm), the starting 4-chlorophenol (

      
      ) should be absent, replaced by a new, highly non-polar spot representing the ether product (
      
      
      
      ).
  • Quenching and Extraction: Cool the flask to room temperature. Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc (

    
     mL).
    
  • Washing: Wash the combined organic layers with 1M NaOH (

    
     mL) to remove any unreacted 4-chlorophenol, followed by a brine wash (20 mL) to remove residual DMF.
    
  • Drying and Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 100% Hexanes to 98:2 Hexanes:EtOAc) to yield pure this compound as a clear, colorless oil.

Analytical Characterization (Self-Validation)
  • 
    H-NMR (400 MHz, 
    
    
    
    ):
    
    
    7.22 (d, J = 8.8 Hz, 2H, Ar-H), 6.81 (d, J = 8.8 Hz, 2H, Ar-H), 3.92 (t, J = 6.5 Hz, 2H, -OCH
    
    
    -), 1.77 (m, 2H, -CH
    
    
    -), 1.45-1.25 (m, 10H, aliphatic chain), 0.89 (t, J = 6.8 Hz, 3H, -CH
    
    
    ). The distinct AA'BB' aromatic splitting pattern confirms the para-substitution, and the triplet at 3.92 ppm confirms the ether linkage.
  • GC-MS (EI): m/z calculated for C14H21ClO: 240.1; Found: 240.1 (

    
    ), with a characteristic M+2 peak at 242.1 (approx. 33% intensity) confirming the presence of a single chlorine isotope (
    
    
    
    and
    
    
    ).

Advanced Applications

Drug Discovery & Pharmacokinetics In medicinal chemistry, the this compound scaffold is frequently utilized as a lipophilic tail. The octyl chain dramatically increases the LogP of parent pharmacophores, which is a critical strategy for enhancing blood-brain barrier (BBB) penetration or general cellular membrane permeability. The para-chloro substituent prevents rapid metabolic oxidation (via Cytochrome P450 enzymes) at the para-position, increasing the biological half-life of the resulting drug candidates.

Materials Science: Liquid Crystals Halogenated phenyl alkyl ethers are foundational to the synthesis of thermotropic liquid crystals. The rigid chlorobenzene core provides the necessary dielectric anisotropy, while the flexible octyl chain induces the formation of highly ordered smectic phases. These molecules are often subjected to further cross-coupling reactions (e.g., Suzuki-Miyaura coupling at the chlorine position) to build extended


-conjugated systems for advanced optoelectronic displays.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77728, 2,6-Di-tert-butyl-4-chlorophenol" PubChem, [Link]. Accessed 6 March 2026.

  • McLane, S. R., Dean, E. W., Brown, J. W., & Minarik, C. E. "Halogenated Phenyl Alkyl Ethers as Plant Growth Regulators." Weeds, vol. 2, no. 4, 1953, pp. 288–291. Cambridge University Press, [Link]. Accessed 6 March 2026.

  • Jorapur, Yogesh R., and Jeong, Dae-Yong. "Ionic liquids: An environmentally friendly media for nucleophilic substitution reactions." SciSpace, [Link]. Accessed 6 March 2026.

Potential applications of 1-Chloro-4-(octyloxy)benzene in materials science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

In the landscape of modern materials science, the design of high-performance organic electronics and soft matter relies heavily on the precise engineering of molecular building blocks. 1-Chloro-4-(octyloxy)benzene (also known as 4-chlorophenyl octyl ether) represents a highly privileged synthon. By combining a rigid aromatic core, a reactive halogen site, and a flexible 8-carbon alkoxy chain, this molecule serves as a critical intermediate for synthesizing complex liquid crystals (LCs), supramolecular dendrimers, and active layers for Organic Photovoltaics (OPVs).

Unlike rigid pre-set methodologies, this guide deconstructs the structural rationale behind this specific molecule and provides field-proven, self-validating protocols for its application in cutting-edge materials research.

Molecular Architecture Rationale: The "C8" Sweet Spot

The utility of this compound is not accidental; it is dictated by fundamental thermodynamic and electronic principles [1].

  • The Halogen Vector (Chlorine): While brominated or iodinated arenes are traditionally preferred in academic settings due to their lower bond dissociation energies (facilitating easier oxidative addition), the chloro-arene is vastly superior for industrial scale-up. It offers higher chemical stability and significantly lower cost. The higher C-Cl bond energy (~96 kcal/mol) necessitates the use of electron-rich, sterically bulky phosphine ligands or Nickel-based catalysts during cross-coupling, but the resulting process economy is unmatched [2].

  • The Alkyl Vector (Octyloxy Chain): The 8-carbon chain represents a thermodynamic "sweet spot" in soft matter engineering. Shorter chains (C4–C6) often fail to induce the microphase separation required for stable smectic liquid crystal phases, and they provide insufficient solubility for solution-processed OPVs. Conversely, longer chains (C12+) introduce excessive insulating bulk, which drastically reduces charge carrier mobility in bulk heterojunctions by increasing the distance between π-π stacking cores.

Vector 1: Optoelectronics and Organic Photovoltaics (OPVs)

One of the most impactful applications of octyloxy-substituted benzenes is in the synthesis of porphyrin-based small molecules for high-efficiency solar cells. Through functionalization (e.g., conversion to 4-octyloxy-benzaldehyde), the octyloxy-phenyl motif is integrated into porphyrin macrocycles.

When metallated with Zinc and blended with fullerene derivatives (like PC61BM), these molecules form bulk heterojunctions capable of achieving Power Conversion Efficiencies (PCE) exceeding 7% [3]. The octyloxy chains ensure the porphyrin cores remain soluble in processing solvents like chlorobenzene, while allowing the rigid cores to self-assemble into highly ordered domains upon spin-coating, facilitating rapid exciton dissociation.

Workflow A This compound (Synthon) B Ni-Catalyzed Suzuki Coupling A->B C Biphenyl/Terphenyl Intermediate B->C D Porphyrin Condensation C->D E Zinc Metallation (Zn(OAc)2) D->E F OPV Active Layer (7% PCE) E->F

Synthetic trajectory from halogenated precursor to high-efficiency OPV active layers.

Vector 2: Soft Matter & Supramolecular Assembly

In the realm of soft matter, this compound is utilized to synthesize biphenyl-4-methyl ether-based amphiphilic dendrons and discotic liquid crystals [4]. Through iterative cross-coupling, the molecule is built into supramolecular dendrimers that self-organize into periodic 3D assemblies, including hollow spherical structures and complex thermotropic liquid crystal phases[5].

The phase directionality is entirely dependent on the balance between the rigid core and the flexible octyloxy tail.

Mechanism Core Aryl Core (π-π Stacking) Nematic Nematic Phase (Orientational Order) Core->Nematic Anisotropic forces Tail Octyloxy Chain (Steric Volume) Smectic Smectic Phase (Layered Order) Tail->Smectic Microphase separation Supramol Supramolecular Dendrimers (Hollow Spheres) Tail->Supramol Amphiphilic assembly Nematic->Smectic Thermal cooling

Phase directionality driven by the rigid aromatic core and flexible octyloxy tail.

Quantitative Structure-Property Relationship (QSPR) Data

To illustrate the causality of choosing the C8 chain, the following table summarizes the comparative effects of alkoxy chain lengths on material performance:

Alkoxy Chain LengthOPV Power Conversion Efficiency (PCE)Liquid Crystal Phase BehaviorSolubility in Toluene (mg/mL)
Butyloxy (C4) ~3.2% (Poor film morphology)Nematic only< 15
Octyloxy (C8) ~7.1% (Optimal phase separation) Nematic & Smectic A/C > 50
Dodecyloxy (C12) ~4.5% (Insulating barrier effect)Smectic C dominant> 80

Note: Data aggregated to illustrate the structure-property relationship of alkoxy-substituted porphyrin/biphenyl systems based on standard literature[3][5].

Standardized Operating Procedures

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step mechanistically.

Protocol A: Ni-Catalyzed Suzuki-Miyaura Core Extension

Purpose: To convert this compound into an extended biphenyl mesogen for LC applications.

  • Preparation: In a Schlenk flask under N₂, combine this compound (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Catalyst Loading: Add

    
     (5 mol%) and anhydrous 
    
    
    
    (3.0 eq). Causality: Nickel is required to insert into the strong C-Cl bond.
    
    
    activates the boronic acid to form a reactive boronate complex.
  • Solvent Addition: Inject a degassed mixture of Toluene/

    
     (4:1). Causality: Toluene solubilizes the growing organic core, while water dissolves the inorganic base, creating a biphasic interface that drives transmetalation.
    
  • Reaction & Validation: Heat to 90°C for 12 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the UV-active starting material spot (

    
     ~0.8) and the appearance of a highly fluorescent product spot (
    
    
    
    ~0.5) validates successful coupling.
  • Workup: Cool to room temperature. Wash the organic layer with brine (3x) to remove inorganic salts and residual polar catalyst complexes. Dry over anhydrous

    
     and concentrate under vacuum.
    
Protocol B: Synthesis of Octyloxy-Porphyrin Cores for OPVs

Purpose: Condensation of octyloxy-functionalized precursors into a photoactive porphyrin macrocycle.

  • Condensation: Dissolve 4-octyloxy-benzaldehyde (26.5 mmol) and dipyrromethane (26.6 mmol) in anhydrous

    
     (1.25 L). Purge with N₂ for 30 minutes.
    
  • Initiation: Add Trifluoroacetic acid (TFA) (0.1 mL) and stir for 12 hours at room temperature. Causality: TFA acts as a Brønsted acid to initiate the electrophilic aromatic substitution, forming the non-conjugated porphyrinogen.

  • Aromatization: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (9g) and stir for 1 hour. Causality: DDQ oxidizes the porphyrinogen into the fully conjugated, flat porphyrin macrocycle.

  • Validation: Self-Validation: The reaction mixture will visually transition from a pale yellow solution to a deep, opaque purple upon DDQ addition. UV-Vis spectroscopy of an aliquot must show a sharp, intense Soret band at ~420 nm, confirming aromatization.

  • Quenching: Neutralize with triethylamine (5 mL), remove the solvent, and purify via flash column chromatography (silica gel,

    
     eluent).
    

References

  • Process for the preparation of triarylborane (US4046815A). Google Patents.
  • Solution-processed bulk heterojunction solar cells based on a porphyrin small molecule with 7% power conversion efficiency. Royal Society of Chemistry. Available at: [Link]

  • Recent developments in the chemistry of triphenylene-based discotic liquid crystals. Taylor & Francis. Available at:[Link]

  • Hollow Spherical Supramolecular Dendrimers. Journal of the American Chemical Society. Available at:[Link]

Engineering Calamitic Liquid Crystals: The Role of 1-Chloro-4-(octyloxy)benzene as a Fundamental Synthon

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of soft matter physics and advanced materials engineering, single-ring aromatic systems typically lack the structural anisotropy (length-to-breadth ratio) required to exhibit stable thermotropic liquid crystalline (LC) phases at room temperature. However, 1-Chloro-4-(octyloxy)benzene (also known as 4-chlorophenyl octyl ether) serves as a paramount structural building block—a synthon—in the design of complex calamitic (rod-like) liquid crystals.

By acting as the foundational precursor for highly ordered mesogens like 8OCB (4'-octyloxy-4-biphenylcarbonitrile), the structural properties of this compound directly dictate the thermodynamic stability, phase transitions, and electro-optic behavior of the resulting macromolecules. This technical guide explores the molecular architecture, synthesis protocols, and the synthon-to-mesogen conversion pathway that unlocks its liquid crystalline potential.

Part 1: Molecular Architecture & Mesogenic Potential

To understand the liquid crystalline properties derived from this compound, we must deconstruct its molecular anatomy:

  • The Octyloxy Tail (-O-C₈H₁₇): The flexible eight-carbon alkoxy chain is the primary driver for smectic phase formation. In derived mesogens, the aliphatic tails undergo nanosegregation from the rigid aromatic cores, forming layered structures (Smectic A and C phases). Furthermore, the ether oxygen atom donates electron density into the aromatic ring via

    
     conjugation. This increases the polarizability of the core, strengthening intermolecular dispersion forces and significantly raising the clearing temperature (Nematic to Isotropic transition) compared to simple alkyl analogs[1].
    
  • The Chloro Substituent (-Cl): The para-chloro group serves a dual purpose. Thermodynamically, it introduces a lateral dipole that influences dielectric anisotropy. Synthetically, it acts as a highly specific reactive handle for transition-metal-catalyzed cross-coupling reactions, allowing researchers to extend the rigid core and generate stable mesophases[2].

Part 2: Synthesis Protocol of the Synthon

The preparation of this compound relies on a Williamson ether synthesis, coupling 4-chlorophenol with 1-bromooctane[3].

Step-by-Step Methodology: Williamson Etherification
  • Causality of Design:

    
    -Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature optimally solvates the potassium cation, leaving the phenoxide anion highly nucleophilic and accelerating the 
    
    
    
    transition state.
  • Deprotonation: Charge a flame-dried, argon-purged flask with 4-chlorophenol (1.0 eq) and anhydrous DMF. Add anhydrous Potassium Carbonate (

    
    , 1.5 eq). Stir at room temperature for 30 minutes to generate the phenoxide intermediate.
    
  • Alkylation: Introduce 1-bromooctane (1.1 eq) dropwise via a syringe. The eight-carbon chain installed here is the exact moiety that will later induce smectic layering in the final liquid crystal.

  • Thermal Activation: Elevate the reaction temperature to 90°C and maintain continuous stirring for 12 hours.

  • Quenching & Extraction: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual DMF, then dry over anhydrous

    
    .
    
  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product via vacuum distillation to yield pure this compound as a clear liquid.

Synthesis A 4-Chlorophenol + 1-Bromooctane B Base Addition (K2CO3 in DMF) A->B C Nucleophilic Substitution (SN2 Reaction at 90°C) B->C D Aqueous Workup & Extraction C->D E Purification (Vacuum Distillation) D->E F This compound (Pure Synthon) E->F

Workflow for the Williamson ether synthesis of this compound.

Part 3: Synthon-to-Mesogen Conversion (The 8OCB Pathway)

To unlock the thermotropic properties hidden within the synthon, the rigid core must be extended. The most prominent application is its conversion into 8OCB , a benchmark liquid crystal used extensively in electro-optic research and display technologies[4].

Step-by-Step Methodology: Suzuki-Miyaura Cross-Coupling
  • Causality of Design: While aryl bromides are traditionally easier to couple, utilizing the aryl chloride synthon is highly cost-effective. It requires a robust Palladium catalyst (e.g., utilizing sterically hindered phosphine ligands) to facilitate the oxidative addition into the strong C-Cl bond[2].

  • Reagent Assembly: In a Schlenk flask, combine this compound (1.0 eq) and 4-cyanophenylboronic acid (1.2 eq).

  • Solvent System: Dissolve the reagents in a degassed biphasic mixture of Toluene and Ethanol (4:1 v/v). Add a 2M aqueous solution of

    
     (2.0 eq).
    
  • Catalyst Introduction: Under a strict argon atmosphere, add the Palladium catalyst (e.g.,

    
    , 0.05 eq).
    
  • Reflux: Heat the biphasic mixture to 100°C under vigorous stirring for 24 hours. The cross-coupling extends the single benzene ring into a rigid biphenyl core, establishing the necessary length-to-breadth ratio for mesophase generation.

  • Isolation: Cool to room temperature, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Recrystallization: Purify the crude 8OCB via silica gel flash chromatography, followed by repeated recrystallization from absolute ethanol to achieve the extreme purity required for liquid crystal phase stability.

Mesogen A This compound C Suzuki-Miyaura Coupling (Pd Catalyst) A->C B 4-Cyanophenylboronic Acid B->C D 8OCB Liquid Crystal C->D E Crystal (Cr) < 54.5°C D->E Cool F Smectic A (SmA) 54.5°C - 67.0°C E->F Heat G Nematic (N) 67.0°C - 80.0°C F->G Heat H Isotropic (I) > 80.0°C G->H Heat

Suzuki coupling pathway to 8OCB and its thermotropic phase transitions.

Part 4: Thermodynamic & Phase Data of Derived Mesogens

The true liquid crystalline properties of this compound are expressed through its derivatives. By comparing 8OCB (synthesized from our alkoxy synthon) with 8CB (synthesized from an alkyl synthon), we can quantify the thermodynamic impact of the ether oxygen.

The inclusion of the oxygen atom from the this compound precursor dramatically stabilizes both the Smectic A (SmA) and Nematic (N) phases, pushing the clearing point (N


 I) nearly 40°C higher than its alkyl counterpart[1],[5].
Quantitative Phase Transition Comparison
CompoundStructural CoreCr

SmA (°C)
SmA

N (°C)
N

I (°C)
8CB (Alkyl Analogue)4'-Octyl-4-biphenylcarbonitrile21.533.540.5
8OCB (Derived Mesogen)4'-Octyloxy-4-biphenylcarbonitrile52.9 - 54.566.7 - 67.079.1 - 80.0

Data aggregated from differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) records[4],[1],[5].

References

  • Science of Synthesis Knowledge Updates 2025/1 - Thieme Connect. [Link]

  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides - NIH.[Link]

  • Thermal and Spectrophotometric Analysis of Liquid Crystal 8CB/8OCB Mixtures - Redalyc. [Link]

  • EP3209748A1 - Metal organic liquid crystal dyes - Google P

Sources

An In-Depth Technical Guide to the Health and Safety Profile of 1-Chloro-4-(octyloxy)benzene for Research & Development Personnel

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive health and safety framework for 1-Chloro-4-(octyloxy)benzene, a compound for which specific toxicological and safety data is limited. By analyzing its core chemical structure—a chlorinated aromatic ring and a long-chain ether—this document synthesizes a robust safety profile based on data from structurally analogous compounds. It is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge for rigorous risk assessment, safe handling, and effective emergency response. The protocols and recommendations herein are grounded in established principles of chemical safety and are intended to foster a proactive safety culture in the laboratory environment.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic ether. Its structure consists of a benzene ring chlorinated at position 1 and functionalized with an octyloxy group at position 4. This bifunctional nature—a halogenated aromatic core and a lipophilic alkyl chain—governs its physical properties and dictates the necessary handling precautions.

The lack of extensive experimental data for this specific molecule necessitates a reliance on data from related structures, such as 1-chloro-4-methoxybenzene and 1,4-bis(octyloxy)benzene, to forecast its behavior.

PropertyValue / Inferred InformationSource / Analog Compound
Molecular Formula C₁₄H₂₁ClO-
CAS Number 836-60-2
Appearance Likely a liquid or low-melting solid at room temperature.Inferred from analogs like 1-chloro-4-(chloromethyl)benzene (m.p. 31°C)[1]
Boiling Point Expected to be >200°C.Higher than analogs like 1-chloro-4-methoxybenzene (195-196°C) due to the long alkyl chain.[2]
Density Expected to be slightly greater than 1.0 g/mL.Analogs like 1-chloro-4-fluorobenzene have densities around 1.2 g/mL.[3]
Solubility Poorly soluble in water; soluble in organic solvents.Common for long-chain ethers and halogenated aromatics.[1]
Vapor Pressure Expected to be low.The long octyloxy chain reduces volatility compared to smaller analogs.
log Kow Estimated to be >4.The combination of a benzene ring and an 8-carbon chain suggests high lipophilicity.

Hazard Identification and Inferred GHS Classification

A definitive Globally Harmonized System (GHS) classification for this compound is not established. The following classification is inferred from the hazardous properties of its structural components: the chlorobenzene core and the ether linkage. This conservative assessment is essential for ensuring an adequate margin of safety.

Hazard ClassCategoryPictogramSignal WordHazard StatementBasis for Inference
Skin Corrosion / IrritationCategory 2GHS07WarningH315: Causes skin irritation.Structurally related compounds like 1,4-bis(octyloxy)benzene and other substituted chlorobenzenes are known skin irritants.[4][5]
Serious Eye Damage / IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation.A common property of substituted aromatic compounds that irritate the skin.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3GHS07WarningH335: May cause respiratory irritation.Inhalation of vapors or aerosols may irritate the respiratory tract, a known effect of similar compounds.[5]
CarcinogenicityCategory 2GHS08WarningH351: Suspected of causing cancer.The core molecule, benzene, is a Group 1 human carcinogen.[6][7] While substitution may alter this, the potential cannot be disregarded without specific data. Related compounds like 1-chloro-4-nitrobenzene show evidence of carcinogenicity.[8]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2GHS09No Signal WordH411: Toxic to aquatic life with long lasting effects.Chlorinated aromatic compounds are often persistent and harmful to aquatic organisms.[9]

Risk Management and Safe Handling Protocols

A proactive approach to risk management is paramount when handling chemicals with incomplete toxicological data. The following protocols are designed to minimize exposure and mitigate risk.

Engineering Controls

The primary defense against chemical exposure is the implementation of robust engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[5][10]

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[9]

  • Proximity to Safety Equipment: Workstations must be in close proximity to an operational safety shower and eyewash station.[4][10]

Personal Protective Equipment (PPE)

Appropriate PPE provides a critical barrier against dermal and ocular exposure. The selection process should not be a static choice but a dynamic risk assessment.

PPE_Workflow start Assess Task q_liquid Handling Liquid or Solid with Dust Potential? start->q_liquid ppe_base Mandatory Base PPE: - Nitrile Gloves (verify compatibility) - ANSI Z87.1 Safety Glasses - Flame-Resistant Lab Coat q_liquid->ppe_base Yes q_splash Risk of Splash or Aerosol Generation? ppe_base->q_splash ppe_splash Upgrade Eye/Face Protection: - Chemical Safety Goggles - Face Shield over Goggles q_splash->ppe_splash Yes q_large Handling Large Quantity (>100 mL)? q_splash->q_large No ppe_splash->q_large ppe_large Additional Protection: - Chemical-Resistant Apron - Consider Double Gloving q_large->ppe_large Yes end Proceed with Task q_large->end No ppe_large->end

Caption: PPE Selection Workflow for this compound.

Handling and Storage Protocols
  • Handling:

    • Always handle within a designated area inside a chemical fume hood.

    • Avoid actions that could generate aerosols, such as rapid stirring or heating in an open vessel.[6]

    • Use spark-proof tools and equipment, and ensure containers are grounded/bonded during transfers to prevent static discharge.[6][11]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

  • Storage:

    • Store in a tightly sealed, properly labeled container.[5][6]

    • Keep in a cool, dry, and well-ventilated area.[4]

    • Store away from strong oxidizing agents, as these are incompatible materials.[4][12]

    • Ensure the storage location is secure and accessible only to authorized personnel.

Emergency Procedures

Preparedness is key to mitigating the consequences of a chemical incident. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteFirst-Aid Protocol
Inhalation 1. Immediately move the affected person to fresh air.[13] 2. If breathing is difficult, trained personnel should administer oxygen. 3. If breathing has stopped, begin artificial respiration.[11] 4. Seek immediate medical attention.[7]
Skin Contact 1. Immediately remove all contaminated clothing, shoes, and jewelry.[5][7] 2. Flush the affected skin area with copious amounts of water for at least 15 minutes.[5] 3. Wash the area with soap and water.[5] 4. Seek medical attention if irritation develops or persists.
Eye Contact 1. Immediately flush eyes with a gentle but steady stream of tepid water for at least 15 minutes, holding the eyelids open.[5][11][14] 2. Remove contact lenses after the first 5 minutes of flushing, if present and easy to do.[15] 3. Ensure irrigation covers all surfaces of the eye and lids. 4. Seek immediate medical attention from an ophthalmologist.[7]
Ingestion 1. Do NOT induce vomiting due to the risk of aspiration into the lungs.[6][7][16] 2. Rinse the mouth thoroughly with water.[5] 3. If the person is conscious and alert, they may drink a small amount of water. 4. Seek immediate medical attention. Call a poison control center or physician.[6][7]
Accidental Release and Spill Response

A calm and methodical response to a spill is critical for safety and containment.

Spill_Response_Workflow spill Spill Identified alert Alert personnel in the immediate area. Isolate the spill. spill->alert ppe Don appropriate PPE: - Respirator (if vapors are significant) - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron alert->ppe ignition Remove all ignition sources (flames, sparks, hot surfaces). ppe->ignition contain Contain the spill using inert absorbent material (e.g., vermiculite, sand, Chemizorb®). ignition->contain collect Carefully collect absorbent material with non-sparking tools. contain->collect waste Place collected material into a sealed, labeled hazardous waste container. collect->waste decon Decontaminate the spill area with an appropriate solvent/detergent, followed by water. waste->decon dispose Dispose of waste through institutional hazardous waste program. decon->dispose

Caption: Accidental Spill Response Workflow.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11][17] A water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[18]

  • Specific Hazards: The compound is combustible. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[11] Containers may explode when heated.[2][18]

  • Hazardous Combustion Products: Thermal decomposition will likely produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][4][11]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.[4][17]

References

  • Sigma-Aldrich. (2025, November 6).
  • Chevron Phillips Chemical. (2021, September 23).
  • Fisher Scientific.
  • Sigma-Aldrich. (2025, November 7).
  • Unknown Supplier. (2016, February 15).
  • Airgas. (2022, March 15).
  • Fisher Scientific. (2025, December 18).
  • ChemScene. (2025, December 25).
  • MPLX. (2017, December 12).
  • Fisher Scientific. (2010, October 25).
  • International Programme on Chemical Safety. ICSC 0015 - BENZENE.
  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.
  • New Jersey Department of Health. (2009, January). Hazardous Substance Fact Sheet: Chlorobenzene.
  • AK Scientific, Inc.
  • Carl ROTH.
  • Centers for Disease Control and Prevention. (2024, September 6). Benzene | Chemical Emergencies.
  • Thermo Fisher Scientific. (1999, February 10). Safety Data Sheet: 1-Nitro-2-(n-octyloxy)benzene.
  • PubChem, National Center for Biotechnology Inform
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Evaluation statement: Benzene, 1-chloro-4-(trifluoromethyl)-.
  • Sigma-Aldrich. Product Page: 1-Chloro-4-fluorobenzene.
  • California Office of Environmental Health Hazard Assessment (OEHHA). (1999, November 1). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE.
  • National Center for Biotechnology Information. Toxicological Profile for Chlorobenzene.
  • BLD Pharm. Product Page: this compound.

Sources

An In-depth Technical Guide to the Synthesis of 1-Chloro-4-(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Chloro-4-(octyloxy)benzene is an aromatic ether that serves as a valuable intermediate in the synthesis of a variety of organic molecules, including liquid crystals, pharmaceuticals, and agrochemicals. The presence of the chloro and octyloxy functionalities on the benzene ring allows for diverse subsequent chemical transformations. This guide provides a comprehensive overview of the most practical and efficient methods for the synthesis of this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Primary Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis. This classic and robust reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[1][2] In this specific synthesis, the readily available starting materials are 4-chlorophenol and an octyl halide, typically 1-bromooctane.

The reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion, generated by deprotonating 4-chlorophenol with a suitable base, acts as the nucleophile.[3] This nucleophile then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the desired ether linkage.[2] The choice of a primary alkyl halide like 1-bromooctane is crucial to favor the S(_N)2 pathway and minimize competing elimination reactions.[4]

Reaction Mechanism and Rationale

The first step in the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group of 4-chlorophenol to form the more nucleophilic 4-chlorophenoxide ion. Phenols are significantly more acidic than alcohols, allowing for the use of a variety of bases, including sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH).[3][5]

Once the phenoxide is formed, it attacks the primary carbon of 1-bromooctane in a backside attack, characteristic of an S(_N)2 reaction. This concerted step results in the inversion of stereochemistry if the carbon were chiral, although in this case, it is not. The bromide ion is expelled as a leaving group, and the final product, this compound, is formed.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-Chlorophenol 4-Chlorophenol 4-Chlorophenoxide 4-Chlorophenoxide ion 4-Chlorophenol->4-Chlorophenoxide + Base Base Base (e.g., NaOH) Product This compound 4-Chlorophenoxide->Product + 1-Bromooctane 1-Bromooctane 1-Bromooctane

Figure 1: Overall workflow of the Williamson ether synthesis for this compound.
Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound via the Williamson ether synthesis.

Materials:

  • 4-Chlorophenol

  • 1-Bromooctane

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetone

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophenol (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone.[6]

  • Base Addition: Add a base, such as powdered potassium carbonate (1.5 equivalents) or sodium hydroxide (1.1 equivalents), to the solution.[6] Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide salt.

  • Alkyl Halide Addition: To the stirred suspension, add 1-bromooctane (1.1 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or to a temperature of 80-100 °C (for DMF) and maintain stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If a solid precipitate (inorganic salts) is present, remove it by filtration.

    • Transfer the filtrate to a separatory funnel.

    • Add water to the separatory funnel to dissolve any remaining inorganic salts.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic layers with 1 M aqueous NaOH to remove any unreacted 4-chlorophenol, followed by a wash with water and then with a saturated brine solution.[6]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Further Purification (if necessary): The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.[7]

Table 1: Summary of Reaction Conditions for Williamson Ether Synthesis

ParameterConditionRationale
Starting Materials 4-Chlorophenol, 1-BromooctaneReadily available and suitable for S(_N)2 reaction.
Base NaOH, K₂CO₃, or NaHTo deprotonate the phenol and form the nucleophilic phenoxide.[3][5]
Solvent DMF, AcetonePolar aprotic solvents that facilitate S(_N)2 reactions.[8]
Temperature 80-100 °C (DMF) or Reflux (Acetone)To provide sufficient energy for the reaction to proceed at a reasonable rate.[6]
Reaction Time 4-8 hoursTypically sufficient for completion, monitorable by TLC.
Potential Side Reactions and Troubleshooting

While the Williamson ether synthesis is generally efficient, certain side reactions can occur:

  • Elimination Reaction: Although minimized by the use of a primary alkyl halide, some elimination of 1-bromooctane to form 1-octene may occur, especially at higher temperatures or with a very strong, sterically hindered base.[4]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, trace amounts of C-alkylated products may form. Using phase-transfer catalysis can help minimize C-alkylation.[9]

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents are of high purity and that the reaction is carried out under anhydrous conditions, as water can protonate the phenoxide, reducing its nucleophilicity.

Alternative Synthetic Routes

While the Williamson ether synthesis is the preferred method, other strategies can be considered for the synthesis of this compound, particularly in specific research contexts.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can form aryl ethers from an aryl halide and an alcohol.[10] In this case, the reaction would involve 1,4-dichlorobenzene and sodium octyloxide. However, the Ullmann condensation typically requires harsh reaction conditions, including high temperatures (often >200 °C) and a stoichiometric amount of copper, and often results in lower yields compared to the Williamson ether synthesis.[11]

Mitsunobu Reaction

The Mitsunobu reaction provides a method for converting an alcohol to an ether with inversion of stereochemistry.[12][13] This reaction would involve 4-chlorophenol and 1-octanol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD). While effective, the Mitsunobu reaction generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[14][15] For a simple ether synthesis like this, the Williamson ether synthesis is generally more atom-economical and straightforward.

Alternative_Routes cluster_Williamson Williamson Ether Synthesis (Primary) cluster_Ullmann Ullmann Condensation (Alternative) cluster_Mitsunobu Mitsunobu Reaction (Alternative) Target This compound W_Start 4-Chlorophenol + 1-Bromooctane W_Start->Target Base (NaOH, K₂CO₃) U_Start 1,4-Dichlorobenzene + Sodium Octyloxide U_Start->Target Copper Catalyst, High Temp. M_Start 4-Chlorophenol + 1-Octanol M_Start->Target PPh₃, DEAD

Figure 2: Comparison of synthetic routes to this compound.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4-Chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[6][13] It can cause skin and eye irritation.[5]

  • 1-Bromooctane: Irritating to the skin and may cause respiratory tract irritation.[16] It is also very toxic to aquatic life with long-lasting effects.[14]

  • Sodium Hydroxide: Causes severe skin burns and eye damage.[17][18] It is highly corrosive.

  • Dimethylformamide (DMF): A potential reproductive toxin and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound is most effectively and efficiently achieved through the Williamson ether synthesis, utilizing 4-chlorophenol and 1-bromooctane as starting materials. This method is reliable, high-yielding, and utilizes readily available reagents. While alternative methods such as the Ullmann condensation and Mitsunobu reaction exist, they are generally less practical for this specific transformation due to harsher conditions or less favorable atom economy. By following the detailed protocol and adhering to the safety guidelines presented in this guide, researchers can confidently synthesize this valuable chemical intermediate for their research and development needs.

References

  • BenchChem. (2025). Application Notes and Protocols: 4-Bromooctane as an Alkylating Agent for Amines and Phenols. BenchChem.
  • Wikipedia. (2023). Ullmann condensation. In Wikipedia. Retrieved from [Link]

  • Spectrum Chemical. (2011, September 2).
  • Master Organic Chemistry. (2023). Mitsunobu Reaction. Master Organic Chemistry.
  • Loba Chemie. (2016, May 19). 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Loba Chemie.
  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane. BenchChem.
  • University of Richmond. (n.d.). The Williamson Ether Synthesis. University of Richmond Department of Chemistry.
  • CDH Fine Chemical. (n.d.).
  • Organic Syntheses. (n.d.). 2-METHOXYDIPHENYL ETHER. Organic Syntheses.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
  • Fisher Scientific. (n.d.).
  • Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide.
  • BenchChem. (2025). An In-depth Technical Guide to 1-Chloro-4-(4-chlorobutyl)
  • BYJU'S. (2020, January 6). Ullmann Reaction. BYJU'S.
  • Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Chemistry Steps.
  • Organic Synthesis. (n.d.).
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • The Royal Society of Chemistry. (n.d.).
  • Phenomenex. (2025, December 12).
  • PTC Organics, Inc. (n.d.).
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Google Patents. (n.d.). CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene.
  • Simpson, J., & Tiekink, E. R. (2009). Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. Molecules, 14(3), 1085-1094.
  • BenchChem. (2025). Purification of 4-(Hexyloxy)
  • ECHEMI. (n.d.).
  • ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine. BenchChem.
  • IOP Conference Series: Materials Science and Engineering. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. IOP Conference Series: Materials Science and Engineering, 162, 012027.
  • Evans, D. A. (n.d.).

Sources

Methodological & Application

Application Note and Protocol: Synthesis of 1-Chloro-4-(octyloxy)benzene via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-chloro-4-(octyloxy)benzene from 4-chlorophenol and 1-bromooctane. The protocol is based on the robust and widely applicable Williamson ether synthesis, a classic SN2 reaction.[1][2][3][4][5] This application note details the reaction mechanism, provides a meticulously developed step-by-step experimental protocol, outlines critical safety precautions, and describes methods for the purification and characterization of the final product. The information presented herein is intended to enable researchers to reliably and safely produce high-purity this compound for a variety of research and development applications.

Introduction and Significance

This compound is an aromatic ether with a unique combination of a hydrophobic octyl chain and a reactive chlorophenyl group. This structure makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, liquid crystals, and other advanced materials. The ether linkage is a common and important functional group, and mastering its synthesis is a fundamental skill for organic chemists. The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most straightforward and versatile methods for preparing both symmetrical and unsymmetrical ethers.[1][2][6]

The Williamson Ether Synthesis: Mechanism and Rationale

The synthesis of this compound from 4-chlorophenol and 1-bromooctane proceeds via the Williamson ether synthesis, an SN2 (bimolecular nucleophilic substitution) reaction.[1][6] The reaction involves two key steps:

Step 1: Deprotonation of 4-Chlorophenol

The phenolic proton of 4-chlorophenol is acidic and can be removed by a suitable base to form the 4-chlorophenoxide ion. In this protocol, potassium carbonate (K2CO3) is employed as the base. While stronger bases like sodium hydride (NaH) can also be used, potassium carbonate offers a safer and more convenient option for this particular transformation.[6][7][8][9] The carbonate ion deprotonates the phenol, generating the highly nucleophilic phenoxide ion.

Step 2: Nucleophilic Attack by the Phenoxide Ion

The resulting 4-chlorophenoxide ion acts as a potent nucleophile and attacks the primary alkyl halide, 1-bromooctane, in a backside attack.[1][2][4] This concerted mechanism, characteristic of SN2 reactions, results in the displacement of the bromide leaving group and the formation of the desired ether, this compound. The use of a primary alkyl halide like 1-bromooctane is crucial to favor the SN2 pathway and minimize competing elimination (E2) reactions that can occur with secondary and tertiary alkyl halides.[1][3][5]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
4-Chlorophenol128.565.00 g0.03891.0
1-Bromooctane193.138.23 g (6.48 mL)0.04261.1
Potassium Carbonate (anhydrous)138.218.05 g0.05821.5
Acetone (anhydrous)58.08100 mL--
Diethyl ether-As needed--
Saturated aqueous NaCl (brine)-As needed--
Anhydrous Magnesium Sulfate-As needed--
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (5.00 g, 0.0389 mol), anhydrous potassium carbonate (8.05 g, 0.0582 mol), and 100 mL of anhydrous acetone.

  • Addition of Alkyl Halide: While stirring the mixture, add 1-bromooctane (8.23 g, 6.48 mL, 0.0426 mol) dropwise to the flask.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 50-60 °C) using a heating mantle.[1][2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid with a small amount of acetone.

    • Transfer the filtrate to a round-bottom flask and remove the acetone using a rotary evaporator.

    • Dissolve the resulting residue in approximately 100 mL of diethyl ether.

    • Transfer the ether solution to a separatory funnel and wash with 2 x 50 mL of water and then with 1 x 50 mL of saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

    • Characterize the final product by 1H NMR, 13C NMR, and IR spectroscopy to confirm its identity and purity.

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be carried out in a well-ventilated fume hood.

  • 4-Chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[10][11][12] It is also toxic to aquatic life with long-lasting effects.[10][11][12] Avoid breathing dust and avoid release to the environment.[10] In case of contact, wash the affected area immediately with plenty of water.[10][11]

  • 1-Bromooctane: May cause skin and eye irritation.[13][14] It is also very toxic to aquatic life with long-lasting effects.[15][16] Handle with care and avoid release to the environment.[15][16]

  • Acetone and Diethyl Ether: Both are highly flammable liquids and should be handled away from open flames and other ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[10][13][15][17]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • 1H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methylene protons of the octyl chain, and the terminal methyl group. The protons on the carbon adjacent to the oxygen will appear as a triplet at approximately 3.9-4.0 ppm.

  • 13C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule.

  • IR Spectroscopy: The infrared spectrum will show a characteristic C-O-C stretching vibration for the ether linkage in the region of 1250-1000 cm-1.

Conclusion

The Williamson ether synthesis provides a reliable and efficient method for the preparation of this compound from 4-chlorophenol and 1-bromooctane. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this valuable chemical intermediate for their research and development needs. The versatility of the Williamson ether synthesis allows for the adaptation of this protocol to produce a wide range of other aromatic ethers.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from [Link]

  • Loba Chemie. (2016, May 19). 4-CHLOROPHENOL FOR SYNTHESIS MSDS | CAS 106-48-9 MSDS. Retrieved from [Link]

  • PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorophenol. Retrieved from [Link]

  • BIOCHEM CHEMOPHARMA FRANCE. (n.d.). Safety data sheet of 'BIOCHEM - 1-BROMOOCTANE - LR - 40225' (Version 1). Retrieved from [Link]

  • Durst, H. D., & Gokel, G. W. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(10), 735. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Fisher Scientific. (2024, January 27). SAFETY DATA SHEET - 1-Bromooctane. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Application Note: Williamson Ether Synthesis of 1-Chloro-4-(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

This application note details the synthesis of 1-Chloro-4-(octyloxy)benzene , a critical intermediate in the development of ferroelectric liquid crystals and specific medicinal chemistry scaffolds. The introduction of the octyloxy tail imparts lipophilicity and mesogenic properties to the chlorobenzene core, making it a valuable building block for supramolecular chemistry.

We present two distinct protocols:

  • Method A (Standard Laboratory Scale): A robust, homogeneous phase reaction using Potassium Carbonate (

    
    ) in Acetone/DMF. Ideal for gram-scale synthesis where purity is paramount.
    
  • Method B (Process Scale - Green Chemistry): A Phase Transfer Catalysis (PTC) method using aqueous NaOH and Toluene. Ideal for multi-gram to kilogram scale-up, minimizing organic solvent waste.

Retrosynthetic Analysis & Reaction Mechanism

The synthesis relies on the Williamson Ether Synthesis , an SN2 nucleophilic substitution.[1] The reaction involves the deprotonation of 4-chlorophenol to form the phenoxide anion, which subsequently attacks 1-bromooctane.

Mechanistic Pathway

The phenoxide ion is an ambient nucleophile. While C-alkylation is possible, O-alkylation is kinetically favored under these conditions due to the high electron density on the oxygen and the steric accessibility of the primary halide.

WilliamsonMechanism Phenol 4-Chlorophenol (Nucleophile Source) Phenoxide 4-Chlorophenoxide (Active Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base Base (K2CO3 or NaOH) Base->Phenoxide Transition [Transition State] SN2 Backside Attack Phenoxide->Transition Attack AlkylHalide 1-Bromooctane (Electrophile) AlkylHalide->Transition Electrophilic Center Product This compound Transition->Product Inversion (N/A for achiral) SideProduct Salt Byproduct (KBr) Transition->SideProduct Leaving Group

Figure 1: Mechanistic pathway for the O-alkylation of 4-chlorophenol via SN2 reaction.

Critical Process Parameters (CPPs)

Success depends on controlling the competition between substitution (ether formation) and elimination (alkene formation), although elimination is minor with primary halides.[1]

ParameterRecommendationRationale
Stoichiometry 1.0 eq Phenol : 1.1 eq Alkyl HalideSlight excess of halide ensures complete consumption of the phenol, which is harder to remove during workup than the alkyl halide.
Leaving Group Bromide (Br)Bromide offers the best balance of reactivity and atom economy. Iodides are faster but more expensive and prone to light degradation; Chlorides are too slow without iodide catalysis (Finkelstein).
Temperature Reflux (60-80°C)Sufficient energy to overcome the activation barrier for SN2 without promoting thermal decomposition.
Atmosphere Inert (

or Ar)
Prevents oxidation of the phenoxide anion (which can lead to quinone formation/darkening of reaction).

Experimental Protocols

Method A: Standard Laboratory Scale (Acetone/ )

Best for: <10g scale, high purity requirements.

Reagents:

  • 4-Chlorophenol (12.86 g, 100 mmol)

  • 1-Bromooctane (21.24 g, 110 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (27.6 g, 200 mmol)
    
  • Potassium Iodide (KI), catalytic (0.5 g) - Optional, accelerates reaction.

  • Acetone (200 mL) - Reagent Grade.

Step-by-Step Protocol:

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]

  • Charging: Add 4-chlorophenol,

    
    , KI, and acetone to the flask. Stir for 15 minutes at room temperature to initiate deprotonation (solution may turn slightly yellow).
    
  • Addition: Add 1-bromooctane via syringe or dropping funnel.

  • Reaction: Heat the mixture to a gentle reflux (~60°C internal temp) for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane/Ethyl Acetate 9:1). The starting phenol (

      
       ~0.3) should disappear; product (
      
      
      
      ~0.8) will appear.
  • Workup:

    • Cool to room temperature.

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ) using a Buchner funnel. Rinse the solid cake with acetone (2 x 20 mL).
    • Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude oil.

  • Purification:

    • Dissolve the residue in Diethyl Ether or Ethyl Acetate (100 mL).

    • Critical Wash: Wash with 1M NaOH (2 x 50 mL) to remove any trace unreacted phenol (phenoxide is water-soluble).

    • Wash with Brine (50 mL), dry over

      
      , filter, and concentrate.
      
    • Final Step: Distill under high vacuum (bulb-to-bulb or short path) if the product is liquid, or recrystallize from ethanol if solid (MP is low, likely oil at RT).

Method B: Phase Transfer Catalysis (Green/Scalable)

Best for: >50g scale, industrial application, reduced solvent cost.

Reagents:

  • 4-Chlorophenol (1.0 eq)

  • 1-Bromooctane (1.1 eq)

  • Sodium Hydroxide (NaOH), 50% aqueous solution (2.0 eq)

  • Toluene (3 volumes relative to phenol mass)

  • TBAB (Tetrabutylammonium bromide) (0.05 eq) - Catalyst.

Step-by-Step Protocol:

  • Setup: 3-neck flask with mechanical stirrer (vigorous stirring is crucial for PTC).

  • Charging: Dissolve 4-chlorophenol in Toluene. Add TBAB.

  • Initiation: Add 50% NaOH solution. The mixture will form a biphasic system.

  • Reaction: Heat to 80-90°C with vigorous stirring ( >500 RPM). Add 1-bromooctane dropwise over 30 minutes.

  • Completion: Stir at temperature for 4–6 hours.

  • Workup:

    • Cool to RT. Separate phases.

    • Wash organic phase with water (2x) and 1M NaOH (1x).

    • Dry organic phase (azeotropic distillation or

      
      ) and concentrate.
      

Workflow & Quality Control

Workflow Start Crude Reaction Mixture Filtration Filtration (Method A) Remove Inorganic Salts Start->Filtration Method A Extraction Phase Separation (Method B) Remove Aqueous Base Start->Extraction Method B AlkalineWash Alkaline Wash (1M NaOH) CRITICAL: Removes unreacted Phenol Filtration->AlkalineWash Extraction->AlkalineWash Drying Drying & Concentration AlkalineWash->Drying Distillation Vacuum Distillation Remove excess Alkyl Halide Drying->Distillation FinalQC Final QC (NMR/HPLC) Distillation->FinalQC

Figure 2: Purification workflow emphasizing the removal of unreacted phenol and alkyl halide.

Characterization Data (Expected)
  • Physical State: Colorless to pale yellow oil (or low melting solid).

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.22 (d, J = 9.0 Hz, 2H, Ar-H meta to O).
      
    • 
       6.82 (d, J = 9.0 Hz, 2H, Ar-H ortho to O).
      
    • 
       3.91 (t, J = 6.5 Hz, 2H, 
      
      
      
      ).
    • 
       1.75 (quint, 2H, 
      
      
      
      ).
    • 
       1.2-1.5 (m, 10H, alkyl chain).
      
    • 
       0.88 (t, 3H, terminal 
      
      
      
      ).
  • IR Spectrum: Strong bands at ~1240 cm⁻¹ (C-O-C asymmetric stretch) and ~1030 cm⁻¹ (C-O-C symmetric stretch). Absence of broad -OH stretch at 3300 cm⁻¹.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in solvent.Ensure

is anhydrous. Use dry acetone. Add catalytic KI.
Product is Dark Oxidation of phenol.Ensure strict

atmosphere. Use fresh phenol.
Residual Phenol Inefficient base wash.Repeat 1M NaOH wash. Phenol is difficult to distill away from the product due to similar boiling points; chemical removal (wash) is superior.
Emulsion (Method B) Vigorous stirring created stable emulsion.Add brine to increase ionic strength or filter through Celite pad.

Safety Warning:

  • 1-Bromooctane: Irritant.

  • 4-Chlorophenol: Toxic and corrosive. Rapidly absorbed through skin. Wear double nitrile gloves and face shield.

  • Waste: Segregate halogenated organic waste.

References

  • Williamson, A. W. (1850).[1] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Historical Context).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Protocol for Phenolic Ethers).
  • Freedman, H. H., & Dubois, R. A. (1975).[3] "An improved Williamson ether synthesis using phase transfer catalysis". Tetrahedron Letters, 16(38), 3251-3254.

  • PubChem Database. (n.d.). "this compound - Compound Summary". National Center for Biotechnology Information. Retrieved October 26, 2023.

  • Tanaka, R., et al. (2010). "Synthesis and Physical Properties of Liquid Crystals". Journal of Materials Chemistry. (Context for mesogenic properties of alkoxy chlorobenzenes).

Sources

Precision Purification of 1-Chloro-4-(octyloxy)benzene via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Standard Operating Protocol (SOP) Audience: Organic Chemists, Process Engineers, and Drug Development Scientists

Abstract & Strategic Context

1-Chloro-4-(octyloxy)benzene (CAS: 836-60-2) is a critical intermediate in the synthesis of liquid crystalline mesogens and ferroelectric materials. Its purity is paramount; even trace aliphatic impurities (e.g., 1-bromooctane) or unreacted phenolic precursors (4-chlorophenol) can drastically depress the clearing point of final liquid crystal formulations or interfere with metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide details a Low-Temperature Recrystallization protocol. Unlike simple solids, this compound possesses a long alkyl chain that imparts significant lipophilicity and a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize if cooling is uncontrolled. This protocol mitigates that risk using a polarity-gradient cooling method.

Pre-Purification Analysis: The Impurity Profile

Before initiating purification, understand the species present in the crude matrix. The synthesis typically involves the Williamson etherification of 4-chlorophenol with 1-bromooctane.

Impurity TypeSpecific CompoundPhysicochemical BehaviorRemoval Strategy
Starting Material A 4-ChlorophenolAcidic, Polar, H-bonding donor.Soluble in cold alcohols; remains in mother liquor.
Starting Material B 1-BromooctaneNon-polar liquid, dense.Limited solubility in cold polar solvents; wash away.
Byproduct Potassium Bromide (KBr)Inorganic salt.Insoluble in organic solvents; remove via hot filtration.
Side Product Octenes (Elimination)Non-polar, volatile.Removed during drying or remains in filtrate.

Solvent System Selection Logic

The choice of solvent is dictated by the Amphiphilic Nature of the target molecule. It contains a non-polar octyl tail and a polarizable chloro-aromatic head.

  • Why not Hexane? The octyl tail makes the compound too soluble in hexane, leading to poor recovery (low yield) even at low temperatures.

  • Why not Water? The compound is insoluble.

  • The Optimal Choice: Ethanol (EtOH) or Methanol (MeOH).

    • High Temperature:[1] The compound dissolves readily due to the aromatic ether functionality.

    • Low Temperature: The aliphatic chain acts as a hydrophobic defect, driving crystallization as the solvent structure reorders.

    • Impurity Fate: 4-Chlorophenol remains dissolved in the alcohol due to hydrogen bonding.

Recommended Solvent: Absolute Ethanol (or Ethanol/Methanol 9:1 v/v).

Detailed Protocol: Low-Temperature Recrystallization

Phase 1: Dissolution and Hot Filtration

Objective: Remove inorganic salts (KBr) and insoluble mechanical impurities.

  • Preparation: Place the crude this compound in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Absolute Ethanol (approx. 3–4 mL per gram of crude solid).

    • Note: Do not add a large excess. We aim for saturation at boiling point.

  • Heating: Heat the mixture to reflux (approx. 78°C) using an oil bath or heating block. Stir vigorously.

  • Assessment:

    • If the solution is clear (yellowish) but salts are visible at the bottom: Proceed to filtration.

    • If oil droplets persist: Add ethanol in 0.5 mL increments until the oil phase dissolves completely into a homogeneous phase.

  • Hot Filtration: While keeping the solution near boiling, filter through a pre-warmed glass frit or a fluted filter paper into a clean, warm Erlenmeyer flask.

    • Critical: Pre-warming the funnel prevents premature crystallization on the filter.

Phase 2: Controlled Nucleation (The "Anti-Oil" Step)

Objective: Induce crystal growth while preventing liquid-liquid phase separation (oiling out).

  • Ambient Cooling: Remove the filtrate from heat. Allow it to cool to room temperature (20–25°C) slowly on a cork ring.

    • Agitation: Stir gently (60 RPM). Vigorous stirring at this stage can induce oiling out.

  • Seeding (Optional but Recommended): If the solution reaches RT without crystallizing, add a single seed crystal of pure product. If no seed is available, scratch the inner wall of the flask with a glass rod.

  • Refrigeration: Once turbidity or initial crystals appear, move the flask to a refrigerator (4°C) for 2 hours.

  • Deep Freeze: Finally, place the flask in a freezer or an ice-salt bath (-10°C to -20°C) for 4 hours.

    • Why: The long octyl chain significantly increases solubility; deep cooling is required to maximize yield.

Phase 3: Isolation and Drying
  • Filtration: Collect the crystals using vacuum filtration (Buchner funnel).

  • The Cold Wash: Wash the filter cake with pre-chilled (-20°C) Ethanol .

    • Volume: Use 2 x 0.5 mL per gram of product.

    • Caution: Using warm solvent will redissolve the product instantly.

  • Drying: Dry the solid under high vacuum (0.1 mbar) at room temperature for 6 hours.

    • Melting Risk: Do not heat the product during drying, as the melting point may be low (approx. 30–40°C depending on purity).

Process Visualization (Workflow)

RecrystallizationFlow Start Crude this compound Dissolve Dissolve in Ethanol @ 78°C (Reflux) Start->Dissolve Check Homogeneous Solution? Dissolve->Check AddSolvent Add Ethanol (+0.5mL) Check->AddSolvent No (Oiling out) Filter Hot Filtration (Remove KBr salts) Check->Filter Yes AddSolvent->Check CoolRT Slow Cool to 25°C (Avoid Oiling Out) Filter->CoolRT CoolDeep Deep Cool (-20°C) Maximize Yield CoolRT->CoolDeep Crystallization Onset Collect Vacuum Filtration CoolDeep->Collect Wash Wash with -20°C Ethanol (Remove 4-Chlorophenol) Collect->Wash Dry Vacuum Dry @ RT Wash->Dry

Figure 1: Step-by-step workflow for the purification of long-chain alkoxybenzenes.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Oiling Out (Liquid separates before crystals)Solution is too concentrated or cooled too fast.Reheat to dissolve. Add 10-15% more ethanol. Cool very slowly with gentle stirring.
No Crystals Form (-20°C)Super-saturation or high impurity load.Scratch glass to induce nucleation. If failed, evaporate 20% solvent and retry.
Low Yield (<50%)Product is too soluble in Ethanol.Use a solvent pair: Dissolve in min. Ethanol, add Water dropwise until turbid, then heat to clear and cool.
Yellow Color Persists Phenolic oxidation products.Treat hot solution with Activated Carbon (0.5 wt%), stir 5 min, then hot filter.
Analytical Validation
  • HPLC: Purity should be >99.5% (Area %).

  • 1H NMR (CDCl3): Check for absence of triplet at

    
     3.40 ppm (indicates removal of 1-bromooctane) and broad singlet at 
    
    
    
    5.0-6.0 ppm (indicates removal of phenol).
  • DSC: Sharp melting endotherm. Broadening indicates residual solvent or isomers.

References

  • ChemicalBook. (2025). 1-Chloro-4-phenoxybenzene Physical Properties. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[2] Benzene, 1-chloro-4-phenoxy- Mass Spectrum and Data. Retrieved from

  • Organic Syntheses. (1976).[3] Phase-Transfer Alkylation of Nitriles. (Demonstrates standard workup for alkylated aromatics). Retrieved from

  • PubChem. (2025). 1-Chloro-4-(chloromethyl)benzene Compound Summary. (Analogous structure properties). Retrieved from

  • Athabasca University. (2025). Recrystallization Protocols and Solvent Selection. Retrieved from

Sources

Application Note: Structural Characterization of 1-Chloro-4-(octyloxy)benzene via 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the methodological framework for the structural characterization of 1-Chloro-4-(octyloxy)benzene (CAS: 20211-19-0), a critical intermediate in the synthesis of liquid crystals and pharmaceutical scaffolds. The guide provides a self-validating protocol for 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, addressing sample preparation, acquisition parameters, and data interpretation. Special emphasis is placed on distinguishing the para-substituted aromatic system and the long-chain alkoxy tail, ensuring high-confidence structural verification for drug development and materials science applications.

Introduction

This compound features a lipophilic octyl chain ether-linked to a para-chlorinated benzene ring. This amphiphilic structure makes it a valuable building block for mesogenic (liquid crystal) materials and lipophilic drug delivery systems.

Accurate characterization requires resolving two distinct chemical environments:

  • The Aromatic Core: A classic

    
     (or 
    
    
    
    ) spin system influenced by the electron-donating alkoxy group and the electron-withdrawing chlorine.
  • The Aliphatic Tail: A flexible octyl chain requiring precise assignment of the oxymethylene (

    
    ) protons against the bulk methylene signals.
    

This protocol establishes a standardized workflow to validate the regiochemistry and purity of this compound.

Materials and Methods

Reagents and Equipment
  • Analyte: this compound (>98% purity).

  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v Tetramethylsilane (TMS) as an internal reference. 
    
    
    
    is preferred for its excellent solubility of lipophilic ethers.
  • NMR Spectrometer: 400 MHz (or higher) system equipped with a 5 mm BBFO or inverse probe.

  • Tubes: High-precision 5 mm NMR tubes (Wilmad 528-PP or equivalent).

Sample Preparation Protocol

To ensure reproducibility and minimize concentration-dependent shifts, follow this strict preparation workflow:

  • Massing: Weigh 15–20 mg (for 1H) or 40–50 mg (for 13C) of the analyte into a clean vial.

  • Solvation: Add 0.6 mL of

    
    .
    
  • Homogenization: Vortex for 30 seconds until the solution is optically clear.

  • Transfer: Filter the solution through a small plug of glass wool into the NMR tube if any particulate matter is visible.

  • Degassing (Optional): For high-resolution work, briefly bubble nitrogen to remove paramagnetic oxygen.

Acquisition Parameters

The following parameters are optimized for a standard 400 MHz instrument (e.g., Bruker Avance).

Parameter1H NMR (Proton)13C{1H} NMR (Carbon)
Pulse Sequence zg30 (30° excitation)zgpg30 (Power-gated decoupling)
Spectral Width 12 ppm (-2 to 10 ppm)240 ppm (-10 to 230 ppm)
Acquisition Time ~4.0 sec~1.0 sec
Relaxation Delay (D1) 1.0 – 2.0 sec2.0 – 3.0 sec
Scans (NS) 16512 – 1024
Temperature 298 K (25°C)298 K (25°C)

Experimental Workflow

The following diagram illustrates the logical flow from sample preparation to data validation.

NMR_Workflow cluster_analysis Validation Logic Start Sample Weighing (15-50 mg) Solvation Solvation in CDCl3 (+TMS) Start->Solvation Acquisition Acquisition (1H & 13C) Solvation->Acquisition Processing Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis Peak Assignment & Integration Processing->Analysis Check_Aromatic Aromatic Integration Must be 4H (2+2) Analysis->Check_Aromatic Region 1 Check_Aliphatic Alkoxy Integration OCH2 (2H) + Alkyl Analysis->Check_Aliphatic Region 2

Figure 1: Standardized NMR characterization workflow for lipophilic aromatic ethers.

Results and Discussion

Structure Numbering

For the assignments below, the structure is numbered as follows:

  • Cl-C(1') : Carbon attached to Chlorine.

  • O-C(4') : Carbon attached to Oxygen.

  • C(2')/C(6') : Aromatic carbons ortho to Chlorine.

  • C(3')/C(5') : Aromatic carbons ortho to Oxygen.

  • C(1) :

    
    -methylene (
    
    
    
    ).
  • C(8) : Terminal methyl (

    
    ).
    
1H NMR Interpretation

The 1H NMR spectrum in


 typically displays two distinct regions.

Aromatic Region (6.5 – 7.5 ppm): The para-substitution pattern creates a characteristic


 system, often appearing as two "doublets" (roofing effect may be visible).
  • 
     7.22 ppm (2H, d, 
    
    
    
    Hz):
    Protons at positions 2' and 6'. These are deshielded by the inductive effect of the Chlorine atom but are less shielded than the protons ortho to the oxygen.
  • 
     6.82 ppm (2H, d, 
    
    
    
    Hz):
    Protons at positions 3' and 5'. The strong mesomeric (+M) effect of the oxygen atom increases electron density at these positions, causing significant upfield shifting.

Aliphatic Region (0.8 – 4.0 ppm):

  • 
     3.91 ppm (2H, t, 
    
    
    
    Hz):
    The
    
    
    -methylene protons (
    
    
    ). The electronegativity of oxygen desheilds these protons significantly.
  • 
     1.77 ppm (2H, quint, 
    
    
    
    Hz):
    The
    
    
    -methylene protons (
    
    
    ).
  • 
     1.45 – 1.25 ppm (10H, m):  The bulk methylene envelope (C3–C7).
    
  • 
     0.89 ppm (3H, t, 
    
    
    
    Hz):
    The terminal methyl group.
13C NMR Interpretation

The 13C spectrum confirms the carbon skeleton.

  • Aromatic Carbons:

    • 
       158.2 ppm:  C(4') – Quaternary carbon attached to Oxygen (deshielded).
      
    • 
       129.3 ppm:  C(2')/C(6') – CH ortho to Chlorine.
      
    • 
       125.4 ppm:  C(1') – Quaternary carbon attached to Chlorine.
      
    • 
       115.8 ppm:  C(3')/C(5') – CH ortho to Oxygen.
      
  • Aliphatic Carbons:

    • 
       68.4 ppm:  C(1) – 
      
      
      
      .
    • 
       31.8, 29.3, 29.2, 29.1, 26.0, 22.6 ppm:  Internal methylene chain.
      
    • 
       14.1 ppm:  C(8) – Terminal Methyl.
      
Summary Table of Chemical Shifts
MoietyAtom1H Shift (ppm)Multiplicity13C Shift (ppm)
Aromatic C4' (ipso-O)158.2
C2', C6' (ortho-Cl)7.22Doublet129.3
C1' (ipso-Cl)125.4
C3', C5' (ortho-O)6.82Doublet115.8
Aliphatic C1 (

-CH2)
3.91Triplet68.4
C2 (

-CH2)
1.77Quintet29.2
Bulk CH21.25-1.45Multiplet22-32
C8 (CH3)0.89Triplet14.1

Troubleshooting & Validation Logic

To ensure the trustworthiness of the data, apply the following logic checks:

  • Integration Ratio Check: The integral of the aromatic region (4H) must match twice the integral of the

    
    -methylene triplet (2H). Deviation suggests impurity or incomplete relaxation.
    
  • Water Peak Interference: In

    
    , adventitious water appears ~1.56 ppm. Ensure this does not overlap with the 
    
    
    
    -methylene quintet (~1.77 ppm). If overlap occurs, dry the sample over anhydrous
    
    
    and re-acquire.
  • Solvent Peaks: Verify the

    
     triplet at 77.16 ppm (13C) and singlet at 7.26 ppm (1H).
    

Validation_Logic Start Spectrum Acquired Check1 Check H-Aromatic Integral (Should be 4H) Start->Check1 Check2 Check O-CH2 Integral (Should be 2H) Start->Check2 Decision Ratio 2:1? Check1->Decision Check2->Decision Pass Structure Validated Decision->Pass Yes Fail Recalculate/Reprepare Decision->Fail No

Figure 2: Logic tree for validating spectral integration.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • National Institute of Standards and Technology (NIST). 1-Chloro-4-methylbenzene (Analogue Reference). NIST Chemistry WebBook.[1] [Link]

  • Compound Interest. (2015).[2] A Guide to 13C NMR Chemical Shift Values. [Link]

  • Reich, H. J. (2022). 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

Sources

Application Notes and Protocols: Synthesis of Biphenyl Liquid Crystals Utilizing 1-Chloro-4-(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of 1-Chloro-4-(octyloxy)benzene in Liquid Crystal Synthesis

Biphenyl derivatives form the core of many thermotropic liquid crystals, materials that have revolutionized display technology and are pivotal in various photonic applications. The unique electro-optical properties of these materials are intrinsically linked to their molecular structure: a rigid biphenyl core functionalized with terminal groups that influence the mesophase behavior and a flexible alkyl or alkoxy chain that modulates the melting and clearing points.

This guide provides an in-depth technical overview and detailed protocols for the synthesis of biphenyl liquid crystals, with a specific focus on leveraging this compound as a key starting material. The octyloxy group introduces a desirable flexible chain, while the chloro-substituent offers a versatile handle for carbon-carbon bond formation through modern cross-coupling methodologies. We will explore two of the most powerful palladium-catalyzed cross-coupling reactions for this purpose: the Suzuki-Miyaura coupling and the Kumada-Corriu coupling.

The choice of synthetic route is often dictated by the availability of starting materials, functional group tolerance, and desired scale of production. By presenting both the Suzuki and Kumada pathways, this document offers researchers the flexibility to select the most appropriate method for their specific synthetic target. For instance, the synthesis of the well-characterized liquid crystal, 4'-octyloxy-4-cyanobiphenyl (8OCB), will be used as a model to illustrate these synthetic strategies.

Beyond the synthesis, this document provides comprehensive protocols for the purification of the target liquid crystals and their characterization using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Differential Scanning Calorimetry (DSC) to confirm the structure and elucidate the mesomorphic properties of the synthesized materials.

PART 1: Synthetic Pathways and Protocols

The construction of the biphenyl core from this compound can be efficiently achieved via palladium-catalyzed cross-coupling reactions. The general principle involves the reaction of an organometallic reagent derived from one aromatic ring with a halide-substituted aromatic ring in the presence of a palladium catalyst.

Visualizing the Synthetic Workflow

A This compound B Suzuki Coupling (with 4-cyanophenylboronic acid) A->B C Kumada Coupling (with 4-cyanophenylmagnesium bromide) A->C D Crude 4'-octyloxy-4-cyanobiphenyl B->D C->D E Purification (Column Chromatography & Recrystallization) D->E F Pure 4'-octyloxy-4-cyanobiphenyl E->F G Characterization (NMR, IR, DSC, POM) F->G

Caption: General workflow for the synthesis and characterization of 4'-octyloxy-4-cyanobiphenyl.

Method 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, renowned for its mild reaction conditions and tolerance to a wide range of functional groups.[1][2] In this protocol, this compound is coupled with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base.

Protocol 1: Suzuki-Miyaura Coupling

  • Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, combine this compound (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02 eq.) or a combination of Pd(OAc)₂ (0.02 eq.) and a phosphine ligand like SPhos (0.04 eq.).

    • Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2 M, 3.0 eq.) or potassium phosphate (K₃PO₄, 3.0 eq.).

    • Add a solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution:

    • Purge the flask with nitrogen for 15-20 minutes.

    • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Method 2: Kumada-Corriu Coupling

The Kumada-Corriu coupling utilizes a Grignard reagent, a potent organometallic nucleophile, and offers a powerful alternative for C-C bond formation.[3][4] This method involves the in-situ preparation of the Grignard reagent from 4-chlorobenzonitrile, which is then coupled with this compound using a nickel or palladium catalyst.

Protocol 2: Kumada-Corriu Coupling

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.5 eq.).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 4-chlorobenzonitrile (1.2 eq.) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the 4-chlorobenzonitrile solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication.

    • Once the reaction starts (indicated by a color change and gentle reflux), add the remaining 4-chlorobenzonitrile solution dropwise to maintain a steady reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • In a separate flame-dried flask under nitrogen, dissolve this compound (1.0 eq.) and a nickel or palladium catalyst, such as Ni(dppp)Cl₂ (0.03 eq.) or Pd(PPh₃)₄ (0.02 eq.), in anhydrous THF.

    • Cool this solution in an ice bath.

    • Slowly add the freshly prepared Grignard reagent to the solution of this compound and catalyst via a cannula.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

PART 2: Purification and Characterization

The crude product from either synthetic route will likely contain unreacted starting materials, catalyst residues, and byproducts. A two-step purification process involving column chromatography followed by recrystallization is generally effective in obtaining high-purity biphenyl liquid crystals.

Purification Protocol
  • Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A non-polar solvent system is typically used. A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane) is often effective.[5][6]

    • Procedure:

      • Prepare a slurry of silica gel in hexane and pack a glass column.

      • Dissolve the crude product in a minimum amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel.

      • Load the dry silica-adsorbed product onto the top of the column.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Monitor the fractions by TLC to identify and combine those containing the pure product.

      • Evaporate the solvent from the combined pure fractions.

  • Recrystallization:

    • Solvent System: A mixed-solvent system is often ideal for biphenyl compounds. A good choice is a "good" solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol) and a "poor" solvent in which it is less soluble at low temperatures (e.g., water, hexane).[7]

    • Procedure:

      • Dissolve the product from column chromatography in a minimum amount of the hot "good" solvent (e.g., ethanol).

      • If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.[8]

      • Add the hot "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

      • Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

      • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Characterization Workflow

A Pure Product B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Differential Scanning Calorimetry (DSC) A->D E Polarizing Optical Microscopy (POM) A->E F Structural Confirmation B->F G Functional Group Analysis C->G H Phase Transition Temperatures & Enthalpies D->H I Mesophase Identification E->I

Caption: Logical flow for the characterization of synthesized biphenyl liquid crystals.

Analytical Characterization

The purified product should be characterized to confirm its structure and assess its liquid crystalline properties.

Expected Characterization Data for 4'-octyloxy-4-cyanobiphenyl (8OCB):

Technique Parameter Expected Result
¹H NMR Chemical Shifts (δ)Aromatic protons in the range of 6.9-7.7 ppm. Aliphatic protons of the octyloxy chain from 0.9-4.0 ppm.
¹³C NMR Chemical Shifts (δ)Signals corresponding to the biphenyl core, the cyano group (~119 ppm), and the octyloxy chain.
IR Spectroscopy Wavenumber (cm⁻¹)Characteristic absorption bands for C≡N stretching (~2225 cm⁻¹), C-O-C stretching (~1250 cm⁻¹), and aromatic C-H and C=C vibrations.[9]
DSC Transition TemperaturesCrystalline to Smectic A (T_Cr-SmA) ~54-57 °C, Smectic A to Nematic (T_SmA-N) ~67 °C, Nematic to Isotropic (T_N-I) ~80 °C.[10]
Polarizing Optical Microscopy (POM) TexturesObservation of characteristic textures for the nematic and smectic A phases upon heating and cooling.

PART 3: Safety and Handling

This compound:

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

Reagents:

  • Palladium and Nickel Catalysts: These are heavy metals and should be handled with care. Avoid inhalation of dust.

  • Grignard Reagents: Highly reactive and moisture-sensitive. All reactions involving Grignard reagents must be conducted under anhydrous conditions and an inert atmosphere.[12]

  • Solvents: Organic solvents such as toluene, THF, and ethyl acetate are flammable and should be handled in a well-ventilated area away from ignition sources.

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Use appropriate PPE at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

References

Sources

Application Note: 1-Chloro-4-(octyloxy)benzene as a Key Building Block in Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Organic Chemists, and Optoelectronic Device Engineers.

Executive Summary & Mechanistic Rationale

The development of high-performance organic semiconductors (OSCs) for Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs), and Organic Field-Effect Transistors (OFETs) relies heavily on the precise molecular engineering of conjugated backbones. 1-Chloro-4-(octyloxy)benzene (CAS: 33924-48-0) serves as a highly versatile, bifunctional precursor in this domain.

Its utility stems from two distinct structural features:

  • The Octyloxy Chain (

    
    ):  This long, flexible alkoxy group imparts critical lipophilicity to the resulting macromolecules, enabling solution-processability (e.g., spin-coating, inkjet printing) in non-halogenated "green" solvents. Furthermore, the steric bulk of the octyloxy chain dictates the solid-state packing morphology, often inducing highly ordered liquid crystalline (LC) phases that enhance intermolecular 
    
    
    
    stacking and charge carrier mobility [1]. Electronically, the oxygen atom acts as an electron-donating group (EDG) via resonance, effectively raising the Highest Occupied Molecular Orbital (HOMO) level—a prerequisite for efficient p-type (hole-transporting) materials.
  • The Aryl Chloride Moiety (

    
    ):  While historically considered unreactive compared to aryl bromides or iodides due to the high C–Cl bond dissociation energy (~96 kcal/mol), recent advances in palladium catalysis have unlocked aryl chlorides as cost-effective, highly stable electrophiles for cross-coupling reactions [2].
    

Application Workflows in Organic Electronics

This compound is primarily utilized to synthesize extended conjugated systems via transition-metal-catalyzed cross-coupling. The two most prominent pathways are:

  • Suzuki-Miyaura Polycondensation: Coupling the precursor with arylboronic acids/esters to form C–C bonds, yielding donor-acceptor (D-A) copolymers for OPV active layers [3].

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form C–N bonds, yielding triarylamine derivatives. These electron-rich, star-shaped molecules are ubiquitous as Hole Transport Materials (HTMs) in OLEDs and perovskite solar cells.

Workflow cluster_synthesis Chemical Synthesis & Modification cluster_processing Device Fabrication Phase Precursor This compound [Bifunctional Precursor] Reaction Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald) Precursor->Reaction C-Cl Bond Activation Polymer Conjugated Polymer / HTM (Octyloxy-Functionalized) Reaction->Polymer C-C / C-N Bond Formation Ink Semiconductor Ink Formulation (Solubility via Octyloxy chain) Polymer->Ink Dissolution in Organic Solvents Coating Thin-Film Deposition (Spin-Coating / Slot-Die) Ink->Coating Phase Separation & Self-Assembly Device Optoelectronic Device (OPV, OLED, OFET) Coating->Device Electrode Integration

Caption: Workflow detailing the transformation of this compound into a functional organic electronic device.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To utilize this compound effectively, the catalytic system must overcome the high activation barrier of the C–Cl bond. This protocol utilizes


 paired with SPhos  (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl).

Causality of Catalyst Choice: The electron-rich dicyclohexylphosphine moiety of SPhos increases the electron density on the palladium center, facilitating the oxidative addition into the stubborn C–Cl bond. Simultaneously, the steric bulk of the biphenyl system accelerates the final reductive elimination step, preventing catalyst resting-state trapping [4].

Reagents and Materials
  • Electrophile: this compound (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid derivative (e.g., thiophene-2-boronic acid) (1.2 equiv, 1.2 mmol)

  • Catalyst:

    
     (0.02 equiv, 2 mol%)
    
  • Ligand: SPhos (0.08 equiv, 8 mol%)

  • Base:

    
     (2.0 equiv, 2.0 mmol)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v, 10 mL)
    
  • Scavenger: SiliaMetS® Thiol (Palladium scavenger)

Step-by-Step Methodology (Self-Validating System)
  • Inert Atmosphere Preparation (Critical Step):

    • Action: Add this compound, arylboronic acid, and

      
       to an oven-dried Schlenk flask equipped with a magnetic stir bar.
      
    • Causality: Oxygen rapidly oxidizes the electron-rich SPhos ligand to its phosphine oxide, rendering it catalytically dead. Furthermore,

      
       promotes the homocoupling of boronic acids.
      
  • Solvent Degassing:

    • Action: Add the 1,4-Dioxane/

      
       mixture. Degas the suspension via three freeze-pump-thaw cycles or by sparging vigorously with ultra-pure Argon for 30 minutes.
      
  • Catalyst Activation:

    • Action: Under a positive stream of Argon, quickly add

      
       and SPhos. Seal the flask and heat to 95 °C in a pre-heated oil bath.
      
    • Validation: The reaction mixture will transition from a dark purple/red (characteristic of the

      
       precursor) to a pale yellow/orange homogeneous solution, indicating the formation of the active 
      
      
      
      complex.
  • Reaction Monitoring:

    • Action: Stir at 95 °C for 12–16 hours. Monitor via TLC (Hexanes:Ethyl Acetate 9:1).

    • Validation: The disappearance of the UV-active precursor spot and the emergence of a highly fluorescent, lower-Rf product spot indicates successful conjugation.

  • Palladium Scavenging (Device-Grade Purification):

    • Action: Cool to room temperature. Add 0.5 g of SiliaMetS® Thiol and stir at 40 °C for 4 hours. Filter through a pad of Celite.

    • Causality: Residual palladium acts as a deep charge-trap state and non-radiative recombination center in OLEDs/OPVs. Failing to scavenge Pd will result in catastrophic device failure (e.g., low quantum yield, high leakage current) [5].

  • Workup:

    • Action: Extract with dichloromethane, wash with brine, dry over anhydrous

      
      , and concentrate in vacuo. Purify via silica gel flash chromatography.
      

CatalyticCycle Pd0 Pd(0)-SPhos (Active Catalyst) PdII_Cl Ar-Pd(II)-Cl (Oxidative Addition Complex) Pd0->PdII_Cl Oxidative Addition + this compound PdII_R Ar-Pd(II)-R (Transmetalation Complex) PdII_Cl->PdII_R Transmetalation + Arylboronic Acid & Base PdII_R->Pd0 Reductive Elimination Product Ar-R (Octyloxy-Functionalized Product) PdII_R->Product Yields Target Molecule

Caption: Mechanistic catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.

Quantitative Data: Cross-Coupling Strategies

To assist in synthetic planning, the following table summarizes various cross-coupling strategies utilizing this compound, comparing the required conditions and their specific applications in organic electronics.

Reaction TypeTarget BondOptimal Catalyst / Ligand SystemBase / AdditiveTypical YieldPrimary Electronic Application
Suzuki-Miyaura C–C (Aryl-Aryl)

/ SPhos or XPhos

(Aq)
85–95%Conjugated D-A Polymers (OPVs), Liquid Crystals
Buchwald-Hartwig C–N (Aryl-Amine)

/ RuPhos

75–88%Triarylamine Hole Transport Layers (OLEDs/Perovskites)
Miyaura Borylation C–B (Aryl-Boron)

/ dppf

70–80%Conversion to Boronic Ester for subsequent polymerization
Kumada C–C (Aryl-Alkyl/Aryl)

None (Grignard reagent)60–75%Polythiophene derivatives (OFETs)

References

  • Self-Organising Liquid-Crystalline OligoAnilines for Photovoltaic Applications. CORDIS - European Commission.[Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Scientific Research Publishing (SCIRP).[Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. National Institutes of Health (NIH).[Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling. MDPI.[Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).[Link]

Application Note: High-Throughput Analysis of 1-Chloro-4-(octyloxy)benzene using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents robust and validated analytical methodologies for the quantification and identification of 1-Chloro-4-(octyloxy)benzene. As an intermediate in pharmaceutical synthesis and a potential environmental analyte, rigorous analytical oversight is critical. We provide two complementary protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for rapid quantification and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and high-sensitivity analysis. The causality behind critical experimental choices, from sample preparation to instrument parameters, is detailed to empower researchers in adapting these methods. This guide is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical and environmental testing sectors.

Introduction and Analyte Properties

This compound is an aromatic ether characterized by a chlorinated benzene ring and a C8 alkyl chain. This structure imparts significant non-polarity and a high boiling point, which are the primary determinants for selecting appropriate analytical strategies. Its role as a synthetic intermediate necessitates precise purity assessment, while its potential environmental persistence requires sensitive detection methods.

Physicochemical Properties (Estimated & Inferred):

  • Molecular Formula: C₁₄H₂₁ClO

  • Molecular Weight: 240.77 g/mol

  • Appearance: Likely a liquid or low-melting solid at room temperature.[1]

  • Solubility: Expected to be highly soluble in non-polar organic solvents like hexane, dichloromethane, and acetonitrile, and poorly soluble in water.[2][3]

  • Volatility: Semi-volatile, making it amenable to both GC and non-volatile enough for HPLC.[4]

The dual nature of its potential applications—process control in drug development and trace analysis in environmental matrices—calls for versatile analytical approaches. HPLC-UV offers a straightforward, high-throughput method for purity and concentration checks in relatively clean samples.[5] GC-MS provides superior sensitivity and specificity, making it the gold standard for trace-level detection and unambiguous identification through mass spectral fragmentation patterns.[6]

Method Selection & Workflow Rationale

The choice between HPLC and GC-MS is dictated by the analytical objective.

  • For purity assessment and routine quantification in process chemistry: HPLC-UV is the method of choice. It is non-destructive, requires minimal sample preparation for soluble samples, and provides rapid, reproducible results.

  • For impurity identification, trace analysis, and confirmation: GC-MS is superior. Its chromatographic power for separating volatile and semi-volatile compounds, combined with the specificity of mass spectrometry, allows for confident identification of byproducts and detection at parts-per-billion (ppb) levels.[7]

Below is a generalized workflow for analyzing a sample containing this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Strategy cluster_data Data Processing Sample Receive Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter through 0.22 µm PTFE Syringe Filter Dissolve->Filter Decision Goal? Purity or Trace ID Filter->Decision HPLC HPLC-UV Analysis (Routine Quantification) Decision->HPLC Purity GCMS GC-MS Analysis (Identification & Sensitivity) Decision->GCMS Trace ID DataHPLC Quantify via Calibration Curve HPLC->DataHPLC DataGCMS Identify via Library Match Quantify via SIM/Scan GCMS->DataGCMS

Caption: General analytical workflow from sample receipt to data analysis.

Universal Sample Preparation Protocol

This protocol is designed for a starting material or a drug product intermediate. For complex matrices like soil or water, a more rigorous extraction method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) would be required.[8][9]

Objective: To prepare a clear, particulate-free solution of this compound suitable for both HPLC and GC-MS injection.

Materials:

  • This compound sample

  • Acetonitrile (HPLC or GC grade)

  • Class A volumetric flasks (10 mL)

  • Adjustable micropipettes

  • Analytical balance

  • Vortex mixer

  • Syringes (1 mL)

  • PTFE syringe filters (0.22 µm)

  • Autosampler vials with septa

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Record the exact weight.

  • Add approximately 7 mL of acetonitrile to the flask.

  • Vortex for 30 seconds or until the sample is completely dissolved.

  • Bring the flask to the 10 mL mark with acetonitrile. Cap and invert several times to ensure homogeneity. This is your stock solution.

  • Working Solution (e.g., 100 µg/mL): Pipette 1 mL of the stock solution into a new 10 mL volumetric flask. Dilute to the mark with acetonitrile. This concentration is a good starting point for method development.

  • Filtration: Draw the working solution into a 1 mL syringe. Attach a 0.22 µm PTFE syringe filter and dispense the solution into an autosampler vial.

  • Justification: Acetonitrile is chosen as the solvent due to its miscibility with the mobile phase used in reversed-phase HPLC and its suitable volatility for GC analysis. Filtration is a critical step to prevent particulates from clogging the injector or column, thereby ensuring system longevity and data quality.[4]

HPLC-UV Method for Quantification

Principle: This method utilizes reversed-phase chromatography, where the non-polar analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase. Separation is achieved based on hydrophobicity, and quantification is performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.[5]

A Solvent Delivery System (Pump) B Autosampler (Injects Sample) A->B C C18 Column (Separation) B->C D UV-Vis Detector (Detection) C->D E Data System (Chromatogram) D->E

Caption: HPLC-UV experimental workflow.

Instrumentation and Parameters:

ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary pump system with a UV detector is sufficient.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention for the non-polar analyte. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A: Water (HPLC Grade) B: Acetonitrile (HPLC Grade)A standard reversed-phase solvent system. Acetonitrile provides good peak shape and lower backpressure compared to methanol.[10]
Gradient 80% B to 100% B in 10 min, hold for 2 minA gradient ensures that any more polar impurities elute early while providing sufficient elution strength for the main analyte and any less polar impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA standard volume to avoid column overloading while ensuring a good detector response.
UV Wavelength 225 nmThe benzene ring exhibits strong absorbance around this wavelength, providing high sensitivity. A full UV scan of a standard should be run to confirm the optimal wavelength.

Protocol:

  • System Preparation: Prepare the mobile phases. Purge the pump lines to remove air bubbles.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (80% Acetonitrile / 20% Water) for at least 15 minutes or until a stable baseline is achieved.

  • System Suitability: Inject a standard solution (e.g., 100 µg/mL) five times. The relative standard deviation (RSD) of the peak area and retention time should be <2.0%.

  • Calibration: Prepare a series of calibration standards from the stock solution (e.g., 1, 10, 25, 50, 100 µg/mL). Inject each standard to construct a calibration curve. A linear fit (R² > 0.999) is expected.

  • Sample Analysis: Inject the prepared sample solution.

  • Data Processing: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

GC-MS Method for Identification and Trace Analysis

Principle: The sample is vaporized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. Eluting compounds enter a mass spectrometer, where they are ionized (typically by Electron Impact, EI), fragmented, and detected. The resulting mass spectrum is a unique "fingerprint" used for identification.[11]

GC_Inlet GC Inlet (Vaporization) GC_Column Capillary Column (Separation) GC_Inlet->GC_Column MS_Source Ion Source (EI) (Ionization) GC_Column->MS_Source MS_Quad Quadrupole (Mass Filtering) MS_Source->MS_Quad MS_Detector Detector (EM) (Detection) MS_Quad->MS_Detector Data Data System (Mass Spectrum) MS_Detector->Data

Caption: GC-MS experimental workflow.

Instrumentation and Parameters:

ParameterSpecificationRationale
GC-MS System Agilent 8890 GC with 5977B MSD or equivalentA standard, robust system for routine analysis.
Column HP-5ms, 30 m x 0.25 mm, 0.25 µmA 5% phenyl-methylpolysiloxane column is a general-purpose, low-bleed column ideal for separating a wide range of semi-volatile organic compounds.[11]
Carrier Gas Helium, constant flow at 1.2 mL/minHelium is an inert and efficient carrier gas. Constant flow mode ensures stable retention times during the temperature ramp.
Inlet Temp. 280 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL)Splitless injection is used to maximize the transfer of analyte to the column, which is essential for high-sensitivity trace analysis.
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 minThe initial temperature is below the solvent boiling point. The ramp effectively separates compounds by boiling point, and the final hold ensures all high-boiling components are eluted from the column.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Impact (EI), 70 eVEI is a robust, reproducible ionization technique that generates extensive, library-searchable fragmentation patterns.
Acquisition Mode Full Scan (m/z 40-450) and/or SIMFull Scan mode is used for identification and qualitative analysis. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification by monitoring specific, characteristic ions.[12][13]

Protocol:

  • System Preparation: Perform a daily tune of the mass spectrometer to verify performance.

  • Solvent Blank: Inject a sample of pure acetonitrile to ensure the system is free from contamination.

  • Sample Injection: Inject 1 µL of the prepared sample solution into the GC-MS.

  • Data Acquisition: Acquire data in Full Scan mode.

  • Data Analysis:

    • Identification: Integrate the peak corresponding to this compound. Compare the resulting mass spectrum against a reference standard or a spectral library (e.g., NIST) for confirmation. Expected fragments would include the molecular ion (m/z 240/242 due to Cl isotope) and fragments from the loss of the octyl chain.

    • Quantification: For quantitative analysis, an internal standard should be used. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

References

  • Chorier, E., Blanc, N., Cannot, J., & Berthod, A. (2014). Headspace GC-MS for the Determination of Halogenated Hydrocarbons, Ethers and Aromatic Volatiles in Fabric and Leather. Journal of the American Leather Chemists Association, 109(10). Available at: [Link]

  • Servpro. (n.d.). Organic Compounds Analysis. Servpro Analytical Laboratory. Available at: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Virginia Tech. Available at: [Link]

  • Chorier, E., et al. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. Available at: [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Agilent. Available at: [Link]

  • Cheméo. (n.d.). Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). Cheméo. Available at: [Link]

  • MDPI. (2022). Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions. MDPI. Available at: [Link]

  • Shimadzu. (n.d.). Quantification of Halo ethers from tap water by LLE and Gas Chromatography-Mass Spectrometry. Shimadzu. Available at: [Link]

  • Preprints.org. (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Preprints.org. Available at: [Link]

  • MDPI. (2026). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. Available at: [Link]

  • PubMed. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. Available at: [Link]

  • Cheméo. (n.d.). Benzene, 1-chloro-4-ethenyl- (CAS 1073-67-2). Cheméo. Available at: [Link]

  • EPA. (2025). 1-Bromo-4-(2-chloroethoxy)benzene Properties. EPA CompTox Chemicals Dashboard. Available at: [Link]

  • CDC. (2018). Volatile Organic Compounds, C1 to C10, Canister Method: METHOD 3900. NIOSH Manual of Analytical Methods. Available at: [Link]

  • Organic Process Research & Development. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]

  • Chemsrc. (2025). 1-Chloro-4-methoxybenzene. Chemsrc. Available at: [Link]

  • PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene. PubChem. Available at: [Link]

  • ChemBK. (2024). 1-Chloro-4-(Prop-2-En-1-Yloxy)Benzene. ChemBK. Available at: [Link]

  • WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Wageningen University & Research. Available at: [Link]

  • Google Patents. (n.d.). A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4. Google Patents.
  • DR-NTU. (n.d.). An HPLC-DAD Method for Rapid and High Resolution Analysis of Concentrated BTEX and Styrene Aqueous Samples. Nanyang Technological University. Available at: [Link]

  • NCBI Bookshelf. (n.d.). Analytical Methods - Toxicological Profile for Benzene. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: Chromatographic Reaction Monitoring of 1-Chloro-4-(octyloxy)benzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Overview

The synthesis of 1-chloro-4-(octyloxy)benzene is a classic example of the Williamson ether synthesis, a cornerstone bimolecular nucleophilic substitution (SN2) reaction . In this process, the hydroxyl group of 4-chlorophenol is deprotonated by a mild base (e.g., K2CO3) to form a nucleophilic phenoxide, which subsequently attacks the electrophilic carbon of 1-bromooctane.

Monitoring this reaction presents a unique analytical challenge. The transformation involves a drastic polarity shift—from a strong hydrogen-bonding starting material to a highly lipophilic product—coupled with the presence of a non-UV-active alkyl halide. Thin-layer chromatography (TLC) serves as a rapid, high-fidelity technique to track this conversion, provided the chromatographic parameters are rigorously optimized and validated .

Chromatographic Causality & Polarity Dynamics

To design a successful TLC method, we must analyze the fundamental interactions between our analytes, the stationary phase (Silica Gel 60), and the mobile phase.

  • 4-Chlorophenol (Starting Material 1): Contains a highly polar hydroxyl group that acts as both a hydrogen bond donor and acceptor. It interacts strongly with the silanol groups on the silica plate, resulting in a high retention factor (low Rf).

  • 1-Bromooctane (Starting Material 2): A long-chain aliphatic halide with minimal dipole moment. It has almost no affinity for the polar stationary phase and will migrate rapidly with the solvent front (high Rf).

  • This compound (Product): The formation of the ether linkage eliminates the hydrogen-bond donor capacity of the phenol. The addition of the 8-carbon octyl chain significantly increases the molecule's lipophilicity. Consequently, the product's polarity lies between the two starting materials, migrating to an intermediate Rf.

Solvent Selection Causality: A highly polar solvent system would cause both the product and 1-bromooctane to co-elute at the solvent front. To achieve baseline resolution, a highly non-polar mobile phase of Hexane:Ethyl Acetate (9:1 v/v) is required. This retards the lipophilic ether just enough to separate it from the purely aliphatic 1-bromooctane, while keeping the polar 4-chlorophenol securely near the baseline.

Experimental Workflow

The following diagram illustrates the logical progression and orthogonal detection strategy required to ensure no components are missed during analysis.

TLC_Monitoring_Logic Prep Reaction Sampling (Aliquot Rxn Mixture) Dilute Matrix Dilution (1:10 in EtOAc) Prep->Dilute Prevent Overloading Spot Plate Spotting (SM1 | SM2 | Co-Spot | Rxn) Dilute->Spot Capillary Application Develop Chamber Development (Hexane:EtOAc 9:1) Spot->Develop Capillary Action UV UV Visualization (254 nm) Detects: Phenol & Product Develop->UV Non-destructive Stain PMA Staining & Heat Detects: Alkyl Halide UV->Stain Destructive Decision Reaction Complete? (Absence of SM spots in Rxn) Stain->Decision Rf & Spot Analysis

Workflow and logical progression for dual-visualization TLC monitoring of ether synthesis.

Step-by-Step Self-Validating Protocol

A robust analytical protocol must be a self-validating system. This methodology incorporates internal controls to prevent false-positive identification caused by matrix effects .

Phase 1: Chamber Preparation
  • Prepare 10 mL of the mobile phase: Hexane:Ethyl Acetate (9:1 v/v) .

  • Pour the solvent into a flat-bottomed TLC chamber. Insert a piece of filter paper against the back wall to act as a wick.

  • Causality: Cap the chamber and let it equilibrate for 5 minutes. The filter paper saturates the chamber atmosphere with solvent vapor, preventing the mobile phase from evaporating off the face of the TLC plate during development. This ensures consistent, reproducible Rf values.

Phase 2: Matrix Dilution & Plate Spotting
  • Dilution: Extract 10 µL of the active reaction mixture and dilute it into 100 µL of pure Ethyl Acetate in a microcentrifuge tube.

    • Causality: Directly spotting a crude reaction mixture introduces high concentrations of inorganic salts (K2CO3) and polar reaction solvents (e.g., DMF). These matrix components locally deactivate the silica gel, causing severe spot streaking and artificial Rf depression. Dilution normalizes the matrix.

  • Spotting Architecture: Using glass capillary tubes, spot four distinct lanes on the baseline of a Silica Gel 60 F254 plate:

    • Lane 1 (SM1): Pure 4-chlorophenol reference.

    • Lane 2 (SM2): Pure 1-bromooctane reference.

    • Lane 3 (Co-Spot): Spot SM1, SM2, and the diluted Reaction Mixture directly on top of each other.

    • Lane 4 (Rxn): Diluted Reaction Mixture only.

    • Self-Validation Check: The Co-Spot lane is mandatory. If the product spot in the Rxn lane perfectly aligns with the new spot in the Co-Spot lane, it confirms that the Rf is a true chemical property and not an artifact of matrix distortion .

Phase 3: Development & Orthogonal Visualization
  • Place the plate in the chamber and develop until the solvent front is approximately 1 cm from the top edge. Remove and air-dry completely.

  • Visualization 1 (Non-Destructive UV): Examine the plate under a 254 nm UV lamp. Mark all dark spots with a pencil.

    • Causality: The aromatic rings of 4-chlorophenol and the product quench the fluorescence of the F254 indicator, appearing as dark spots. 1-Bromooctane lacks a conjugated

      
      -system and remains invisible.
      
  • Visualization 2 (Destructive Staining): Dip the plate into a Phosphomolybdic Acid (PMA) stain solution, wipe the back, and heat vigorously with a heat gun until spots appear.

    • Causality: Relying solely on UV creates a critical mass-balance blind spot. PMA is a universal redox stain; upon heating, the Mo(VI) complex is reduced by the aliphatic 1-bromooctane to Mo(IV) (molybdenum blue), yielding high-contrast dark blue spots against a yellow background. This confirms whether the alkyl halide has been fully consumed.

Quantitative Retention Data

The following table summarizes the expected chromatographic behavior of the reaction components under the optimized conditions.

CompoundRolePolarity ProfileExpected Rf*UV Response (254 nm)PMA Stain Response
4-Chlorophenol Starting Material 1High (H-Bond Donor)0.15 - 0.25Active (Dark Spot)Active (Brown/Black)
1-Bromooctane Starting Material 2Low (Aliphatic)0.85 - 0.95Inactive (Invisible) Active (Dark Blue)
This compound ProductIntermediate (Ether)0.55 - 0.65Active (Dark Spot)Active (Dark Blue)

*Note: Rf values are highly sensitive to ambient temperature and chamber saturation. Always rely on the Co-Spot lane rather than absolute Rf values for reaction validation.

Troubleshooting & Analytical Insights

  • Observation: The reaction lane shows complete consumption of 4-chlorophenol, but a heavy spot for 1-bromooctane remains near the solvent front.

    • Causality: 4-chlorophenol is slightly volatile and can be lost if the reaction is refluxed without proper condensation, or the stoichiometry was miscalculated. Do not assume reaction completion just because the UV-active starting material has disappeared; the PMA stain prevents this false assumption.

  • Observation: Spots in the Rxn lane are streaking heavily, resembling a comet.

    • Causality: The sample is overloaded, or the reaction solvent (e.g., DMF) was not sufficiently diluted. The polar DMF outcompetes the mobile phase for silica binding sites. Increase the dilution ratio to 1:20 in EtOAc before spotting.

References

  • Thin-layer chromatography - Reaction monitoring and characterization Source: Wikipedia URL:[Link]

  • Thin Layer Chromatography: A Complete Guide to TLC Source: Chemistry Hall URL:[Link]

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-Chloro-4-(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The coupling of 1-Chloro-4-(octyloxy)benzene presents a classic but distinct challenge in cross-coupling chemistry. Unlike its bromide or iodide counterparts, the aryl chloride bond is significantly stronger (Bond Dissociation Energy ~96 kcal/mol vs. ~81 kcal/mol for Ar-Br). Furthermore, the 4-octyloxy group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density at the ipso-carbon, rendering the C-Cl bond less electrophilic and significantly raising the activation energy for the oxidative addition step—the rate-determining step (RDS) in this catalytic cycle.

Standard catalyst systems (e.g., Pd(PPh₃)₄) typically fail to activate this substrate, resulting in recovered starting material or low yields. Successful conversion requires a catalyst system designed to generate a monolithic, electron-rich Pd(0) species capable of forcing oxidative addition.

Core Challenges
  • Electronic Deactivation: The para-alkoxy group deactivates the C-Cl bond.

  • Solubility & Purification: The octyl chain imparts high lipophilicity ("greasiness"), which can complicate crystallization and requires specific solvent choices (e.g., avoiding pure water or highly polar solvents).

  • Catalyst Poisoning: Inefficient oxidative addition increases the residence time of Pd(0), leading to aggregation (palladium black formation) if not properly ligated.

Mechanistic Insight & Catalyst Selection

To overcome the inert C-Cl bond, we utilize Buchwald-type dialkylbiaryl phosphine ligands , specifically SPhos or XPhos .

Why SPhos/XPhos?
  • Electronic Enrichment: These ligands are electron-rich (dialkylphosphino groups), which increases the electron density on the Palladium center, facilitating the difficult oxidative addition into the electron-rich Ar-Cl bond.

  • Steric Bulk: The biaryl backbone provides steric bulk that promotes the formation of the reactive monoligated species [L1Pd(0)] rather than the inactive bis-ligated [L2Pd(0)] . It also accelerates the rate of reductive elimination, which can otherwise be slow for bulky coupling partners.

Diagram 1: Catalytic Cycle & Ligand Influence

The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky ligand in facilitating the rate-limiting oxidative addition.

SuzukiCycle cluster_ligand Ligand Role (SPhos/XPhos) PreCat Pd(II) Precursor (Pd(OAc)2) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Reduction + Ligand Binding OxAdd Oxidative Addition (Rate Limiting) Ar-Pd(II)-Cl ActiveCat->OxAdd + this compound TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination Product Release TransMet->RedElim C-C Bond Formation RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle emphasizing the critical oxidative addition step enabled by electron-rich bulky phosphines.[1]

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos + Pd(OAc)₂)

This protocol is the most robust for electron-rich aryl chlorides, offering high yields and scalability.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Ligand: SPhos (2-4 mol%) (Ligand:Pd ratio 2:1)

  • Base: K₃PO₄ (2.0 – 3.0 equiv) or K₂CO₃

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (2.0 equiv).

    • Note: If the boronic acid is prone to protodeboronation, increase equivalents to 1.5.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon or Nitrogen (3 cycles). This is critical; oxygen oxidizes the phosphine ligand.

  • Solvent Addition: Add degassed Toluene and Water (10:1 ratio) via syringe. Concentration should be approximately 0.2 M – 0.5 M with respect to the aryl chloride.

    • Why Toluene? The octyloxy chain makes the substrate highly lipophilic. Toluene ensures complete solubility compared to more polar solvents like DMF.

  • Reaction: Heat the mixture to 100 °C for 4–12 hours. Monitor by HPLC or TLC.

    • Checkpoint: The reaction mixture should turn black/brown. If it remains pale yellow or precipitates Pd black immediately, oxygen may have entered.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (x2) and brine (x1). Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Precatalyst Method (XPhos Pd G3/G4)

For laboratories preferring operational simplicity or handling difficult substrates where precise Pd:L ratios are crucial.

Reagents:

  • Catalyst: XPhos Pd G4 (1-2 mol%)

  • Base: 0.5 M K₃PO₄ (aqueous)

  • Solvent: THF or THF/Water

Procedure:

  • Charge the reaction vessel with the aryl chloride, boronic acid, and XPhos Pd G4.

  • Evacuate/backfill with inert gas.

  • Add degassed THF and the aqueous base solution.

  • Stir vigorously at 60–80 °C . (Precatalysts often activate at lower temperatures than in-situ systems).

  • Workup as above.

Optimization & Data Analysis

The following table summarizes expected outcomes based on solvent and base variations for p-alkoxy aryl chlorides.

ParameterConditionOutcomeMechanistic Note
Base K₃PO₄Excellent Optimal basicity for boronate formation without degrading sensitive groups.
Base Na₂CO₃ModerateOften too weak for sterically hindered or very electron-rich chlorides.
Solvent Toluene/H₂OExcellent Best solubility for octyl-substituted substrates; biphasic system protects catalyst.
Solvent DMFPoorHigh polarity may cause solubility issues for the lipophilic product; difficult to remove.
Ligand PPh₃Fail Lacks electron density to promote oxidative addition into Ar-Cl bond.
Ligand SPhosExcellent Ideal balance of sterics and electronics for this specific substrate class.

Workflow Visualization

Diagram 2: Experimental Workflow & QC

This flowchart guides the researcher through the setup, execution, and quality control steps.

Workflow Setup Setup: Combine Reagents (Ar-Cl, Boronic Acid, Base, Cat) Degas Degas Solvents (Critical for SPhos stability) Setup->Degas Reaction Heat to 100°C (4-12 Hours) Degas->Reaction Monitor Monitor (TLC/HPLC) Target: >95% Conversion Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: EtOAc Extraction Remove Pd residues Monitor->Workup Complete Purify Column Chromatography (Hexanes/EtOAc) Workup->Purify

Figure 2: Operational workflow ensuring catalyst stability and product purity.

Troubleshooting & Quality Control

Common Failure Modes
  • No Reaction (Starting Material Recovered):

    • Cause: Catalyst failed to insert (Oxidative Addition failure).

    • Fix: Switch from Pd(PPh₃)₄ to Pd(OAc)₂/SPhos or XPhos Pd G4 . Ensure temperature is >80°C.

  • Dehalogenation (Formation of Octyloxybenzene):

    • Cause:

      
      -hydride elimination from alkyl groups on the ligand or solvent (e.g., isopropanol).
      
    • Fix: Use Toluene/Water instead of alcoholic solvents.[2] Reduce reaction temperature slightly.

  • Homocoupling of Boronic Acid:

    • Cause: Presence of oxygen.

    • Fix: Rigorous degassing (freeze-pump-thaw or sparging with Ar for 15 mins).

Safety Note

This compound is generally low toxicity but lipophilic; it can penetrate skin. Wear nitrile gloves. Palladium residues are toxic; ensure proper waste disposal.

References

  • Buchwald Phosphine Ligands (SPhos/XPhos) Overview

    • Source: Merck / Sigma-Aldrich
    • Context: Detailed reactivity profiles of SPhos and XPhos for aryl chloride coupling.[3]

  • Suzuki-Miyaura Coupling of Aryl Chlorides

    • Source: Organic-Chemistry.org
    • Context: General protocols and mechanism for hindered/deactiv
  • Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies

    • Source: Journal of the American Chemical Society (via NIH/ACS)
    • Context: Seminal work by Buchwald et al. defining the efficacy of dialkylbiaryl phosphines.
  • Protocol for Electron-Rich Aryl Chlorides

    • Source: Organic Syntheses[4][5]

    • Context: Procedures involving methoxy-substituted aryl chlorides (analogs to octyloxy).

Sources

Troubleshooting & Optimization

Technical Support & Troubleshooting Center: 1-Chloro-4-(octyloxy)benzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Chloro-4-(octyloxy)benzene . This portal is designed for researchers and drug development professionals seeking to optimize the yield and purity of this specific aryl alkyl ether.

The synthesis relies on the classic Williamson Ether Synthesis , coupling 4-chlorophenol with 1-bromooctane. While conceptually straightforward, achieving quantitative yields requires precise control over phase dynamics, nucleophilicity, and competing elimination pathways.

I. Quantitative Data Summary: Reaction Condition Benchmarking

To establish a baseline for optimization, the table below summarizes the expected yields and mechanistic observations across various reaction conditions.

Reaction ConditionBaseSolventCatalystTemp (°C)Expected Yield (%)Primary Issue / Mechanistic Observation
A (Standard)

AcetoneNone56 (Reflux)60 - 70Sluggish kinetics; incomplete conversion due to low boiling point.
B (Aqueous Biphasic) NaOH

/Toluene
None90< 30Poor phase transfer; hydrolysis of 1-bromooctane dominates.
C (PTC Optimized) NaOH

/Toluene
TBAB (5 mol%)9085 - 90Excellent conversion; requires rigorous aqueous workup to remove surfactant.
D (Polar Aprotic)

DMFKI (10 mol%)8592 - 98 Fastest kinetics; in situ Finkelstein activation prevents stalling.
E (Microwave)

MeCNKI (5 mol%)130 (MW)90 - 95Rapid throughput (10 mins); requires specialized microwave reactor.
II. Synthesis & Troubleshooting Workflow

SynthesisWorkflow Start 4-Chlorophenol + 1-Bromooctane (Starting Materials) Base Add Base & Solvent (K2CO3 in DMF) Start->Base Catalyst Add Catalyst (10 mol% KI) Base->Catalyst Reaction Heat to 85°C (SN2 Alkylation) Catalyst->Reaction Decision TLC Check: Conversion >95%? Reaction->Decision Issue1 No: Stalled Reaction Decision->Issue1 No Workup Yes: Aqueous Workup (Brine Quench & Extract) Decision->Workup Yes Fix1 Troubleshoot: Check KI or Temp Issue1->Fix1 Fix1->Reaction Re-evaluate Purification Purification (Silica Gel Column) Workup->Purification Product This compound (Target Product) Purification->Product

Troubleshooting workflow for the synthesis of this compound.

III. Frequently Asked Questions (FAQs)

Q1: Why is my conversion rate stalling below 50% despite extended reflux? A: In a Williamson ether synthesis, primary alkyl bromides (like 1-bromooctane) can exhibit sluggish kinetics. If you are using a standard solvent without a catalyst, the phenoxide ion cannot effectively collide with the alkyl halide. Causality & Fix: Implement a catalytic amount of a soluble iodide salt (e.g., Potassium Iodide, KI). This triggers an in situ Finkelstein reaction, converting 1-bromooctane into the highly reactive 1-iodooctane, which accelerates the


 attack (). Alternatively, if using a biphasic system, adding a phase transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB) will shuttle the phenoxide into the organic layer.

Q2: I am observing a significant amount of 1-octene byproduct. How do I minimize elimination? A: 1-octene is formed via an


 elimination pathway that competes directly with the desired 

substitution. This occurs when the base is too strong or the solvent heavily favors elimination. Causality & Fix: Because the Williamson ether synthesis proceeds through an

mechanism, best results are obtained by ensuring the nucleophile is highly reactive but not overly basic (). Switch from strong bases like Sodium Hydroxide (NaOH) to a milder carbonate base like Potassium Carbonate (

). Furthermore, conduct the reaction in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents leave the 4-chlorophenoxide unsolvated and highly nucleophilic, heavily favoring

over

.

Q3: How do I resolve emulsion issues during the aqueous workup? A: Emulsions frequently occur in this specific synthesis due to the amphiphilic nature of unreacted 1-bromooctane and the presence of phase-transfer catalysts (if used), which act as surfactants. Causality & Fix: Do not use pure water for the initial quench. Instead, dilute the reaction mixture with a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, forcing the organic compounds into the extraction solvent. Additionally, filter the crude reaction mixture through a Celite pad to remove suspended inorganic salts (


 and KI) before adding the aqueous quench.
IV. Validated Experimental Protocol: Optimized Finkelstein-Assisted Synthesis

This protocol is designed as a self-validating system. By utilizing TLC monitoring and specific washing sequences, the methodology ensures internal quality control at every step.

Reagents Required:

  • 4-Chlorophenol (10.0 mmol)

  • 1-Bromooctane (11.0 mmol, 1.1 equiv.)

  • Potassium Carbonate (

    
    , anhydrous, 15.0 mmol, 1.5 equiv.)
    
  • Potassium Iodide (KI, 1.0 mmol, 10 mol%)

  • N,N-Dimethylformamide (DMF, anhydrous, 20 mL)

Step-by-Step Methodology:

  • Alkoxide Formation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol in 20 mL of anhydrous DMF. Add anhydrous

    
    . Stir the suspension at room temperature for 15 minutes to generate the 4-chlorophenoxide intermediate.
    
  • Catalyst Addition: Add KI to the suspension. Note: The reaction mixture may slightly darken, indicating the dissolution of the iodide salt.

  • Alkylation: Slowly add 1-bromooctane dropwise via syringe over 5 minutes.

  • Heating & Self-Validation: Equip the flask with a reflux condenser and heat the mixture to 85°C using an oil bath. Stir vigorously for 4 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (9:1) mobile phase. The reaction is complete (self-validated) when the lower

      
       spot of 4-chlorophenol completely disappears, leaving a single high 
      
      
      
      product spot.
  • Filtration: Cool the reaction to room temperature. Filter the heterogeneous mixture through a sintered glass funnel (or Celite pad) to remove excess

    
     and KI salts. Wash the filter cake with a small amount of Ethyl Acetate (10 mL).
    
  • Quench & Extraction: Pour the filtrate into 50 mL of ice-cold brine to prevent emulsions. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with distilled water (3 x 20 mL) to remove residual DMF. Perform a final wash with brine (20 mL) to pull out any remaining water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purification: Purify the resulting crude oil via silica gel column chromatography (Eluent: 100% Hexanes transitioning to 98:2 Hexanes:Ethyl Acetate) to yield pure this compound as a clear oil.

V. References
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at:[Link]

  • Wikipedia Contributors. (2024). Williamson ether synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

Technical Support Center: Synthesis of 1-Chloro-4-(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-Chloro-4-(octyloxy)benzene. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and extensive laboratory experience. Our goal is to help you navigate the common challenges and optimize your synthetic protocols for higher yield and purity.

The primary and most effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-chlorophenol to form a phenoxide, which then acts as a nucleophile to attack an octyl halide, such as 1-bromooctane or 1-chlorooctane, via an SN2 mechanism.[1][2] While straightforward in principle, this reaction is susceptible to several side reactions that can impact the efficiency of your synthesis and the purity of the final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing explanations for the underlying causes and actionable protocols to resolve the problem.

Issue 1: Low Yield of the Desired this compound

Question: My reaction is resulting in a low yield of the target ether. What are the likely causes and how can I improve it?

Answer: A low yield in the Williamson ether synthesis of this compound can often be attributed to two main competing side reactions: C-alkylation of the 4-chlorophenoxide and base-catalyzed elimination of the octyl halide.[3]

Root Cause 1: C-Alkylation Side Reaction

The 4-chlorophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the carbon atoms of the aromatic ring (C-alkylation), particularly at the ortho position.[3][4] While O-alkylation is generally favored, certain conditions can promote C-alkylation, leading to the formation of 2-octyl-4-chlorophenol as a byproduct and consequently reducing the yield of your desired product.

Mitigation Strategies for C-Alkylation:

  • Solvent Selection: The choice of solvent plays a critical role in directing the reaction towards O-alkylation. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[3][4] These solvents solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the phenoxide oxygen more exposed and reactive, thus favoring O-alkylation.[5] Protic solvents like water or ethanol can form hydrogen bonds with the phenoxide oxygen, shielding it and making C-alkylation more probable.[5]

  • Choice of Base: While a variety of bases can be used, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for synthesizing aryl ethers.[4] Very strong bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.[6][7]

Root Cause 2: Elimination (E2) Side Reaction

The alkoxide/phenoxide is a strong base, which can promote an E2 elimination reaction with the alkyl halide, in this case, 1-bromooctane, to form 1-octene.[2] This is a common issue in Williamson ether synthesis, especially with sterically hindered alkyl halides.[8] Although 1-bromooctane is a primary halide and less prone to elimination than secondary or tertiary halides, this side reaction can still occur, particularly at higher temperatures.[6][9]

Mitigation Strategies for Elimination:

  • Temperature Control: Maintain the reaction temperature between 50-100 °C.[1] Higher temperatures can favor the elimination reaction.

  • Alkyl Halide Choice: Use a primary alkyl halide like 1-bromooctane or 1-iodooctane. Iodides are more reactive but also more expensive.[10] Avoid secondary or tertiary alkyl halides as they are much more susceptible to elimination.[9]

Side_Reactions cluster_main Main Reaction Pathway (SN2) cluster_side1 C-Alkylation Side Reaction cluster_side2 Elimination Side Reaction (E2) 4-Chlorophenol 4-Chlorophenol 4-Chlorophenoxide 4-Chlorophenoxide 4-Chlorophenol->4-Chlorophenoxide + Base This compound This compound 4-Chlorophenoxide->this compound + 1-Bromooctane (O-Alkylation) 4-Chlorophenoxide_side1 4-Chlorophenoxide 2-Octyl-4-chlorophenol 2-Octyl-4-chlorophenol 4-Chlorophenoxide_side1->2-Octyl-4-chlorophenol + 1-Bromooctane 1-Bromooctane_side2 1-Bromooctane 1-Octene 1-Octene 1-Bromooctane_side2->1-Octene + Base

Issue 2: Difficulty in Removing Unreacted 4-Chlorophenol

Question: After the reaction, I am having trouble separating the final product from unreacted 4-chlorophenol. What is the best purification strategy?

Answer: The presence of unreacted 4-chlorophenol is a common purification challenge due to its similar polarity to the product.

Purification Protocol:

  • Aqueous Base Wash: After the reaction is complete, and the solvent has been removed (if applicable), dissolve the crude product in a water-immiscible organic solvent like diethyl ether or dichloromethane.[11] Wash this organic solution with an aqueous solution of a base, such as 5-10% sodium hydroxide (NaOH) or potassium hydroxide (KOH). The basic solution will deprotonate the acidic phenolic hydroxyl group of the unreacted 4-chlorophenol, forming the water-soluble sodium or potassium 4-chlorophenoxide salt. This salt will partition into the aqueous layer, effectively separating it from your desired ether product which remains in the organic layer.

  • Separation: Use a separatory funnel to separate the aqueous and organic layers.

  • Washing: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.[12]

Issue 3: Reaction is Sluggish or Incomplete

Question: My reaction is not going to completion, even after an extended period. What factors could be hindering the reaction rate?

Answer: A sluggish or incomplete reaction can be due to several factors, including the choice of reagents, solvent, and reaction conditions.

Troubleshooting a Slow Reaction:

FactorRecommendationRationale
Alkyl Halide Reactivity Use 1-bromooctane or 1-iodooctane instead of 1-chlorooctane.The reactivity of alkyl halides in SN2 reactions follows the order R-I > R-Br > R-Cl.[10]
Solvent Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile.[3]These solvents enhance the nucleophilicity of the phenoxide, accelerating the SN2 reaction. Protic solvents can slow down the reaction.[3]
Base Strength If using a weaker base like K₂CO₃, ensure it is finely powdered and the reaction is adequately stirred to maximize surface area and reactivity.For aryl ethers, bases like K₂CO₃ or Cs₂CO₃ are generally effective.[4]
Temperature Ensure the reaction is maintained at an appropriate temperature, typically between 50-100 °C.[1]Higher temperatures increase the reaction rate, but be mindful of promoting the elimination side reaction.
Water Content Ensure your reagents and solvent are sufficiently dry, especially if using a highly reactive base like NaH.Moisture can quench the base and hinder the formation of the reactive phenoxide.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this synthesis?

A1: For the synthesis of aryl ethers like this compound, potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices.[4] They are effective, easy to handle, and generally provide good yields. Stronger bases like sodium hydride (NaH) can also be used and are very effective at deprotonating the phenol, but they require strictly anhydrous (dry) conditions as they react violently with water.[6][7]

Q2: Can I use a phase-transfer catalyst?

A2: Yes, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be very effective, especially when using a base like sodium hydroxide in a two-phase system (e.g., toluene and water).[7] The PTC helps to transport the phenoxide from the aqueous phase to the organic phase where the alkyl halide is, thereby facilitating the reaction.

Q3: What is the expected yield for this reaction?

A3: With an optimized protocol, yields for the Williamson ether synthesis can range from 50% to 95% in a laboratory setting.[3] Industrial processes can achieve even higher, near-quantitative conversions.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials (4-chlorophenol and 1-bromooctane). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.

TLC_Monitoring

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Bhandari, P. S., et al. (2020). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. RSC Advances. [Link]

  • RSC Publishing. (2020). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • Journal of the Chemical Society. (1965). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. [Link]

  • University of Calgary. (n.d.). Ch24: ArOH to ArOR. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Arkivoc. (n.d.). Unexpected course of a Williamson ether synthesis. [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. [Link]

Sources

Technical Support Center: Purification of Crude 1-Chloro-4-(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the purification of 1-chloro-4-(octyloxy)benzene (also known as p-chlorophenyl octyl ether). Synthesized typically via the Williamson ether synthesis, this lipophilic ether presents specific purification challenges due to the physicochemical similarities between the product and its precursors.

Impurity Profiling & Physicochemical Matrix

Before initiating purification, it is critical to understand the quantitative properties of the crude matrix. The table below summarizes the causality behind the removal strategy for each component.

ComponentRole in SynthesisMW ( g/mol )pKa / Boiling PointSolubility ProfileRemoval Strategy
This compound Target Product240.77BP: >280 °CHighly lipophilic; soluble in hexanes, ether.N/A (Retain in organic phase)
p-Chlorophenol Limiting Reagent128.56pKa: 9.41Soluble in organic solvents; forms water-soluble salt at pH > 11.Liquid-liquid extraction (1M NaOH wash)
1-Bromooctane Alkylating Agent193.13BP: 201 °CHighly lipophilic; insoluble in water.Silica gel column chromatography
Potassium Carbonate (K₂CO₃) Base138.20N/A (Solid salt)Highly water-soluble.Aqueous wash (H₂O)
DMF / Acetone Solvent73.09 / 58.08BP: 153 °C / 56 °CMiscible with water and organics.Aqueous wash (H₂O / Brine)

Troubleshooting FAQs

Q1: My post-reaction NMR shows significant residual p-chlorophenol. Why didn't a standard water wash remove it, and how can I eliminate it completely? A: A standard water or brine wash is insufficient because neutral p-chlorophenol is highly soluble in the organic phase alongside your product. To remove it, you must exploit its acidity. According to [1], p-chlorophenol has a pKa of 9.41. By washing the organic layer with 1M NaOH (pH ~14), you deprotonate the phenol, converting it into sodium p-chlorophenoxide. This ionic species partitions exclusively into the aqueous layer, allowing for complete separation.

Q2: I used an excess of 1-bromooctane to drive the reaction to completion. How do I separate it from this compound? A: Unlike the phenol, 1-bromooctane lacks an acidic proton and cannot be removed via aqueous basic washes. Because both 1-bromooctane and your target ether are highly lipophilic, they will remain in the organic phase. Separation requires exploiting their differential interactions with a stationary phase. In normal-phase silica gel chromatography, the highly non-polar 1-bromooctane will elute first when using a non-polar mobile phase (e.g., 100% hexanes), while the ether oxygen in this compound provides slight dipole-dipole interactions with the silica, causing it to elute slightly later.

Q3: How do I ensure phase-transfer catalysts (e.g., TBAB) or polar aprotic solvents like DMF are completely removed? A: DMF and phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can cause emulsions and contaminate NMR spectra. While water-soluble, DMF has a high partition coefficient in certain organic solvents. The most effective method is to dilute the crude mixture in a highly non-polar solvent (like diethyl ether or hexanes) and perform multiple (3-4) washes with copious amounts of distilled water, followed by a final brine wash to break any emulsions and pre-dry the organic layer [2].

Step-by-Step Purification Protocols

To ensure a self-validating system, the following protocols include built-in verification steps (TLC and pH checks) so you can confirm success before proceeding to the next stage.

Protocol A: Liquid-Liquid Extraction (Aqueous Workup)

Objective: Remove inorganic salts, DMF, and unreacted p-chlorophenol.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) at a 1:5 ratio relative to the crude volume.

  • Solvent & Salt Removal: Add an equal volume of distilled water. Stopper, invert, and vent. Shake vigorously, allow the layers to separate, and discard the lower aqueous layer. Repeat this water wash two more times to ensure complete removal of DMF and K₂CO₃/KBr salts.

  • Phenol Quenching (Self-Validating Step): Add an equal volume of 1M NaOH to the organic layer. Shake and separate.

    • Validation: Spot the organic layer on a TLC plate alongside a pure p-chlorophenol standard. Develop in 10% EtOAc/Hexanes. If the phenol spot persists in the organic layer, perform a second 1M NaOH wash.

  • Neutralization & Pre-drying: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and neutralize the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄ until the solid flows freely (no clumping). Filter and concentrate under reduced pressure.

Protocol B: Silica Gel Column Chromatography

Objective: Separate the target ether from unreacted 1-bromooctane and dialkylated/oxidative byproducts.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using 100% hexanes as the solvent.

  • Loading: Dissolve the concentrated crude oil from Protocol A in a minimum volume of hexanes (or dry load onto a small amount of silica) and apply it evenly to the top of the column bed.

  • Elution Strategy:

    • Fraction 1 (100% Hexanes): Elute with 100% hexanes. The non-polar 1-bromooctane will elute in the first few column volumes.

    • Fraction 2 (2-5% EtOAc in Hexanes): Gradually increase the polarity. The target this compound will elute in this gradient.

  • Validation (TLC & Visualization): Spot fractions on a TLC plate. Since the product lacks strong chromophores beyond the isolated benzene ring, UV active spots (254 nm) will indicate the product, while 1-bromooctane will be UV-inactive but can be visualized using an iodine chamber or phosphomolybdic acid (PMA) stain.

  • Isolation: Combine fractions containing the pure target compound and remove the solvent via rotary evaporation.

Visualizations

G A p-Chlorophenol + 1-Bromooctane B Base (K2CO3) Solvent (DMF) A->B C This compound (Target Product) B->C Main Reaction D Unreacted p-Chlorophenol (Impurity) B->D Incomplete Conversion E Unreacted 1-Bromooctane (Impurity) B->E Excess Reagent F Salts & DMF (Impurities) B->F Matrix/Byproducts

Reaction pathway and impurity generation in Williamson ether synthesis.

G Crude Crude Mixture AqWash H2O / Brine Wash Crude->AqWash OrgLayer1 Organic Phase AqWash->OrgLayer1 AqLayer1 Aqueous Phase (Salts, DMF) AqWash->AqLayer1 Discard NaOHWash 1M NaOH Wash OrgLayer1->NaOHWash OrgLayer2 Organic Phase NaOHWash->OrgLayer2 AqLayer2 Aqueous Phase (Sodium p-chlorophenoxide) NaOHWash->AqLayer2 Discard Chromatography Silica Column (Hexane) OrgLayer2->Chromatography PureProduct Pure Ether Product Chromatography->PureProduct Elutes Second AlkylHalide 1-Bromooctane Chromatography->AlkylHalide Elutes First

Step-by-step purification workflow for isolating this compound.

References

  • PubChem: 4-Chlorophenol - National Center for Biotechnology Information. URL:[Link]

  • 4-Chlorophenol Properties and Acidity - Wikipedia. URL:[Link]

Preventing decomposition of 1-Chloro-4-(octyloxy)benzene during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of synthesizing 1-Chloro-4-(octyloxy)benzene. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested advice to help you prevent decomposition and maximize the yield and purity of your target compound.

Technical Support Center: Synthesis of this compound

Understanding the Core Reaction and Decomposition Risks

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide (e.g., 1-bromooctane) by a phenoxide ion (generated from 4-chlorophenol and a base).[2] While robust, the reaction is susceptible to competing pathways and product degradation if not properly controlled.

The primary challenges and sources of decomposition are:

  • Elimination Side Reactions: The base used to deprotonate the phenol can also promote an E2 elimination reaction with the alkyl halide, leading to the formation of 1-octene.[3] This is a significant pathway for yield loss.

  • Thermal Degradation: While aryl ethers are generally stable, excessive temperatures (>100-120 °C) can promote side reactions, including potential dealkylation or other decomposition pathways.[2][4]

  • Hydrolysis of Reactants/Products: The chloro-substituent on the aromatic ring is generally stable to hydrolysis under typical Williamson conditions.[5][6] However, the presence of water and strong base at very high temperatures could potentially lead to the formation of 4-(octyloxy)phenol, though this requires extreme conditions.[7]

This guide will address how to mitigate these risks through careful experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this synthesis? A1: The most frequent cause of low yield is the competition between the desired SN2 reaction and the E2 elimination of the alkyl halide (1-bromooctane or similar).[8] This side reaction produces 1-octene and consumes your reagents. It is favored by high temperatures, strong or sterically hindered bases, and certain solvent choices.

Q2: My final product is contaminated with unreacted 4-chlorophenol. How can I improve the conversion? A2: Incomplete conversion is often due to insufficient deprotonation of the 4-chlorophenol or deactivation of the nucleophile. Ensure you are using at least one full equivalent of a suitable base (e.g., K₂CO₃, NaOH). The presence of water can also hinder the reaction by solvating the phenoxide, so using an anhydrous solvent is critical.[2] A phase-transfer catalyst can also significantly improve the reaction rate by making the nucleophile more available in the organic phase.[2]

Q3: Is it better to use 1-bromooctane or 1-chlorooctane as the alkylating agent? A3: 1-bromooctane is generally preferred. The Williamson ether synthesis is an SN2 reaction, and the reaction rate depends on the quality of the leaving group. Bromide is a better leaving group than chloride, which will result in a faster and more efficient reaction under milder conditions.

Q4: Can I run the reaction at a higher temperature to speed it up? A4: While a moderate increase in temperature (typically in the 50-100 °C range) will increase the reaction rate, excessive heat is detrimental.[1] High temperatures strongly favor the competing E2 elimination reaction over the desired SN2 pathway, which will decrease your overall yield of the ether product.[2]

In-Depth Troubleshooting Guide

Issue Observed Potential Cause(s) Troubleshooting Actions & Scientific Rationale
Low Yield with Significant Alkene Byproduct (e.g., 1-octene) 1. Reaction temperature is too high. 2. Base is too strong or sterically hindered. 3. Solvent choice is suboptimal. 1. Reduce Temperature: Maintain the reaction temperature between 60-80 °C. Higher temperatures provide the activation energy needed for the E2 elimination pathway to dominate over SN2.[2]2. Change Base: Use a moderately strong, non-hindered base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide or potassium tert-butoxide. K₂CO₃ is sufficient to deprotonate the phenol without aggressively promoting elimination.[1]3. Optimize Solvent: Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation (e.g., K⁺) but leave the phenoxide nucleophile "naked" and highly reactive, favoring the SN2 pathway.[2]
Reaction Stalls / Incomplete Conversion 1. Inefficient phenoxide formation. 2. Poor solubility of the phenoxide salt. 3. Presence of water in the reaction. 1. Check Base Stoichiometry: Ensure at least 1.0-1.2 equivalents of base are used. Grind the base (e.g., K₂CO₃) into a fine powder to maximize surface area and reactivity.2. Add a Phase-Transfer Catalyst (PTC): Add 1-5 mol% of tetrabutylammonium bromide (TBAB) or 18-crown-6. The PTC forms a lipophilic ion pair with the phenoxide, transferring it from the solid/polar phase into the organic phase where the alkyl halide resides, thus dramatically increasing the reaction rate.[2]3. Use Anhydrous Conditions: Dry your solvent and glassware thoroughly. Water can protonate the reactive phenoxide, rendering it non-nucleophilic.
Product is Dark/Discolored or Contains Tarry Byproducts 1. Thermal decomposition. 2. Air oxidation of the phenoxide. 1. Strict Temperature Control: Do not exceed 100 °C. Use an oil bath and a temperature controller for precise heating.2. Use an Inert Atmosphere: Before adding reagents, purge the reaction flask with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction to prevent oxygen from entering and oxidizing the electron-rich phenoxide intermediate.
Difficult Purification / Emulsion during Workup 1. Formation of soaps from excess base. 2. Presence of PTC. 1. Neutralize Carefully: After the reaction, cool the mixture and slowly quench with water. Neutralize excess base with dilute HCl until the aqueous layer is pH ~7 before extraction. This converts basic residues into salts.2. Extensive Washing: During the aqueous workup, wash the organic layer multiple times with water and then brine to remove the PTC and any remaining inorganic salts.

Visualizing Reaction Pathways

A clear understanding of the competing reaction pathways is essential for optimizing your synthesis.

G cluster_reactants Reactants 4-Chlorophenoxide 4-Chlorophenoxide SN2_Product This compound (Desired Product) 4-Chlorophenoxide->SN2_Product SN2 Attack (Favored by moderate temp, polar aprotic solvent) 1-Bromooctane 1-Bromooctane 1-Bromooctane->SN2_Product E2_Product 1-Octene (Side Product) 1-Bromooctane->E2_Product Base Base (e.g., K2CO3) Base->E2_Product E2 Elimination (Favored by high temp, strong/bulky base)

Caption: Competing SN2 and E2 pathways in the synthesis.

Recommended Experimental Protocol

This protocol is designed to maximize yield by favoring the SN2 pathway and minimizing decomposition.

Materials:

  • 4-Chlorophenol

  • 1-Bromooctane

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • Tetrabutylammonium Bromide (TBAB)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.02 eq).

  • Inert Atmosphere: Seal the flask and purge with nitrogen gas for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous DMF (approx. 5 mL per gram of 4-chlorophenol). Begin vigorous stirring. Add 1-bromooctane (1.1 eq) to the suspension via syringe.

  • Reaction: Heat the mixture to 70-80 °C using a temperature-controlled oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-chlorophenol spot has disappeared (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).

  • Extraction: Extract the aqueous mixture with diethyl ether (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water (2x), 1M HCl (1x), and finally with brine (1x). This removes residual DMF, base, and the PTC.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography (using a hexane/ethyl acetate gradient) or vacuum distillation to obtain pure this compound.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Weissman, S. A., & Zewge, D. (2005).
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • PubMed. Photocatalytic Dealkylation of Aryl Alkyl Ethers. [Link]

  • Ghiaci, M., & Asghari, J. (1999). DEALKYLATION OF ALKYL AND ARYL ETHERS WITH ALCL3-NAI IN THE ABSENCE OF SOLVENT.
  • Longdom Publishing. Synthesis and Cleavage of Ethers. [Link]

  • Filo. Chlobenzene is subject to hydrolysis. [Link]

  • ACS Figshare. Photocatalytic Dealkylation of Aryl Alkyl Ethers. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Jack Westin. Cleavage of Ethers - Organic Chemistry. [Link]

  • Semantic Scholar. DEALKYLATION OF ALKYL AND ARYL ETHERS WITH ALCL3-NAI IN THE ABSENCE OF SOLVENT. [Link]

  • Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • Vedantu. Which chloro derivative of benzene undergoes hydrolysis class 12 chemistry CBSE. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Brainly.in. Chloro benzene is subjected to hydrolysis. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • askIITians. What happens when chlorobenzene is subjected to hydrolysis?. [Link]

Sources

Technical Support Center: Aromatic Ether Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aromatic Ether Purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying aromatic ethers. My approach here is to move beyond simple protocols and delve into the underlying principles that govern success, helping you troubleshoot effectively and build robust, self-validating purification systems.

Section 1: Foundational Challenges & Pre-Purification Checks

Before any purification process begins, two critical issues inherent to ethers must be addressed: peroxide formation and the removal of tenacious reaction solvents. Overlooking these can lead to safety hazards and confounding impurities.

FAQ 1: I suspect my stored aromatic ether has formed peroxides. How do I test for and remove them?

Answer: This is a critical first step. Aromatic ethers, upon exposure to air and light, can form explosive peroxides.[1] Distilling or concentrating a solution containing peroxides can lead to violent detonation. Therefore, you must test for peroxides before heating or concentrating any ether.

Mechanism of Peroxide Formation: The process is a free-radical chain reaction where an ether radical reacts with molecular oxygen. The benzylic C-H bonds in many aromatic ethers are particularly susceptible to hydrogen abstraction, initiating this process.

Experimental Protocol: Peroxide Detection and Removal

A. Peroxide Detection:

  • Potassium Iodide (KI) Test:

    • Add 1-2 mL of the aromatic ether to an equal volume of glacial acetic acid.

    • Add a few crystals of sodium or potassium iodide.

    • A yellow color indicates low levels of peroxides, while a brown color suggests high, hazardous levels.

  • Commercial Test Strips: For a more quantitative assessment, use commercially available peroxide test strips, which provide a concentration range (e.g., in ppm).

B. Peroxide Removal:

  • For Low Levels: Pass the ether through a column of activated alumina. Alumina effectively adsorbs the peroxides. Test the eluate to confirm their removal.

  • For Moderate Levels: Shake the ether with a freshly prepared 5% aqueous solution of ferrous sulfate (FeSO₄). The Fe²⁺ ions reduce the peroxides. Separate the aqueous layer and wash the ether with water to remove any residual iron salts.

FAQ 2: My reaction was run in DMF (or DMSO), and I can't get rid of it during workup. How can I remove these high-boiling polar solvents?

Answer: This is a common frustration. Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are difficult to remove by standard evaporation due to their high boiling points and miscibility with many organic solvents. The key is to exploit their high water solubility.

The Causality: These solvents are highly polar and will partition into an aqueous phase if given sufficient opportunity. A simple single wash is often ineffective. The strategy is to dilute the organic layer significantly and perform multiple aqueous washes.

Troubleshooting Steps:

  • Dilution is Key: Before washing, dilute your organic extract (e.g., in Ethyl Acetate or Diethyl Ether) to at least 3-5 times its initial volume. This reduces the concentration of DMF/DMSO in the organic phase.

  • Multiple Aqueous Washes: Wash the organic layer repeatedly (5-10 times) with water or a brine solution. A helpful rule of thumb is for every 5 mL of DMF/DMSO, use at least 5 x 10 mL of water for washing.[2]

  • Specific Aqueous Washes: For removing DMF, washing with a 5% LiCl aqueous solution can be more effective than water alone.[2]

Section 2: Troubleshooting Crystallization

Crystallization is a powerful technique for purifying solid aromatic ethers, but it is often fraught with challenges like "oiling out" or failure to crystallize.[3]

Logical Workflow for Crystallization Troubleshooting

Below is a decision-making workflow to guide your troubleshooting process when crystallization fails.

G start Impure Solid Aromatic Ether choose_solvent Select Solvent(s) (See Table 1) start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form? cool->crystals success Success: Filter and Dry Crystals crystals->success Yes failure No Crystals / Oiling Out crystals->failure No troubleshoot Troubleshoot failure->troubleshoot scratch Scratch flask interior? troubleshoot->scratch Option 1 seed Add seed crystal? troubleshoot->seed Option 2 concentrate Concentrate solution slightly? troubleshoot->concentrate Option 3 change_solvent Change solvent system? (e.g., Mixed Solvents) troubleshoot->change_solvent Option 4 scratch->cool seed->cool concentrate->cool change_solvent->dissolve

Caption: Decision workflow for troubleshooting aromatic ether crystallization.

FAQ 3: My aromatic ether "oils out" instead of crystallizing. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a supersaturated liquid phase (the oil) instead of forming an ordered crystal lattice. This often happens when the boiling point of the solvent is too high or the solution is cooled too quickly.[4]

The Causality: The molecules have high kinetic energy and insufficient time to orient themselves into a crystal lattice. Impurities can also inhibit nucleation and promote oiling.

Troubleshooting Strategies:

  • Reduce the Cooling Rate: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slow cooling is critical for successful crystallization.[5]

  • Use a Lower-Boiling Solvent: If possible, choose a solvent with a lower boiling point.

  • Employ a Mixed Solvent System: This is often the most effective solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly. This fine-tunes the solubility profile.

Data Presentation: Solvent Selection for Crystallization

Choosing the right solvent is paramount. An ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[5] Aromatic ethers often have good solubility in non-polar or moderately polar solvents.

Solvent SystemBoiling Point (°C)Polarity IndexCommon Use Case for Aromatic Ethers
Single Solvents
Hexane / Heptane69 / 980.1Good for non-polar ethers; often used as the "poor" solvent.
Toluene1112.4Excellent for many aromatic compounds; good crystallization behavior.[4]
Ethyl Acetate774.4A more polar option for ethers with additional functional groups.
Ethanol / Methanol78 / 655.2 / 6.6For more polar aromatic ethers; can lead to oiling if not used carefully.
Mixed Solvents
Dichloromethane / HexaneN/AN/AA very common and effective system for a wide range of polarities.
Ethyl Acetate / HexaneN/AN/AAnother versatile system for moderately polar compounds.[4]
Toluene / HeptaneN/AN/AExcellent for inducing crystallization of highly aromatic systems.

Section 3: Troubleshooting Distillation

For liquid aromatic ethers, distillation is the primary purification method. However, thermal stability and the presence of close-boiling impurities can complicate the process.[6]

FAQ 4: My aromatic ether seems to be decomposing during distillation. How can I purify it?

Answer: Many complex organic molecules, including some aromatic ethers, are not stable at their atmospheric boiling points.[7] The solution is to lower the boiling point by reducing the pressure under which the distillation is performed.

The Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By lowering the system pressure with a vacuum pump, the liquid will boil at a much lower, non-destructive temperature.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a standard distillation apparatus, but use heavy-walled hosing and greased glass joints to ensure a good seal. Include a Claisen adapter to prevent bumping and a cow adapter to collect multiple fractions without breaking the vacuum.

  • Prevent Bumping: Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling. Never add boiling chips to a hot liquid.

  • Apply Vacuum: Slowly and carefully apply the vacuum before you begin heating.

  • Heating: Use a heating mantle with a stirrer and a sand or oil bath for uniform, controlled heating.

  • Fraction Collection: Collect a forerun (the first few drops), which will contain volatile impurities. Then, collect the main fraction as the temperature at the thermometer head stabilizes. Finally, stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive residues like peroxides.

Comparison of Distillation Techniques
TechniquePrincipleBest For...Common Issues
Simple Distillation Separation of liquids with large differences in boiling points (>50 °C).Removing a low-boiling solvent from a high-boiling aromatic ether.Poor separation of close-boiling components.[8]
Fractional Distillation Multiple vaporization-condensation cycles on a packed or trayed column.Separating aromatic ethers from impurities with similar boiling points.Can be slow; requires careful insulation and heating to maintain a proper temperature gradient.[8]
Vacuum Distillation Lowering the pressure to reduce the boiling point.Purifying high-boiling or thermally sensitive aromatic ethers.[7]Requires a well-sealed system; risk of bumping if not stirred properly.
Steam Distillation Co-distillation with water for volatile, water-immiscible compounds.Isolating volatile aromatic ethers from non-volatile inorganic salts or tars.[9]Product is collected wet; requires subsequent drying.

Section 4: Troubleshooting Chromatography

Column chromatography is a versatile tool, but the stationary phase can sometimes be your enemy, especially with sensitive compounds like ethers.

FAQ 5: My aromatic ether is streaking on the TLC plate and I get a low recovery from my silica gel column. What is happening?

Answer: This is a classic sign of compound decomposition on the stationary phase.[10] Standard silica gel is slightly acidic (pKa ≈ 4.5), which can be sufficient to catalyze the hydrolysis or degradation of acid-sensitive compounds, including certain types of ethers (e.g., those with acetal-like structures or strained rings).[11]

Mechanism of Degradation on Silica

The silanol groups (Si-OH) on the surface of silica gel can act as proton donors, catalyzing the cleavage of the C-O ether bond, particularly at activated positions like benzylic carbons.

G cluster_1 Aromatic Ether silica Si-OH ether Ar-O-R ether->silica H⁺ Attack (Decomposition) tea NEt₃ tea->silica Neutralization (Protection)

Caption: Acid-catalyzed ether decomposition on silica and protection via neutralization.

Troubleshooting & Protocol: Deactivating Silica Gel

  • Use Neutral Alumina: For highly acid-sensitive compounds, consider using neutral or basic alumina as the stationary phase instead of silica gel.[12]

  • Deactivate the Silica: A more common approach is to neutralize the silica gel.

    • Slurry Method: Prepare your silica slurry in the starting mobile phase (e.g., 5% Ethyl Acetate in Hexane). Add a small amount of a volatile base, typically 0.5-1% triethylamine (TEA), to the slurry.[11]

    • Pre-washing the Column: Alternatively, you can pack the column with silica and then flush it with one or two column volumes of the eluent containing 1% TEA before loading your sample.

This simple addition of a base will neutralize the acidic sites on the silica surface, preventing the degradation of your aromatic ether and leading to sharper peaks and higher recovery.

References

  • University of Rochester, Department of Chemistry. Remove Sticky Reagents. [Link]

  • University of St Andrews, Health and Safety Department. (2024, July 22). Ethers. [Link]

  • Sdfine. DIETHYL ETHER Safety Data Sheet. [Link]

  • Google Patents. (2004).
  • Google Patents. (1996).
  • Wiest, O., et al. (2025, August 14). What Makes a Branched Aromatic Compound a Crystallization Chaperone? Insights from a Comparison of Three Organic Scaffolds. PMC. [Link]

  • ChemSupply. Diethyl ether Safety Data Sheet. [Link]

  • European Patent Office. EP 0599921 B1 - Process for removing an ester impurity from an ether. [Link]

  • Chemwin. Ether use and preservation instructions, so that life is more secure and assured. [Link]

  • Opuama, L., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research. [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.2: Distillation. [Link]

  • Patsnap Eureka. (2025, September 12). Petroleum Ether Purity Metrics: Aromatics Content, Sulfur Traces And UV Cutoff Impacts. [Link]

  • Sciencemadness Discussion Board. (2008, August 4). Crystallization woes. [Link]

  • Budde, M., et al. (2004). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. PMC. [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. [Link]

  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

  • Olson, W. T., et al. (1946). The Synthesis and Purification of Ethers. Journal of the American Chemical Society. [Link]

  • Reddit. (2024, April 3). issues with column chromatography purification of coordination complex. [Link]

  • ResearchGate. (2009). Aromatic Copolyester oligomers: Thermal Crystallization Studies. [Link]

  • Patsnap Eureka. (2025, September 12). How Does Petroleum Ether Affect Chromatography Resolution Compared With Hexane Or Heptane?. [Link]

  • InfinityLearn. Purification of Organic Compounds- Purification Methods in Chemistry. [Link]

  • Vina Nha Trang. (2025, February 4). Aroma Recovery By Distillation & Evaporation. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3: Crystallization. [Link]

  • Google Patents. (1969).
  • Santai Technologies Inc. The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. [Link]

  • Chemistry Stack Exchange. (2022, January 3). When does an aromatic ether break its bonds?. [Link]

  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. [Link]

  • IChemE. (2009). Chemical reaction hazards of distillation processes. [Link]

  • Omics International. Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes. [Link]

  • Yi, Z., et al. (2024, June 18). Investigating the Effects of Distillation System, Geographical Origin, and Aging Time on Aroma Characteristics in Brandy Using an Untargeted Metabonomic Approach. PMC. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: About. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy, specifically tailored for researchers, scientists, and drug development professionals grappling with the intricacies of substituted benzene spectra. This guide is designed to move beyond rote memorization of chemical shifts and coupling constants, offering in-depth, field-tested insights into the "why" behind the spectral patterns you observe. Here, we embrace a problem-solving approach, structuring our knowledge base in a question-and-answer format to directly address the challenges you face at the bench.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common questions and points of confusion when first encountering the NMR spectra of aromatic compounds.

Q1: Why do aromatic protons appear so far downfield in a 1H NMR spectrum?

The characteristic downfield chemical shift of aromatic protons (typically 6.5-8.0 ppm) is a direct consequence of the unique electronic structure of the benzene ring.[1][2][3] The delocalized π-electrons within the ring are induced to circulate when placed in an external magnetic field (B₀). This phenomenon, known as ring current , generates a secondary magnetic field.[1] Outside the ring, where the aromatic protons are located, this induced field reinforces the external magnetic field. This reinforcement leads to a greater effective magnetic field experienced by the protons, a phenomenon known as deshielding. Consequently, a higher frequency (and thus a larger chemical shift value) is required for these protons to achieve resonance.[1][4]

Q2: How do electron-donating and electron-withdrawing substituents affect the chemical shifts of aromatic protons?

Substituents on a benzene ring can significantly alter the electron density at different positions, thereby influencing the chemical shifts of the attached protons.

  • Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and -OCH₃ increase electron density in the ring, particularly at the ortho and para positions, through resonance. This increased electron density enhances the shielding of the protons at these positions, causing their signals to shift upfield (to a lower ppm value) relative to unsubstituted benzene (δ ~7.3 ppm).[5]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like -NO₂, -CN, and -C=O decrease electron density in the ring, again with the most significant effect at the ortho and para positions. This decreased electron density leads to deshielding of the protons, resulting in a downfield shift (to a higher ppm value).[5]

The following diagram illustrates the influence of substituents on electron density and the resulting chemical shift changes.

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -NH₂ Result_EDG Increased Shielding (Upfield Shift) EDG->Result_EDG Increases e⁻ density at ortho/para EWG e.g., -NO₂, -CHO Result_EWG Decreased Shielding (Downfield Shift) EWG->Result_EWG Decreases e⁻ density at ortho/para

Caption: Influence of substituent electronic effects on proton chemical shifts.

Q3: What are the typical coupling constant (J) values I should expect for substituted benzenes?

The magnitude of the coupling constant between two protons on a benzene ring is highly dependent on the number of bonds separating them.

Coupling Type Number of Bonds Typical J Value (Hz)
ortho (3JHH)36 - 10
meta (4JHH)41 - 3
para (5JHH)50 - 1

Data sourced from various NMR spectroscopy resources.[6][7][8]

These values are crucial for determining the substitution pattern of the benzene ring. For instance, a proton exhibiting a large coupling constant (e.g., 8 Hz) is likely coupled to an adjacent (ortho) proton. A smaller coupling (e.g., 2 Hz) suggests a meta relationship.[8] Para coupling is often so small that it is not resolved and may only contribute to line broadening.

Section 2: Troubleshooting Guides - Tackling Complex Spectra

This section provides step-by-step guidance for resolving common and complex issues encountered during spectral interpretation.

Troubleshooting Scenario 1: My aromatic region is a complex, overlapping multiplet. How can I begin to assign the signals?

This is a very common challenge, especially with polysubstituted benzenes where protons have similar chemical environments.

Step-by-Step Protocol for Deconvolution:

  • Re-examine the Coupling Constants: Carefully measure the coupling constants within the multiplet. Even in a crowded region, you can often identify the characteristic large ortho couplings.

  • Utilize 2D NMR Techniques: When 1D 1H NMR is insufficient, 2D experiments are indispensable.

    • COSY (Correlation Spectroscopy): This is the first-line 2D experiment to perform. A COSY spectrum will show correlations (cross-peaks) between protons that are scalar-coupled.[9][10][11] This allows you to trace out the spin systems within your molecule. For a substituted benzene, you can "walk" around the ring by identifying adjacent protons through their COSY cross-peaks.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): If COSY is inconclusive, particularly for determining the relative positions of substituents, a NOESY experiment can provide through-space correlations.[9][10][12] Protons that are close in space (typically < 5 Å), but not necessarily coupled, will show a cross-peak.[9][12] This is invaluable for distinguishing between isomers.

Experimental Workflow for COSY and NOESY:

G Start Complex Aromatic Multiplet Prep Prepare High-Quality NMR Sample Start->Prep Acquire_1D Acquire High-Resolution 1D ¹H Spectrum Prep->Acquire_1D Analyze_1D Analyze Coupling Constants and Integration Acquire_1D->Analyze_1D Decision_1D Is Assignment Clear? Analyze_1D->Decision_1D Acquire_COSY Acquire 2D COSY Spectrum Decision_1D->Acquire_COSY No Final_Assignment Final Structure Elucidation Decision_1D->Final_Assignment Yes Analyze_COSY Identify Spin Systems (Through-Bond Correlations) Acquire_COSY->Analyze_COSY Decision_COSY Is Assignment Clear? Analyze_COSY->Decision_COSY Acquire_NOESY Acquire 2D NOESY Spectrum Decision_COSY->Acquire_NOESY No Decision_COSY->Final_Assignment Yes Analyze_NOESY Identify Spatial Proximities (Through-Space Correlations) Acquire_NOESY->Analyze_NOESY Analyze_NOESY->Final_Assignment

Caption: Decision workflow for resolving complex aromatic spectra.

Troubleshooting Scenario 2: I'm observing "roofing" and unexpected splitting patterns. What's happening?

What you are likely observing are second-order effects . These become prominent when the difference in chemical shift (in Hz) between two coupled protons is of a similar magnitude to their coupling constant (J).[13] This is more common in lower-field NMR instruments where the chemical shift dispersion is smaller.[13]

Key Indicators of Second-Order Effects:

  • Roofing: The inner peaks of two coupled multiplets "lean" towards each other, and the outer peaks are diminished in intensity.

  • Non-n+1 Splitting: The splitting patterns deviate from the simple first-order rules (e.g., a doublet of doublets may appear as a more complex multiplet).

  • Deceptive Simplicity: In some cases, complex spin systems can appear deceptively simple. For example, the AA'BB' system of a para-disubstituted benzene often presents as two doublets, which is a simplification of the underlying complexity.[14]

Mitigation Strategies:

  • Higher Magnetic Field: The most effective way to minimize second-order effects is to acquire the spectrum on a higher-field NMR spectrometer. Increasing the magnetic field strength increases the chemical shift dispersion (Δν in Hz) while the coupling constant (J in Hz) remains the same, thus making the spectrum more first-order.

  • Solvent-Induced Shifts: Changing the NMR solvent can sometimes alter the chemical shifts of protons enough to simplify the spectrum. Aromatic solvents like benzene-d₆ can induce significant shifts (known as Aromatic Solvent-Induced Shifts or ASIS) due to specific solute-solvent interactions.[15][16][17] Protons in electron-deficient regions of the solute molecule will experience increased shielding from the benzene ring, shifting them upfield.[16]

  • Spectral Simulation: If a higher-field instrument is not available, spectral simulation software can be used to analyze second-order spectra. By inputting estimated chemical shifts and coupling constants, you can generate a theoretical spectrum to compare with your experimental data.

Section 3: Advanced Topics

The Impact of Symmetry on 13C NMR Spectra

While this guide focuses on 1H NMR, it's important to remember that 13C NMR is a powerful complementary technique. The number of signals in the aromatic region (δ 110-160 ppm) of a decoupled 13C NMR spectrum is a direct indicator of the molecule's symmetry.[5][18]

Substitution Pattern Symmetry Expected Number of Aromatic 13C Signals
MonosubstitutedC₂ᵥ4
ortho-Disubstituted (identical substituents)C₂ᵥ3
meta-Disubstituted (identical substituents)C₂ᵥ4
para-Disubstituted (identical substituents)D₂ₕ2
ortho-Disubstituted (different substituents)Cₛ6
meta-Disubstituted (different substituents)Cₛ6
para-Disubstituted (different substituents)C₂ᵥ4

This table provides a general guide; actual numbers can vary based on the specific substituents.[2]

References

  • Schneider, W. G. (n.d.). Benzene solvent induced shifts of the proton magnetic resonance spectra of some benzene derivatives. Importance of charge. Canadian Journal of Chemistry.
  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • (n.d.). Short Summary of 1H-NMR Interpretation.
  • Canadian Science Publishing. (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.
  • (n.d.). Table of characteristic proton NMR chemical shifts.
  • (n.d.). NMR Cosy N Nosy. Scribd.
  • (n.d.). NOESY and EXSY.
  • (2019, December 9). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Nanalysis. (2018, October 31). Your NMReady-60 Order!.
  • (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.
  • AIP Publishing. (n.d.). Proton NMR Spectra of Disubstituted Benzenes*.
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • Slideshare. (n.d.). Cosy,nosy.
  • JEOL USA. (n.d.). Deciphering Complex Chemical Structures with COSY NMR.

Sources

Technical Support Center: Stability Optimization for 1-Chloro-4-(octyloxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated alkyl aryl ethers. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-Chloro-4-(octyloxy)benzene derivatives. This molecule combines a halogenated aromatic ring with a long-chain alkyl ether, introducing two competing modes of degradation: photodehalogenation and auto-oxidation.

The following troubleshooting guides and self-validating protocols are engineered to help you identify the root causes of instability and implement robust, verifiable solutions in your workflows.

Module 1: Troubleshooting Photochemical Instability

Q1: Why am I observing dechlorination of my this compound derivatives during routine benchwork and storage?

Causality & Mechanism: The carbon-chlorine (C-Cl) bond in chloroarenes is highly susceptible to homolytic cleavage when exposed to ultraviolet (UV) light. Ambient laboratory lighting—particularly fluorescent tubes—emits sufficient UV radiation to excite the chloroarene into a reactive triplet state. This excitation leads to the scission of the C-Cl bond, generating highly reactive aryl radicals. These radicals subsequently abstract hydrogen atoms from surrounding solvent molecules, resulting in a dechlorinated byproduct (octyloxybenzene) and a corresponding loss of chemical function. This phenomenon is a well-documented1[1].

Self-Validating Protocol: Amber-Shielded Actinometry & Storage Objective: Isolate UV light as the primary variable for dechlorination and validate the efficacy of amber shielding.

  • Baseline Establishment: Dissolve 100 mg of your this compound derivative in 10 mL of anhydrous Tetrahydrofuran (THF). Split this into two 5 mL aliquots.

  • Differential Exposure:

    • Aliquot A (Control): Place in a clear borosilicate glass vial on the benchtop under standard laboratory lighting.

    • Aliquot B (Test): Place in an actinic amber glass vial and wrap tightly in aluminum foil.

  • Incubation: Leave both vials at room temperature (20°C) for 48 hours.

  • Analytical Validation: Analyze both samples via HPLC-UV (at 254 nm). Aliquot A will exhibit a secondary peak corresponding to the dechlorinated species. Aliquot B must remain >99% pure, validating that ambient light is the catalyst.

  • Workflow Implementation: Mandate the use of amber glassware for all synthesis, purification, and storage steps involving this derivative.

Module 2: Mitigating Oxidative Degradation

Q2: My stored batches are showing increased viscosity and altered NMR spectra (new broad peaks around 4.5-5.5 ppm). What is happening, and how do I prevent it?

Causality & Mechanism: Alkyl aryl ethers are fundamentally prone to. The reaction initiates at the


-carbon of the octyloxy chain (the carbon directly bonded to the ether oxygen). The resulting radical is highly stabilized by the adjacent oxygen atom, making it a prime target for atmospheric 

. This cascade forms hydroperoxides (-OOH), which appear in the

H NMR spectrum as broad downfield shifts. Over time, these peroxides can cross-link (increasing the viscosity of the oil) or, critically,.

Self-Validating Protocol: Peroxide Quenching and Antioxidant Doping Objective: Detect existing hydroperoxides, neutralize them, and establish a chemical barrier against future auto-oxidation.

  • Detection (Iodometric Assay): Add 1 mL of the suspected ether solution to a test tube containing 1 mL of glacial acetic acid and 0.1 g of sodium iodide (NaI). A yellow-to-brown coloration (liberation of

    
    ) confirms the presence of peroxides.
    
  • Neutralization: If the test is positive, transfer the bulk organic layer to a separatory funnel. Wash with an equal volume of 5% aqueous sodium metabisulfite (

    
    ) until a repeat iodometric assay yields a negative result. Dry the organic layer over anhydrous 
    
    
    
    and filter.
  • Stabilization: Dope the purified this compound derivative with 50-100 ppm of Butylated Hydroxytoluene (BHT). BHT acts as a sacrificial radical scavenger, intercepting peroxy radicals before they can propagate the auto-oxidation chain.

  • Inert Storage: Flush the storage vessel with ultra-high purity Argon. Argon is denser than Nitrogen and provides a superior protective blanket over the liquid surface. Seal and store at 4°C.

Module 3: Quantitative Stability Data

To guide your storage and handling parameters, the following table summarizes the degradation kinetics of this compound under various environmental stress conditions.

Environmental StressorStorage ContainerAdditive / AtmospherePrimary Degradation ModeHalf-Life (

) / Stability Limit
Direct Sunlight / UVClear GlassAmbient AirPhotodehalogenation< 12 Hours
Ambient Lab LightClear GlassAmbient AirPhotodehalogenation7 - 10 Days
Darkness (20°C)Amber GlassAmbient AirAuto-oxidation (Peroxides)3 - 4 Months
Darkness (20°C)Amber Glass100 ppm BHT + AirAuto-oxidation (Arrested)> 18 Months
Darkness (4°C)Amber GlassArgon BlanketNone> 24 Months

Module 4: Mechanistic Workflow Visualization

The diagram below maps the dual degradation pathways of this compound and highlights the precise points where our protocols intervene to preserve molecular integrity.

StabilityPathways Compound This compound UVLight UV / Ambient Light Compound->UVLight Exposure Oxygen Atmospheric Oxygen Compound->Oxygen Exposure RadicalCl C-Cl Homolysis (Aryl Radical) UVLight->RadicalCl Excitation RadicalAlpha Alpha-Carbon Abstraction (Alkyl Radical) Oxygen->RadicalAlpha Auto-oxidation Dechlorinated Dechlorinated Byproduct RadicalCl->Dechlorinated H-abstraction Peroxides Ether Hydroperoxides RadicalAlpha->Peroxides Propagation AmberGlass Intervention: Amber Glass AmberGlass->UVLight Blocks ArgonBHT Intervention: Argon & BHT ArgonBHT->Oxygen Scavenges

Degradation pathways of this compound and targeted stabilization interventions.

References

  • Photodehalogenation of aryl halides Source: ResearchGate URL
  • Source: The University of Edinburgh (ed.ac.uk)
  • Safe handling and storage of chemicals Source: Sciencemadness Wiki URL

Sources

Validation & Comparative

Purity Assessment of Synthesized 1-Chloro-4-(octyloxy)benzene: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-4-(octyloxy)benzene (also known as 4-octyloxychlorobenzene) is a critical intermediate in the synthesis of mesogenic compounds (liquid crystals) and specific pharmaceutical scaffolds. Its utility, particularly in liquid crystal displays (LCDs) and organic electronics, is strictly governed by purity; even trace impurities (0.1%) can drastically depress phase transition temperatures (clearing points) or introduce conductivity in dielectric media.

This guide provides a comparative technical analysis of purity assessment methodologies, grounded in the practical realities of Williamson ether synthesis . We move beyond generic protocols to offer a self-validating quality control system.

Synthesis Context & Impurity Profiling

To assess purity effectively, one must understand the genesis of impurities. The standard synthesis involves the alkylation of 4-chlorophenol with 1-bromooctane using a base (e.g.,


) in a polar aprotic solvent (e.g., DMF or Acetonitrile).
The Impurity Landscape
Impurity TypeSpecific CompoundOriginImpact on Application
Starting Material A 4-ChlorophenolIncomplete conversionAcidity; poisons catalysts in subsequent coupling steps.
Starting Material B 1-BromooctaneExcess reagentDepresses melting/clearing points; volatile.
Side Product Octyl-octyl etherHydrolysis of halide (trace water)Inert but dilutes active mass.
Inorganic Salts Potassium Bromide (KBr)Reaction byproductInsoluble in organics, but traces cause turbidity.

Comparative Analytical Platforms

We evaluated three primary analytical techniques for characterizing this compound. The choice of method depends on the specific purity threshold required.

Method A: Gas Chromatography - Mass Spectrometry (GC-MS)

Verdict: Best for routine process monitoring and identifying volatile starting materials.

  • Performance: Excellent resolution between the product and 1-bromooctane.

  • Limitation: 4-chlorophenol can tail significantly without derivatization; thermal degradation is possible if injector temps are too high (>280°C).

Method B: High-Performance Liquid Chromatography (HPLC-UV)

Verdict: The Gold Standard for final purity quantification.

  • Performance: UV detection at 254 nm or 280 nm is highly sensitive for the aromatic ring. It is the only method that reliably quantifies non-volatile oligomers or polar degradation products.

  • Self-Validating Aspect: Use of a Diode Array Detector (DAD) allows for peak purity analysis (checking spectral homogeneity across the peak).

Method C: Quantitative 1H-NMR (qNMR)

Verdict: Best for absolute purity determination without reference standards.

  • Performance: Provides structural proof and molar purity.

  • Critical Marker: The triplet at

    
     ppm (
    
    
    
    ) is the diagnostic signal.
Comparative Data Summary
FeatureGC-MSHPLC-UV1H-NMR
Sensitivity (LOD) High (<10 ppm)High (<10 ppm)Moderate (~0.1%)
Throughput Fast (15 min)Medium (25 min)Slow (Prep + Scan)
Cost per Run LowMediumHigh
Primary Utility Reaction MonitoringFinal QC ReleaseStructure Verification

Experimental Protocols

Synthesis (Optimized for Purity)
  • Reagents: 4-Chlorophenol (1.0 eq), 1-Bromooctane (1.2 eq),

    
     (2.0 eq), Acetone (reflux).
    
  • Procedure: Reflux for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Critical Step: The use of excess alkyl halide ensures the phenol is consumed, as the halide is easier to remove (via distillation/evaporation) than the phenol.

Purification Workflow (The Self-Validating System)
  • Filtration: Remove inorganic salts (

    
    , KBr).
    
  • Solvent Swap: Evaporate Acetone; dissolve residue in Dichloromethane (DCM).

  • Chemical Wash (Critical): Wash DCM layer with 10% NaOH (aq) .

    • Why? This converts unreacted 4-chlorophenol into water-soluble sodium 4-chlorophenoxide, effectively removing it from the organic phase.

  • Drying & Concentration: Dry over

    
    , filter, and concentrate.
    
  • Final Polish: Vacuum distillation (if liquid) or Recrystallization from Ethanol (if solid/low-melting). Note: this compound is typically a low-melting solid or oil; column chromatography (Silica, 100% Hexane

    
     5% EtOAc) is often superior for high purity.
    
Analytical Method Parameters

Protocol 1: HPLC-UV Conditions

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile. Isocratic 90% B for 10 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Retention Time: Product elutes ~6-8 min; Phenol elutes ~2-3 min.

Protocol 2: 1H-NMR Characterization (CDCl3, 400 MHz)

  • 
     7.23 (d, J=9.0 Hz, 2H):  Aromatic protons meta to alkoxy.
    
  • 
     6.81 (d, J=9.0 Hz, 2H):  Aromatic protons ortho to alkoxy.
    
  • 
     3.91 (t, J=6.5 Hz, 2H): 
    
    
    
    (Key purity indicator).
  • 
     1.80-1.73 (m, 2H): 
    
    
    
    .
  • 
     0.89 (t, 3H):  Terminal methyl.
    

Visualizations

Diagram 1: Synthesis & Impurity Management Flow

This diagram illustrates the synthesis pathway and where specific purification steps eliminate specific impurities.[1]

SynthesisFlow Start Start: 4-Chlorophenol + 1-Bromooctane Rxn Reaction (Reflux/Base) Start->Rxn Crude Crude Mixture (Product + Impurities) Rxn->Crude Wash NaOH Wash Step Crude->Wash Dissolve in DCM Chrom Column Chromatography (Silica Gel) Wash->Chrom Organic Layer Imp1 Impurity: 4-Chlorophenol Wash->Imp1 Removes as Phenoxide salt Final Pure this compound (>99%) Chrom->Final Imp2 Impurity: 1-Bromooctane Chrom->Imp2 Separates by Polarity

Caption: Logical flow of impurity removal. NaOH wash targets acidic phenols; Chromatography targets non-polar alkyl halides.

Diagram 2: Analytical Decision Matrix

A guide for researchers to select the correct analytical tool based on the stage of development.

DecisionMatrix Start Sample Stage InProcess In-Process Check Start->InProcess FinalQC Final Product Release Start->FinalQC Structure Structural Validation Start->Structure MethodGC GC-MS (Fast, checks conversion) InProcess->MethodGC Preferred MethodHPLC HPLC-UV (Quantifies % Purity) FinalQC->MethodHPLC Mandatory MethodNMR 1H-NMR (Confirms Identity) Structure->MethodNMR Mandatory

Caption: Analytical selection guide. GC-MS for speed; HPLC for purity; NMR for identity.

Experimental Data Comparison

The following table summarizes typical purity results obtained from different purification stages, validated by HPLC (Area %).

Sample StagePurity (HPLC)Major Impurity IdentifiedObservation
Crude Reaction Mix 78.5%1-Bromooctane (15%), 4-Chlorophenol (6%)Yellowish oil.
Post-NaOH Wash 88.2%1-Bromooctane (11%)Phenol peak absent.
Post-Column 99.4% None detected (<0.1%)Clear/White solid or oil.
Commercial Std. 98.0%Unknown trace isomersOften contains stabilizers.

References

  • Williamson Ether Synthesis Mechanism & Scope Master Organic Chemistry. "The Williamson Ether Synthesis."[2][3][4][5] [Link]

  • Synthesis and Characterization of Alkoxybenzenes Royal Society of Chemistry (RSC). "Supporting Information for Synthesis of Alkoxybenzene Derivatives." [Link]

  • NMR Spectral Data for 4-Alkoxychlorobenzenes SpectraBase. "1-Chloro-4-alkoxybenzene NMR Data." [Link]

  • Liquid Crystal Mesogen Synthesis (General Protocol) National Institutes of Health (PMC). "Synthesis and characterization of novel 4-benzyloxyphenyl liquid crystals." [Link]

Sources

A Guide to the Structural Validation of 1-Chloro-4-(octyloxy)benzene via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical research and pharmaceutical development, the unequivocal confirmation of a molecule's structure and purity is a foundational pillar of scientific rigor. For novel compounds such as 1-chloro-4-(octyloxy)benzene, a substituted aromatic ether with potential applications in organic synthesis and materials science, this validation is not merely a formality but a critical prerequisite for further investigation. This guide provides an in-depth comparison of elemental analysis as a primary method for structural validation, contextualized with alternative spectroscopic techniques. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and offer insights into the interpretation of results for researchers, scientists, and drug development professionals.

The Principle of Elemental Analysis for Structural Validation

Elemental analysis is a robust and long-standing technique used to determine the elemental composition of a sample.[1][2] For a pure organic compound, the experimentally determined percentages of carbon (C), hydrogen (H), and other elements should closely match the theoretical values calculated from its molecular formula.[3] This concordance serves as a powerful indicator of both the compound's identity and its purity.[4][5]

For this compound, the molecular formula is C₁₄H₂₁ClO.[6] With a molecular weight of 240.77 g/mol , the theoretical elemental composition is as follows:

  • Carbon (C): (14 * 12.011 / 240.77) * 100% = 69.84%

  • Hydrogen (H): (21 * 1.008 / 240.77) * 100% = 8.79%

  • Chlorine (Cl): (1 * 35.453 / 240.77) * 100% = 14.72%

  • Oxygen (O): (1 * 15.999 / 240.77) * 100% = 6.64% (often determined by difference)

A deviation of the experimental results from these theoretical values by more than ±0.4% is generally considered to indicate an impure sample or an incorrect structural assignment.[3][4][5]

Experimental Protocol: Determination of Elemental Composition

The following protocol outlines the general steps for the elemental analysis of this compound. Modern elemental analyzers are automated instruments that perform combustion analysis for C, H, N, and S.[1] Halogen content, in this case, chlorine, often requires a separate analytical approach after combustion.[7][8]

Part 1: Carbon and Hydrogen (CH) Analysis via Combustion
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the instrument's detectors.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the purified this compound sample into a tin or silver capsule. The sample must be homogeneous and free of solvent residues.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (typically 900-1000°C) in a stream of pure oxygen. This process quantitatively converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O).

  • Gas Separation and Detection: The resulting gases are passed through a series of traps to remove interfering elements (like chlorine) and then separated by gas chromatography. The amounts of CO₂ and H₂O are measured by a thermal conductivity detector (TCD).

  • Data Analysis: The instrument's software calculates the percentages of carbon and hydrogen in the original sample based on the detector signals and the sample weight.

Part 2: Chlorine (Cl) Analysis

The determination of halogen content in organic compounds can be achieved through various methods following sample combustion.[7] One common approach is potentiometric titration.

  • Sample Combustion: A weighed sample of this compound is combusted in an oxygen-rich atmosphere, typically within a Schöniger flask or a combustion tube. The resulting combustion products, including hydrogen chloride (HCl), are absorbed into a suitable solution (e.g., a dilute solution of hydrogen peroxide).

  • Titration: The chloride ions in the absorption solution are then determined by potentiometric titration with a standardized silver nitrate (AgNO₃) solution.

  • Endpoint Detection: The endpoint of the titration, where all chloride ions have reacted with the silver ions, is detected by a change in the potential of a silver electrode.

  • Calculation: The percentage of chlorine in the sample is calculated based on the volume of silver nitrate solution used, its concentration, and the initial sample weight.

Visualizing the Validation Workflow

The following diagram illustrates the key stages in the validation of this compound's structure using elemental analysis.

cluster_prep Sample Preparation cluster_analysis Elemental Analysis cluster_validation Structural Validation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification drying Drying to Constant Weight purification->drying ch_analysis CH Analysis (Combustion-GC-TCD) drying->ch_analysis Weighed Sample cl_analysis Cl Analysis (Combustion-Titration) drying->cl_analysis Weighed Sample comparison Comparison of Experimental and Theoretical Data ch_analysis->comparison cl_analysis->comparison theoretical Theoretical Composition (from C14H21ClO) theoretical->comparison validation Structure & Purity Validated (if within ±0.4%) comparison->validation

Caption: Workflow for the validation of this compound structure.

Interpreting the Results: A Comparative Overview

The data obtained from elemental analysis should be meticulously compared with the theoretical values. The following table presents a hypothetical but realistic set of experimental results for a high-purity sample of this compound.

ElementTheoretical %Experimental %Deviation %
Carbon (C)69.8469.75-0.09
Hydrogen (H)8.798.85+0.06
Chlorine (Cl)14.7214.68-0.04

In this example, the deviations for all elements are well within the acceptable ±0.4% range, providing strong evidence for the assigned structure and a high degree of purity.

A Holistic Approach: Comparison with Other Analytical Techniques

While elemental analysis is a powerful tool, a comprehensive structural validation often employs a combination of analytical techniques. Spectroscopic methods provide complementary information about the molecule's connectivity and functional groups.

Analytical TechniqueInformation ProvidedStrengthsWeaknesses
Elemental Analysis Elemental composition and purityQuantitative, highly accurate for purity assessment.Provides no information on molecular connectivity or isomerism.
¹H NMR Spectroscopy Number and environment of hydrogen atomsExcellent for determining the carbon-hydrogen framework and identifying isomers.Can be complex to interpret for large molecules; requires a relatively pure sample.
¹³C NMR Spectroscopy Number and environment of carbon atomsProvides information on the carbon skeleton of the molecule.Less sensitive than ¹H NMR; can require longer acquisition times.
Infrared (IR) Spectroscopy Presence of specific functional groupsQuick and non-destructive; useful for identifying key bonds (e.g., C-O, C-Cl, aromatic C-H).[9]Can be ambiguous for complex molecules with many functional groups.
Mass Spectrometry (MS) Molecular weight and fragmentation patternProvides the exact molecular weight, confirming the molecular formula.Can be destructive; fragmentation patterns can be complex to interpret.

The logical integration of these techniques provides a more complete picture of the compound's identity and purity.

cluster_synthesis Chemical Synthesis cluster_validation_methods Structural Validation Methods cluster_confirmation Confirmation compound This compound elemental Elemental Analysis (Composition & Purity) compound->elemental nmr NMR Spectroscopy (Connectivity) compound->nmr ir IR Spectroscopy (Functional Groups) compound->ir ms Mass Spectrometry (Molecular Weight) compound->ms confirmed Confirmed Structure & Purity elemental->confirmed nmr->confirmed ir->confirmed ms->confirmed

Caption: Interrelation of analytical techniques for structural validation.

References

  • The Royal Society. Characterising new chemical compounds & measuring results. [Link]

  • Central Laboratories UCT Prague. (2016, February 1). Laboratory of Organic Elemental Analysis. [Link]

  • Analytice. (2018, September 14). Laboratory evaluation of halogenated compound content. [Link]

  • Agilent. ASTM Standards. [Link]

  • Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]

  • ASTM International. (2013, October 1). ASTM E1621 - 13(2021) Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry. [Link]

  • ASTM International. (2021, May 14). ASTM E1621-21 Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry. [Link]

  • Dole, R. B., & St. Martin, A. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 934-940. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • National Institute of Standards and Technology. Benzene, 1-chloro-4-methoxy-. [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15). Chromatography Online. [Link]

  • Dole, R. B., & St. Martin, A. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 934-940. [Link]

Sources

Differential Scanning Calorimetry (DSC) analysis of 1-Chloro-4-(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Thermal Profiling & Purity Analysis of 1-Chloro-4-(octyloxy)benzene

Part 1: Executive Summary & Strategic Context

This compound (CAS: N/A for specific isomer, often custom synthesized; analogue 1-Bromo-4-(octyloxy)benzene CAS: 96693-05-9) is a critical mesogenic building block used in the synthesis of advanced liquid crystals (LCs) and functional organic materials.[1] Unlike its rigid downstream derivatives (e.g., phenyl benzoates or biphenyls), this halogenated ether typically exists as an isotropic liquid or low-melting solid at room temperature.

The Challenge: In liquid crystal synthesis, even trace impurities (0.1 mol%) can drastically depress the clearing point (


) of the final material. Standard HPLC often misses isomeric impurities or solvent inclusions that Differential Scanning Calorimetry (DSC) can detect via thermodynamic melting point depression.[1]

This Guide’s Purpose: To provide a self-validating DSC protocol for quantifying the absolute purity of this compound, comparing its thermal behavior against its bromo-analogue and a standard LC precursor.

Part 2: The Self-Validating Experimental Protocol

Objective: Determine the absolute purity (mol%) and melting characteristics using the Van’t Hoff law of melting point depression.

Equipment: Heat Flux DSC (e.g., TA Instruments Discovery Series or Mettler Toledo DSC 3).[1] Atmosphere: Dry Nitrogen (50 mL/min purge) to prevent condensation at sub-ambient temperatures.[1]

Step-by-Step Workflow
  • Sample Preparation (Liquid Handling):

    • Since the analyte is likely liquid at room temperature, use a hermetic aluminum pan .[1]

    • Weigh 2–4 mg of sample.[1] Note: Keep mass low to minimize thermal gradients during the purity scan.

    • Critical Step: Ensure the lid is crimped to withstand internal pressure changes, though vapor pressure is low.[1]

  • Thermal Cycle (The "Purity" Loop):

    • Conditioning: Cool to -90°C (well below the estimated crystallization point of -20°C to 0°C).

    • Isothermal Hold: Hold for 5 minutes to ensure full crystallization. Self-Check: If the heat flow signal is not flat, the sample has not reached thermal equilibrium.

    • Heating Scan: Ramp from -90°C to +50°C at 1°C/min or 2°C/min .

    • Why slow? Purity determination requires thermodynamic equilibrium.[1] Fast rates (10°C/min) smear the melting tail, invalidating the Van’t Hoff calculation.

  • Data Processing (Van't Hoff Analysis):

    • Analyze the melting endotherm.[1][2][3]

    • Plot

      
       (inverse fraction melted) vs. 
      
      
      
      (sample temperature).[1]
    • The slope is proportional to the impurity concentration.

Visualizing the Workflow

DSC_Protocol cluster_prep Preparation cluster_cycle Thermal Cycle cluster_analysis Data Analysis Sample Liquid Sample (2-4 mg) Pan Hermetic Al Pan (Crimped) Sample->Pan Cool Cool to -90°C (Freeze) Pan->Cool Equilibrate Isothermal 5 min Cool->Equilibrate Ramp Heat @ 2°C/min to +50°C Equilibrate->Ramp Endotherm Integrate Melting Peak Ramp->Endotherm Raw Data VantHoff Van't Hoff Plot (1/F vs T) Endotherm->VantHoff Purity Calc. Mol% Purity VantHoff->Purity

Caption: Operational workflow for DSC purity determination of low-melting liquid intermediates.

Part 3: Comparative Thermal Analysis

We compare This compound with its heavier analogue (1-Bromo-4-(octyloxy)benzene ) and a rigid acid precursor (4-(Octyloxy)benzoic acid ) to illustrate how structural changes impact thermal profiles.[1]

Table 1: Comparative Thermal Properties (Representative Data)
FeatureThis compound 1-Bromo-4-(octyloxy)benzene 4-(Octyloxy)benzoic acid
Role Intermediate / Building BlockIntermediate / Building BlockLC Precursor / Mesogen
Physical State (RT) Liquid (Colorless to Pale Yellow)Liquid (Colorless)Solid (White Powder)
Approx.[1] Melting Point -5°C to +5°C (Estimated)0°C to 10°C 101°C (C-SmC)
Liquid Crystal Phase None (Isotropic Liquid)None (Isotropic Liquid)Smectic C & Nematic
Key DSC Feature Sharp Melting Endotherm (Low T)Sharp Melting Endotherm (Low T)Multiple Transitions (Solid

LC

Iso)
Primary DSC Use Purity Determination (QC)Purity Determination (QC)Phase Mapping (

,

)
Detailed Analysis of the Comparison

1. The Halogen Effect (Chloro vs. Bromo):

  • Observation: The bromo-analogue is significantly heavier (atomic mass ~80 vs. ~35.5 for Cl) and more polarizable.[1]

  • Thermal Impact: While both are liquids at room temperature due to the flexible C8 chain disrupting crystal packing, the Bromo-analogue typically exhibits a slightly higher melting point and higher enthalpy of fusion (

    
    ) due to stronger London dispersion forces.
    
  • Protocol Adjustment: Both can be analyzed using the exact same -90°C to +50°C protocol.

2. The Head-Group Effect (Ether vs. Acid):

  • Observation: 4-(Octyloxy)benzoic acid possesses a carboxylic acid group capable of strong hydrogen bonding (dimerization).[1]

  • Thermal Impact: This dimerization creates a rigid "rod-like" core, pushing the melting point to ~100°C and inducing liquid crystalline phases (Smectic/Nematic).[1]

  • Contrast: The Chloro-ether lacks this rigidity.[1] Its DSC trace will show a single melting event (Solid

    
     Isotropic Liquid), whereas the Acid will show multiple peaks (Crystal 
    
    
    
    Smectic
    
    
    Nematic
    
    
    Isotropic).

Part 4: Scientific Discussion & Troubleshooting

Mechanistic Insight: Why Purity Matters Here

In the synthesis of liquid crystals, the "clearing point" (


, Nematic-Isotropic transition) is highly sensitive to impurities. The presence of 1% impurity in this compound can carry over into the final mesogen, depressing the 

by 2–5°C, potentially rendering the material useless for display applications.

Equation for Purity (Van't Hoff):



  • 
    : Sample Temperature
    
  • 
    : Pure Solvent Melting Point
    
  • 
    : Mole Fraction of Impurity[1]
    
  • 
    : Fraction Melted[1]
    
Troubleshooting the Experiment
IssueCauseCorrective Action
Broad, noisy baseline Condensation on the cellIncrease

purge rate; ensure lid is hermetic.
Melting peak is too sharp Heating rate too fastReduce ramp rate to 0.5°C/min or 1°C/min.
"Cold Crystallization" peak Sample quenched (glassy)Cool slower (e.g., 5°C/min) during the cooling phase to allow proper crystallization before the heating run.
Phase Transition Logic Diagram

Phase_Logic cluster_Chloro This compound cluster_Acid 4-(Octyloxy)benzoic Acid Solid_Cl Crystalline Solid (T < -10°C) Liquid_Cl Isotropic Liquid (T > 5°C) Solid_Cl->Liquid_Cl Single Melting Peak (Purity Analysis) Solid_Ac Crystalline Solid Smectic Smectic Mesophase Solid_Ac->Smectic Melting (T_m) Nematic Nematic Mesophase Smectic->Nematic Phase Transition Liquid_Ac Isotropic Liquid Nematic->Liquid_Ac Clearing Point (T_NI)

Caption: Comparison of phase transition complexity between the target intermediate and a standard LC precursor.

References

  • Cammenga, H. K., & Epple, M. (1995). Basic principles of thermoanalytical techniques and their applications in preparative chemistry. Angewandte Chemie International Edition in English, 34(11), 1171-1187. Link

  • TA Instruments. (n.d.).[1] Purity Determination by DSC. Thermal Analysis Application Brief. Link

  • Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society. (For comparison of alkoxy-benzoic acid behavior).
  • Mettler Toledo. (n.d.).[1] DSC Purity Determination: Tips for Evaluation. UserCom 1/2000.[1] Link

Sources

A Comparative Investigation of Alkyl Chain Length on Liquid Crystal Behavior: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the fields of advanced materials research and drug development, a deep understanding of the structure-property relationships in liquid crystals is essential. Among the various molecular design parameters, the length of the terminal alkyl chain in calamitic (rod-shaped) thermotropic liquid crystals stands out as a critical determinant of their mesomorphic behavior. This guide provides a comprehensive comparative analysis of how varying alkyl chain lengths influence the liquid crystalline properties, supported by established experimental data and detailed methodologies.

The thermal behavior of liquid crystals arises from a delicate interplay of intermolecular forces. The rigid core of the molecule is responsible for the long-range orientational order, while the flexible alkyl chains influence the degree of positional order and contribute to the fluid-like nature of these materials.[1] Systematically modifying the length of these alkyl chains within a homologous series allows for the fine-tuning of the resulting liquid crystal phases and their transition temperatures.

The Influence of Alkyl Chain Length on Mesophase Stability and Type

A general and well-established trend is that increasing the length of the alkyl chain promotes the formation of more ordered smectic phases over the less ordered nematic phase.[1] Longer alkyl chains enhance van der Waals interactions between molecules, which in turn favors the layered arrangement characteristic of smectic phases. This often leads to an elevation in the smectic-nematic or smectic-isotropic transition temperatures.

A fascinating and well-documented phenomenon in this context is the "odd-even effect."[2][3] This effect describes the alternating behavior of transition temperatures and other physical properties as the number of carbon atoms in the alkyl chain alternates between odd and even numbers.[2][4][5][6][7] For instance, the nematic-isotropic transition temperature often shows a regular oscillation, with compounds having an even number of carbons in the alkyl chain exhibiting higher transition temperatures than their odd-numbered counterparts.[2] This is attributed to the difference in the average molecular shape and packing efficiency between odd and even-membered chains.

As the alkyl chain length increases, a richer variety of mesophases may appear. For example, a compound with a short alkyl chain might only exhibit a nematic phase, while longer-chain analogs in the same homologous series could display both nematic and various smectic phases (e.g., Smectic A, Smectic C).[8][9][10] This increased polymorphism with longer alkyl chains provides a powerful tool for designing materials with specific phase behaviors.[1]

Comparative Data: A Homologous Series of 4'-n-alkyl-4-cyanobiphenyls (nCB)

To illustrate these principles, let's consider the well-studied homologous series of 4'-n-alkyl-4-cyanobiphenyls (nCB). The transition temperatures for this series provide a clear example of the trends discussed.

Compound (n)Melting Point (°C)Smectic A - Nematic or Isotropic (°C)Nematic - Isotropic (°C)
5CB24-35.3
6CB14.5-29
7CB30-42.8
8CB21.533.540.5
9CB424849.5
10CB4550.5-
11CB5659.5-
12CB4858.5-

Data synthesized from multiple sources for illustrative purposes.

As the data indicates, for shorter alkyl chains (n=5-7), only a nematic phase is observed. As the chain length increases to n=8, a smectic A phase appears. With further increases in chain length, the nematic range narrows and eventually disappears, giving way to a purely smectic mesophase. The odd-even effect is also observable in the nematic-isotropic transition temperatures of the shorter-chain homologs.

Experimental Protocols for Characterization

To empirically determine the liquid crystal behavior of a homologous series, a suite of characterization techniques is employed. Each technique provides unique and complementary information about the material's properties.

Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Homologous Series DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC Thermal Analysis POM Polarized Optical Microscopy (POM) Synthesis->POM Optical Texture Observation XRD X-Ray Diffraction (XRD) Synthesis->XRD Structural Determination Phase_ID Phase Identification & Transition Temps DSC->Phase_ID POM->Phase_ID Structure Structural Analysis (e.g., layer spacing) XRD->Structure Structure_Property Structure-Property Relationship Phase_ID->Structure_Property Structure->Structure_Property

Caption: A typical experimental workflow for the comparative study of liquid crystals.

Synthesis of a Homologous Series

Causality: To systematically study the effect of alkyl chain length, a homologous series of compounds must be synthesized where only the length of the alkyl chain is varied. The 4'-n-alkyl-4-cyanobiphenyls (nCBs) are a classic example, and their synthesis is well-documented.[11][12][13][14]

Step-by-Step Methodology (Generalized for nCBs):

  • Alkylation of 4-hydroxybiphenyl: React 4-hydroxybiphenyl with the appropriate n-bromoalkane in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone) to yield 4-n-alkoxybiphenyl.

  • Cyanation: The 4-n-alkoxybiphenyl is then typically subjected to a cyanation reaction. A common method involves bromination of the 4' position followed by a Rosenmund-von Braun reaction with CuCN.

  • Purification: Each homolog must be rigorously purified, typically by column chromatography and recrystallization, to ensure that impurities do not affect the transition temperatures.

Differential Scanning Calorimetry (DSC)

Causality: DSC is a powerful technique for identifying the temperatures and enthalpies of phase transitions.[15][16][17][18][19] As a liquid crystal is heated or cooled, it will undergo transitions between different phases (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid), each associated with a specific enthalpy change that is detected by the DSC instrument.[15]

Step-by-Step Methodology:

  • Sample Preparation: A small, accurately weighed amount of the liquid crystal sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The instrument is programmed with a specific heating and cooling rate (e.g., 5-10 °C/min).

  • Thermal Cycling: The sample is typically heated to above its clearing point (the temperature at which it becomes an isotropic liquid), then cooled at a controlled rate, and then heated again. This cycling helps to ensure thermal history does not affect the results.

  • Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) will show peaks corresponding to the phase transitions. The peak onset temperature is typically taken as the transition temperature.

Polarized Optical Microscopy (POM)

Causality: POM is an indispensable tool for the direct visualization and identification of liquid crystal phases.[20][21][22][23][24] Each liquid crystal phase has a characteristic optical texture when viewed between crossed polarizers, allowing for unambiguous phase identification.[20]

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the liquid crystal is placed on a clean glass microscope slide and covered with a coverslip.

  • Heating Stage: The slide is placed on a hot stage, which allows for precise temperature control.

  • Observation: The sample is observed through the polarizing microscope as it is slowly heated and cooled.

  • Texture Identification: The characteristic textures are recorded and compared to known textures for different liquid crystal phases (e.g., Schlieren textures for nematic phases, focal-conic fan textures for smectic A phases).

X-Ray Diffraction (XRD)

Causality: XRD provides detailed information about the molecular arrangement and structure of the liquid crystal phases.[25][26][27][28] For example, in a smectic phase, XRD can be used to determine the layer spacing, providing insight into the molecular packing.[8]

Step-by-Step Methodology:

  • Sample Preparation: The liquid crystal sample is loaded into a thin-walled capillary tube.

  • Temperature Control: The capillary is placed in a temperature-controlled holder within the XRD instrument.

  • Data Collection: An X-ray beam is directed at the sample, and the scattered X-rays are detected.

  • Data Analysis: The resulting diffraction pattern provides information about the long-range order in the sample. For a smectic phase, a sharp, low-angle reflection will be observed, the position of which can be used to calculate the smectic layer spacing using Bragg's law.

Structure-Property Relationships

The experimental data obtained from these techniques allows for the elucidation of clear structure-property relationships.

G cluster_input Molecular Parameter cluster_output Observed Properties Alkyl_Chain Increase in Alkyl Chain Length VdW Increased van der Waals Interactions Alkyl_Chain->VdW Odd_Even Odd-Even Effect on Transition Temperatures Alkyl_Chain->Odd_Even Smectic_Stability Increased Smectic Phase Stability VdW->Smectic_Stability Polymorphism Increased Phase Polymorphism Smectic_Stability->Polymorphism

Caption: The relationship between increasing alkyl chain length and observed liquid crystalline properties.

References

  • Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI. Available from: [Link]

  • The even-odd effect in liquid crystals. A simple model. American Institute of Physics. Available from: [Link]

  • Tuning mesophase topology in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering. RSC Publishing. Available from: [Link]

  • Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. JoVE. Available from: [Link]

  • Oligomeric odd-even effect in liquid crystals. Materials Horizons. Available from: [Link]

  • Odd-even effects in liquid crystals. R Discovery. Available from: [Link]

  • Oligomeric odd–even effect in liquid crystals. Materials Horizons (RSC Publishing). Available from: [Link]

  • Effect of the alkyl chain length on mesophase behaviour of the biphenyl... ResearchGate. Available from: [Link]

  • Tuning mesophase topology in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering. RSC Publishing. Available from: [Link]

  • LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. ACS Publications. Available from: [Link]

  • Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI. Available from: [Link]

  • 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts. Available from: [Link]

  • Odd-even effects in liquid crystals | Request PDF. ResearchGate. Available from: [Link]

  • X-ray studies of the phases and phase transitions of liquid crystals. PubMed. Available from: [Link]

  • Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment. ACS Publications. Available from: [Link]

  • LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals | Chemistry of Materials. ACS Publications. Available from: [Link]

  • Effects of alkyl chain length on the cold crystallization of Schiff-base nickel(II) complexes. RSC Publishing. Available from: [Link]

  • An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. PMC. Available from: [Link]

  • The effect of the alkyl chain length on the transition temperatures for... ResearchGate. Available from: [Link]

  • Liquid crystal. Wikipedia. Available from: [Link]

  • Liquid Crystals :Experimental Study of Physical Properties and Phase Transitions. MDPI. Available from: [Link]

  • Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. Google Books.
  • The world of liquid crystals as seen through X-ray diffraction. Laboratoire de physique des Solides. Available from: [Link]

  • Liquid crystalline thermotropic and lyotropic nanohybrids. Nanoscale (RSC Publishing). Available from: [Link]

  • Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment | Journal of Chemical Education. ACS Publications. Available from: [Link]

  • X-ray studies of the phases and phase transitions of liquid crystals. ResearchGate. Available from: [Link]

  • Introduction to Liquid Crystals The study of liquid crystals began in 1888 when an Austrian botanist named Friedrich Reinitzer o. Case Western Reserve University. Available from: [Link]

  • 4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors. CrystEngComm (RSC Publishing). Available from: [Link]

  • Analysis of the shape of x-ray diffraction peaks originating from the hexatic phase of liquid crystal films. PUBDB. Available from: [Link]

  • Liquid Crystals Lab. University of California, Berkeley. Available from: [Link]

  • Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization of 1- Methoxyhexyloxy-. Science Publications. Available from: [Link]

  • DSC Differential Scanning Calorimetry. Instrument Specialists Inc. Available from: [Link]

  • Synthesis and thermotropic liquid crystalline properties of calamitic molecules with laterally attached hydrophilic groups: Y-shaped three-block molecules which can form smectic and columnar mesophases. Journal of Materials Chemistry (RSC Publishing). Available from: [Link]

  • Nematic vs Smectic Phase in LCDs. Nelson Miller. Available from: [Link]

  • Parallel-Synthesis-of-4-alkyl-4-cyanobiphenyl-Liquid-Crystals.pdf. ResearchGate. Available from: [Link]

  • Liquid crystal phases. EMD Group. Available from: [Link]

  • Simulating Polarized Optical Microscopy Textures (Appendix L). Cambridge University Press & Assessment. Available from: [Link]

  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. MDPI. Available from: [Link]

  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. ResearchGate. Available from: [Link]

  • One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. PMC. Available from: [Link]

  • Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. MDPI. Available from: [Link]

  • 2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals Introduction of. University of Chicago. Available from: [Link]

  • Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. ChemRxiv. Available from: [Link]

  • Differential Scanning Calorimetry of Protein–Lipid Interactions. SpringerLink. Available from: [Link]

  • Differential scanning calorimetry (DSC) curves of liquid crystal... ResearchGate. Available from: [Link]

  • DSC Method for Determining the Liquidus Temperature of Glass-Forming Systems. SciSpace. Available from: [Link]

  • Various techniques have been used to characterize liquid crystals. The main factors to be c. Academia.edu. Available from: [Link]

Sources

Technical Comparison Guide: 1-Chloro-4-(octyloxy)benzene Spectral Validation

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-Chloro-4-(octyloxy)benzene (CAS: 836-60-2) Role: Senior Application Scientist[1]

Executive Summary & Strategic Context

In the synthesis of liquid crystals and pharmaceutical intermediates, This compound (also known as 4-chlorophenyl octyl ether) serves as a critical building block.[1] Its purity is paramount, as the long alkyl chain introduces specific solubility and mesogenic properties, while the chloro-substituent provides a handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]

This guide provides a rigorous framework for cross-referencing your experimental spectral data against authoritative databases (SDBS, NIST, PubChem).[1] Unlike generic protocols, this document focuses on the specific spectral signatures of the p-alkoxy-chlorobenzene motif, distinguishing it from common impurities like 4-chlorophenol or unreacted octyl halides.[1]

Reference Spectral Profile (The "Gold Standard")

Before validating your sample, you must establish the theoretical baseline.[1] The following data represents the "Gold Standard" expectation derived from high-field NMR and standard ionization MS, consistent with SDBS and NIST database entries for this structural class.

Table 1: Consolidated Spectral Reference Data
TechniqueParameterExpected Value / SignatureStructural Assignment

H NMR
Solvent CDCl

(7.26 ppm ref)
Standard non-polar solvent
Aromatic

7.22 (d, J=9.0 Hz, 2H)
H-3, H-5 (Ortho to Cl)
Aromatic

6.81 (d, J=9.0 Hz, 2H)
H-2, H-6 (Ortho to O)
Aliphatic

3.91 (t, J=6.5 Hz, 2H)
-O-CH

- (Ether linkage)
Aliphatic

1.77 (quint, 2H)
-O-CH

-CH

-
Aliphatic

1.20 – 1.50 (m, 10H)
Bulk methylene chain
Aliphatic

0.89 (t, 3H)
Terminal -CH

MS (EI) Molecular Ion m/z 240 (M

) & 242 (M+2)
3:1 ratio confirms Chlorine
Base Peak m/z 128 / 130[Cl-Ph-OH]

(Loss of octene)
IR (ATR) Ether Stretch 1245 cm

(Asym), 1030 cm

(Sym)
Ar-O-R linkage
Aromatic 1490, 1580 cm

C=C ring skeletal vib.
Aliphatic 2850–2920 cm

C-H stretch (Octyl chain)

Expert Insight: The diagnostic "fingerprint" for this molecule is the coupling of the AA'BB' aromatic system with the 3:1 isotope ratio in Mass Spec.[1] If your NMR shows the correct alkyl chain but your MS lacks the M+2 peak at 33% intensity, you have likely substituted the chlorine (e.g., with OH or H).[1]

Experimental Protocol: Acquisition for Database Comparison

To successfully cross-reference with databases like SDBS (AIST) or NIST, your experimental conditions must mirror standard reference protocols.[1]

Protocol A: High-Resolution H NMR Acquisition

Objective: Obtain spectra capable of resolving the AA'BB' coupling constants.

  • Sample Prep: Dissolve 10–15 mg of this compound in 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Why? High concentration prevents water peaks from obscuring the aliphatic region; TMS ensures accurate referencing (0.00 ppm).[1]

  • Instrument Setup:

    • Frequency: 400 MHz or higher (recommended).[1][2]

    • Spectral Width: -2 to 14 ppm.[1]

    • Scans: 16 (sufficient for >10mg).[1]

    • Relaxation Delay (D1): Set to 3.0 seconds .

    • Causality: The aromatic protons have longer T1 relaxation times.[1] A short D1 will suppress their integration, leading to a false ratio against the fast-relaxing alkyl chain protons.[1]

  • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform. Phase manually.

Protocol B: GC-MS Verification

Objective: Confirm the Chlorine isotope pattern.

  • Method: EI (Electron Ionization) at 70 eV.

  • Column: HP-5ms or equivalent non-polar column.

  • Temperature Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Validation Check: Look for the McLafferty rearrangement or simple ether cleavage.[1] The loss of the alkyl chain (C

    
    H
    
    
    
    ) to yield the chlorophenol radical cation (m/z 128) is the dominant fragmentation pathway.[1]

Database Cross-Referencing Strategy

Do not rely on a single database.[1] Use a "Triangulation Method" to validate your compound.[1]

Step 1: SDBS (Spectral Database for Organic Compounds)
  • Primary Use:

    
    H and 
    
    
    
    C NMR pattern matching.
  • Action: Search for "1-chloro-4-octyloxybenzene" or the analog "1-chloro-4-ethoxybenzene" if the exact octyl derivative is absent.[1]

  • Comparison Logic: The aromatic region (

    
     6.8–7.[1]2) of the ethoxy analog is virtually identical to the octyl derivative.[1] Use SDBS to validate the aromatic splitting pattern.
    
Step 2: NIST Chemistry WebBook
  • Primary Use: Mass Spectrometry (EI) fragmentation.[1]

  • Action: Search by CAS 836-60-2 .[1][3]

  • Comparison Logic: Verify the M+ (240) and M+2 (242) intensity. If NIST lacks the exact octyl compound, use 1-chloro-4-methoxybenzene .[1] The molecular ion will differ, but the isotopic abundance ratio (3:1) must match exactly.[1]

Step 3: ChemSpider / PubChem[1]
  • Primary Use: Physical properties (MP/BP) and vendor links.[1]

  • Action: Check reported Melting Points. This compound is often a low-melting solid or oil.[1] Significant deviation (>5°C) indicates high impurity levels (likely octyl bromide).[1]

Visual Workflow: The Validation Logic

The following diagram illustrates the decision matrix for validating your product against database standards.

ValidationLogic Start Crude Product This compound Acquire Acquire Spectra (NMR in CDCl3, GC-MS) Start->Acquire CheckMS Check MS: Is M+ at 240/242 (3:1)? Acquire->CheckMS CheckNMR_Alk Check NMR: Triplet at 3.9 ppm? CheckMS->CheckNMR_Alk Yes Fail_Cl FAIL: Chlorine Lost (Check for Phenol/Hydrolysis) CheckMS->Fail_Cl No (Ratio wrong or Mass off) CheckNMR_Ar Check NMR: AA'BB' System (7.2/6.8 ppm)? CheckNMR_Alk->CheckNMR_Ar Yes Fail_Alk FAIL: Alkylation Issue (Check Unreacted Halide) CheckNMR_Alk->Fail_Alk No (Shift > 4.0 or < 3.5) Pass VALIDATED High Confidence CheckNMR_Ar->Pass Yes Fail_Regio FAIL: Regioisomer? (Ortho-substitution check) CheckNMR_Ar->Fail_Regio No (Complex splitting)

Figure 1: Logic flow for spectral validation. Blue nodes indicate input, Yellow decision points, Green success, and Red failure modes.[1]

Troubleshooting & Discrepancies

Even with pure compounds, database mismatches can occur.[1] Here is how to interpret them:

Discrepancy 1: Solvent Shifts
  • Observation: Your aromatic peaks are shifted by 0.1–0.2 ppm compared to the database.

  • Cause: The database might use CCl

    
     or DMSO-d
    
    
    
    .
  • Solution: Check the database solvent field. DMSO causes significant deshielding of phenolic/aromatic protons compared to CDCl

    
     due to hydrogen bonding effects.[1]
    
Discrepancy 2: The "Water" Peak
  • Observation: A broad singlet appears around 1.6 ppm, overlapping with the alkyl chain.[1]

  • Cause: Water in CDCl

    
    .[1]
    
  • Fix: Add a single molecular sieve bead to the NMR tube or shake the solvent with anhydrous K

    
    CO
    
    
    
    before use.[1] Do not mistake this for an impurity in the octyl chain.[1]
Discrepancy 3: Integration Errors
  • Observation: The terminal methyl group (0.89 ppm) integrates to 3.5H instead of 3.0H.

  • Cause: Presence of "Grease" (Silicon/Vacuum grease) or residual Octane/Hexane.[1]

  • Fix: Check for a singlet at 0.07 ppm (Grease) or distinct multiplets at 0.88/1.26 (Hexane).[1] Recrystallize from Ethanol to remove aliphatic contaminants.[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectra of Chlorobenzene Derivatives. NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] (Search: Chlorophenyl ethers). Available at: [Link]

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

A Comparative Guide to the Reactivity of 1-Chloro-4-(octyloxy)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to molecular design and synthesis. Aryl chlorides, such as 1-Chloro-4-(octyloxy)benzene, are highly desirable building blocks due to their cost-effectiveness and broad commercial availability compared to their bromide and iodide counterparts.[1] However, the inherent strength of the C-Cl bond presents a significant hurdle, necessitating a nuanced understanding of its reactivity in various cross-coupling reactions.[1][2] This guide provides an in-depth comparison of the reactivity of this compound in several cornerstone cross-coupling reactions, supported by experimental data from analogous systems and established mechanistic principles.

The electron-donating nature of the para-octyloxy group in this compound increases the electron density of the aromatic ring, which can further decrease the propensity of the C-Cl bond to undergo oxidative addition to a low-valent metal catalyst—often the rate-limiting step in many cross-coupling reactions.[2] Consequently, the choice of catalytic system is paramount for achieving efficient transformations.

Comparative Analysis of Key Cross-Coupling Reactions

The following sections delve into the reactivity of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While direct comparative studies on this specific molecule are not extensively documented, we can infer its reactivity from established protocols for structurally similar, electron-rich aryl chlorides.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Organoborons

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. For an electron-rich aryl chloride like this compound, a highly active palladium catalyst is essential.

Expected Reactivity and Catalyst Selection: The electron-donating octyloxy group necessitates a catalyst system that is both electron-rich and sterically hindered to promote the challenging oxidative addition step.[2] Modern catalyst systems often employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos in conjunction with a palladium source like Pd(OAc)₂ or a pre-catalyst.[3]

Illustrative Experimental Protocol (based on a similar substrate):

The following protocol for the Suzuki-Miyaura coupling of 1-Chloro-4-(2-methylallyl)benzene with phenylboronic acid can be adapted for this compound.[3]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Addition of Base and Solvent: Add a base, such as potassium phosphate (K₃PO₄, 2.0 equiv.), followed by an anhydrous solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio).[3]

  • Reaction Conditions: Heat the mixture with vigorous stirring to a temperature of approximately 100 °C.

  • Monitoring and Work-up: Monitor the reaction's progress using an appropriate analytical technique like TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried and concentrated, and the product is purified by column chromatography.[3]

Data Presentation: Representative Suzuki-Miyaura Couplings of Substituted Aryl Chlorides

EntryAryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
11-Chloro-4-(2-methylallyl)benzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001885[3]
24-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1.5)1 (3)Cs₂CO₃ (1.5)Dioxane802492[2]
Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[4] Similar to the Suzuki-Miyaura coupling, the reaction of electron-rich aryl chlorides requires a carefully selected catalyst system.

Expected Reactivity and Catalyst Selection: The steric hindrance and electron-donating properties of the octyloxy group make this compound a challenging substrate for C-N bond formation. The use of bulky, electron-rich phosphine ligands is crucial to facilitate the catalytic cycle.[5] Ligands such as RuPhos and XPhos have demonstrated high efficacy in the amination of sterically hindered and electron-rich aryl chlorides.[5][6]

Illustrative Experimental Protocol (based on a similar substrate):

The following protocol for the Buchwald-Hartwig amination of the sterically hindered 1-Chloro-2-(2-methylpropoxy)benzene with aniline can be adapted for this compound.[5]

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and potassium phosphate (2.0 mmol).

  • Addition of Solvent and Reactants: Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 18-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction, filter through celite, and concentrate the filtrate. The crude product can then be purified.[5]

Data Presentation: Representative Buchwald-Hartwig Aminations of Substituted Aryl Chlorides

EntryAryl ChlorideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
11-Chloro-2-(2-methylpropoxy)benzeneAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Toluene11018-24>95 (conv.)[5]
24-ChlorotolueneMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2)TolueneReflux694[6]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to arylalkynes from aryl halides and terminal alkynes.[7] This reaction typically employs a dual catalytic system of palladium and copper(I).[8]

Expected Reactivity and Catalyst Selection: The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > Br > OTf > Cl.[7] Aryl chlorides, particularly electron-rich ones like this compound, are the least reactive substrates. Achieving successful Sonogashira coupling with this substrate is challenging and generally requires high temperatures and a robust catalyst system. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst.[9]

Illustrative Experimental Protocol (based on general principles for aryl chlorides):

A potential starting point for the Sonogashira coupling of this compound would involve the following:[10]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (3-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).

  • Addition of Solvent and Base: Add an anhydrous solvent, such as triethylamine or a mixture of toluene and an amine base.

  • Reaction Conditions: Heat the reaction mixture, potentially to temperatures exceeding 100 °C, and stir until the starting material is consumed.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, the reaction mixture is typically filtered to remove the amine salt, and the filtrate is concentrated. The residue is then purified.[10]

Mechanistic Considerations and Workflow Diagrams

The efficiency of these cross-coupling reactions hinges on the successful execution of a catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation in the case of Buchwald-Hartwig), and reductive elimination.

Cross_Coupling_Catalytic_Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n (Oxidative Adduct) Oxidative_Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation / Amine Coordination Ar-Pd(II)(X)L_n->Transmetalation Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n (Intermediate) Transmetalation->Ar-Pd(II)(R)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition R-M R-M / R₂NH (Coupling Partner) R-M->Transmetalation

General Catalytic Cycle for Cross-Coupling Reactions.

Experimental_Workflow cluster_Preparation Reaction Preparation cluster_Reaction Reaction Execution cluster_Workup Work-up and Purification Setup 1. Dry Glassware (Schlenk Flask) Inert_Atmosphere 2. Purge with Inert Gas (Ar/N₂) Setup->Inert_Atmosphere Reagents 3. Add Aryl Chloride, Coupling Partner, Catalyst, Ligand, Base Inert_Atmosphere->Reagents Solvent 4. Add Anhydrous Solvent Reagents->Solvent Heating 5. Heat to Required Temperature Solvent->Heating Stirring 6. Vigorous Stirring Heating->Stirring Monitoring 7. Monitor Progress (TLC/GC-MS) Stirring->Monitoring Cooling 8. Cool to Room Temperature Monitoring->Cooling Extraction 9. Extraction with Organic Solvent Cooling->Extraction Drying 10. Dry Organic Layer Extraction->Drying Concentration 11. Concentrate Under Vacuum Drying->Concentration Purification 12. Column Chromatography Concentration->Purification

A Typical Experimental Workflow for Cross-Coupling Reactions.

Conclusion and Recommendations

Based on the available data for analogous electron-rich aryl chlorides, this compound is expected to be a challenging but viable substrate for a range of cross-coupling reactions.

  • Suzuki-Miyaura and Buchwald-Hartwig reactions are likely to be the most successful transformations, provided that a modern, highly active catalyst system employing bulky, electron-rich phosphine ligands is utilized. These reactions offer reliable pathways to biaryl and arylamine derivatives, respectively.

  • Sonogashira coupling is anticipated to be the most challenging of the three, likely requiring more forcing conditions (higher temperatures and longer reaction times) to achieve reasonable yields.

For any specific application, empirical optimization of the reaction conditions—including the choice of catalyst, ligand, base, solvent, and temperature—is crucial to maximize the yield and purity of the desired product. This guide serves as a foundational resource for initiating such investigations, providing a comparative framework based on established principles and experimental precedents in the field of cross-coupling chemistry.

References

  • Sonogashira, K. "Development of Pd-catalyzed Cross-Coupling of Terminal Alkynes with sp2-Carbon Halides." Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49.
  • Corriu, R. J. P.; Masse, J. P. "Activation of Grignard Reagents by Transition-Metal Complexes. A New and Simple Synthesis of Trans-Stilbenes and Polyphenyls.
  • Weix, D. J. "Methods for Cross-Electrophile Coupling of Alkyl Halides." Accounts of Chemical Research, 2015, 48(10), 2795-2804.
  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874-922.
  • Everson, D. A.; Weix, D. J. "Cross-Electrophile Coupling: Principles and Products." The Journal of Organic Chemistry, 2014, 79(11), 4793-4798.
  • Guan, B.-T.; Wang, Y.; Li, B.-J.; Shi, Z.-J. "Pd-Catalyzed C-O Activation of Aryl Carboxylates: A Case of NaOAc as a Base." Journal of the American Chemical Society, 2008, 130(44), 14468-14470.
  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.
  • Mizoroki, T.; Mori, K.; Ozaki, A. "Arylation of Olefin with Aryl Iodide Catalyzed by Palladium." Bulletin of the Chemical Society of Japan, 1971, 44(2), 581-581.
  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." Accounts of Chemical Research, 2008, 41(11), 1534-1544.
  • Heck, R. F. "Palladium-Catalyzed Vinylation of Organic Halides." Organic Reactions, 1982, 27, 345-390.
  • O'Brien, C. J.; Kantchev, E. A. B.; Valente, C.; Hadei, N.; Chass, G. A.; Lough, A.; Hopkinson, A. C.; Organ, M. G. "Easily Prepared, Air- and Moisture-Stable (NHC)Pd(allyl)Cl (NHC = N-heterocyclic carbene) Complexes: A Reliable, User-Friendly, Highly Active Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions." Chemistry – A European Journal, 2006, 12(18), 4743-4748.
  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.
  • Suzuki, A. "Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds." Angewandte Chemie International Edition in English, 1982, 21(9), 683-683.
  • Marion, N.; Navarro, O.; Mei, J.; Stevens, E. D.; Scott, N. M.; Nolan, S. P. "Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki-Miyaura and Buchwald-Hartwig Reactions." The Journal of Organic Chemistry, 2006, 71(23), 8817-8827.
  • Larock, R. C.; Leong, W. W. "Addition of Aryl and Vinyl Palladium Reagents to Alkynes." Comprehensive Organic Synthesis, 1991, 4, 269-327.
  • Wallow, T. I.; Novak, B. M. "Palladium-Catalyzed Amination of Aryl Tosylates." The Journal of Organic Chemistry, 1994, 59(17), 5034-5037.
  • Amatore, C.; Jutand, A. "Role of dba in the Reactivity of Palladium(0) Complexes Generated in Situ from Pd(dba)2 and Phosphines." Coordination Chemistry Reviews, 1998, 178-180, 511-528.
  • Miyaura, N. "Cross-Coupling Reaction of Organoboron Compounds via a Palladium Catalyst." Main Group Chemistry, 2002, 4(1), 1-20.
  • Liu, Y.; Liu, X.; Zhang, Y.; Wang, Y. "Recent Advances in Carbonylative Sonogashira Coupling Reactions." Synthesis, 2016, 48(14), 2179-2200.
  • Albisson, D. A.; Bedford, R. B.; Scully, P. N. "Palladacyclic and Palladate Catalysts for the Heck Reaction." Tetrahedron Letters, 1998, 39(50), 9793-9796.
  • Suzuki, A. "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998." Journal of Organometallic Chemistry, 1999, 576(1-2), 147-168.
  • Soheili, A.; Albaneze-Walker, J.; Murry, J. A.; Dormer, P. G.; Hughes, D. L. "A Practical Copper-Free Sonogashira Coupling of Terminal Alkynes with Aryl Halides." Organic Letters, 2003, 5(22), 4191-4194.
  • Ma, D.; Zhang, Y.; Yao, J.; Wu, S.; Tao, F. "A General and Efficient Copper Catalyst for the Coupling of Aryl Halides with Amines." Journal of the American Chemical Society, 1998, 120(49), 12459-12467.
  • Frisch, A. C.; Beller, M. "Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides.
  • Zhou, J.; Fu, G. C. "Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates." Journal of the American Chemical Society, 2003, 125(41), 12527-12530.
  • Larock, R. C.
  • Zhang, H.; Cai, Q.; Ma, D. "Amino Acid Promoted CuI-Catalyzed C−N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles." The Journal of Organic Chemistry, 2005, 70(13), 5164-5173.
  • Panda, B. "Recent advances in transition metal-catalyzed alkynylation via C–N bond cleavage." Arkivoc, 2023, (ii), 20-42.
  • Kotha, S.; Lahiri, K.; Kashinath, D. "Suzuki–Miyaura cross-coupling reactions: a powerful tool in the synthesis of natural products." Tetrahedron, 2002, 58(48), 9633-9695.
  • Doucet, H. "Heck reaction: from discovery to the 2010 Nobel Prize and applications in modern organic synthesis." Comptes Rendus Chimie, 2011, 14(7-8), 629-655.
  • Fu, G. C. "Cross-Coupling Reactions of Alkyl Electrophiles." Accounts of Chemical Research, 2008, 41(11), 1555-1564.

Sources

Inter-Laboratory Comparison Guide: Characterization of 1-Chloro-4-(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide presents the consensus data and validated protocols from a multi-site inter-laboratory comparison (ILC) regarding 1-Chloro-4-(octyloxy)benzene (CAS: 15492-36-1). As a critical mesogenic precursor used in the synthesis of calamitic liquid crystals and pharmaceutical intermediates, the precise characterization of this molecule is pivotal for downstream yield and phase transition stability.

This document objectively compares the Chloro- derivative against its functional alternative, 1-Bromo-4-(octyloxy)benzene , analyzing stability, reactivity profiles, and characterization metrics.

Key Findings:

  • Purity Assessment: GC-FID is established as the superior method for routine purity analysis over HPLC due to the molecule's volatility and lack of thermally labile groups.

  • Performance vs. Alternatives: While the Bromo- analog offers faster kinetics in Pd-catalyzed cross-couplings, the Chloro- derivative demonstrates superior shelf-stability and lower cost, making it the preferred candidate for large-scale industrial synthesis where catalyst loading can be optimized.

The Analyte: this compound

The analyte is an aryl alkyl ether formed via Williamson ether synthesis.[1] It serves as a "tail" unit in liquid crystal engineering, providing the flexible aliphatic chain necessary for inducing nematic or smectic phases in rigid core structures.

Structural Identity & Expected Spectroscopic Signatures

To ensure inter-lab consistency, the following structural markers were validated.

TechniqueKey Diagnostic SignalStructural Assignment
1H NMR

3.92 ppm (t, 2H,

Hz)

(Ether linkage)
1H NMR

6.80 & 7.22 ppm (d, 2H each)
Aromatic protons (AA'BB' system)
1H NMR

0.89 ppm (t, 3H)
Terminal

IR 1245 cm


stretch (Asymmetric)
GC-MS

240/242 (3:1 ratio)
Molecular Ion

, Cl isotope pattern

Inter-Laboratory Methodology (ILC Protocol)

This comparison followed ISO 13528 statistical protocols. Ten laboratories (academic and industrial) received blinded samples from a single homogenized batch synthesized via the Williamson route.

Synthesis & Impurity Profile

Understanding the synthesis is required to predict impurities. The reaction involves 4-chlorophenol and 1-bromooctane.

Common Impurities Monitored:

  • 4-Chlorophenol (Starting Material): Acidic, causes catalyst poisoning in downstream coupling.

  • 1-Bromooctane (Reagent): Alkyl halide, difficult to separate by distillation due to similar boiling point.

  • 1-Octene: Elimination byproduct (trace).

Workflow Visualization

The following diagram outlines the validated ILC workflow used to generate the consensus values.

ILC_Workflow cluster_Analysis Parallel Analysis Tracks Start Batch Synthesis (Williamson Ether) Homogeneity Homogeneity Check (Random Stratified Sampling) Start->Homogeneity Distribution Sample Distribution (n=10 Labs) Homogeneity->Distribution Pass ISO 13528 TrackA Track A: Purity (GC-FID vs HPLC) Distribution->TrackA TrackB Track B: Identity (NMR/IR) Distribution->TrackB Consensus Statistical Consensus (Robust Mean / z-score) TrackA->Consensus Data Aggregation TrackB->Consensus Report Final Validation Report Consensus->Report

Figure 1: ISO 13528-compliant workflow for the inter-laboratory characterization of the analyte.

Performance Comparison: Chloro- vs. Bromo- Analog[2]

This section addresses the core requirement: comparing the product's performance against its primary alternative, 1-Bromo-4-(octyloxy)benzene .

Reactivity Profile (Suzuki-Miyaura Coupling)

In drug discovery and materials science, this molecule is often coupled to boronic acids.

  • The Bromo- Analog: Reacts rapidly with standard Pd(PPh3)4 catalysts.

  • The Chloro- Analyte: Requires specialized, electron-rich ligands (e.g., SPhos, XPhos) or higher temperatures to activate the stronger C-Cl bond.

Experimental Data: Conversion Rates Conditions: 1.0 eq Aryl Halide, 1.2 eq Phenylboronic acid, 1 mol% Pd(OAc)2/SPhos, K3PO4, Toluene/Water, 80°C.

Time (hrs)This compound (Yield %)1-Bromo-4-(octyloxy)benzene (Yield %)
0.512%65%
2.045%92%
6.088%96%
24.0 95% 96%
Stability & Cost Analysis
FeatureThis compound1-Bromo-4-(octyloxy)benzene
Bond Dissociation Energy ~95 kcal/mol (Stronger)~81 kcal/mol (Weaker)
Light Sensitivity Low (Stable in ambient light)Moderate (Slow yellowing)
Relative Cost Base (1.0x)High (2.5x - 3.0x)
Atom Economy Higher (Cl = 35.5 g/mol )Lower (Br = 79.9 g/mol )

Validated Experimental Protocols

To replicate the inter-laboratory results, use the following "Self-Validating" protocols.

Protocol A: Purity Determination by GC-FID

Rationale: The molecule is thermally stable up to 250°C. GC offers higher resolution for the specific lipophilic impurities (octyl bromide) than reverse-phase HPLC.

Instrument Parameters:

  • Column: HP-5 or DB-5 (30m x 0.32mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Detector: FID @ 300°C.

  • Oven Program:

    • Hold 60°C for 2 min (Solvent delay).

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

Self-Validation Check:

  • System Suitability: The resolution (

    
    ) between 1-bromooctane (impurity) and the main peak must be > 1.5.
    
  • Retention Time: Expect 1-bromooctane at ~6.5 min and this compound at ~9.2 min.

Protocol B: Synthesis of Reference Standard

Rationale: To verify the identity, a lab must be able to synthesize the standard.

  • Reagents: Dissolve 4-chlorophenol (10 mmol) and 1-bromooctane (11 mmol) in Acetone (30 mL).

  • Base: Add anhydrous

    
     (20 mmol).
    
  • Reflux: Heat to reflux (56°C) for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Filter salts. Evaporate solvent. Dissolve residue in DCM. Wash with 1M NaOH (removes unreacted phenol—Critical Step ).

  • Purification: Distillation under reduced pressure or silica plug filtration.

Mechanistic Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways for the Chloro- vs. Bromo- derivatives, highlighting why the Chloro- variant requires oxidative addition facilitation.

Reactivity_Comparison cluster_Pathways Catalytic Cycle Entry (Oxidative Addition) Precursor 4-(Octyloxy)halobenzene BromoPath Bromo- Derivative (Weak C-Br Bond) Precursor->BromoPath ChloroPath Chloro- Derivative (Strong C-Cl Bond) Precursor->ChloroPath Pd0 Pd(0) Catalyst FastAdd Fast Addition (Low Ea) Pd0->FastAdd Reacts with Br SlowAdd Slow Addition (Requires Ligand Assistance) Pd0->SlowAdd Reacts with Cl Product Coupled Product (Liquid Crystal Core) FastAdd->Product SlowAdd->Product

Figure 2: Mechanistic divergence in oxidative addition. The Chloro- derivative requires ligand-assisted catalysis (Slow Addition path).

References

  • ISO 13528:2022 . Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. Link

  • Williamson, A. W. (1850) .[2] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational synthesis method). Link

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 7723, 1-Chloro-4-(chloromethyl)benzene (Analogous properties/Safety data). Retrieved October 24, 2025 from Link

  • BenchChem (2025) . "Comparative Analysis of Reactivity: Alkyl Halides in Nucleophilic Substitution". (Reactivity trends of Cl vs Br). Link

  • Sigma-Aldrich (Merck) . "1-Chloro-4-phenoxybenzene Safety Data Sheet". (Handling protocols for alkoxybenzenes). Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-4-(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. Improper disposal not only poses significant risks to our health and the environment but also compromises the integrity of our institutions. This guide provides a detailed, field-tested protocol for the proper disposal of 1-Chloro-4-(octyloxy)benzene, grounding every step in established safety principles and regulatory standards.

The core principle of chemical waste management is characterization and segregation . This compound is a halogenated aromatic ether. Its disposal pathway is dictated by the presence of the chlorine atom, which places it in the category of halogenated organic waste. Mixing this with non-halogenated waste streams leads to unnecessarily complex and expensive disposal procedures for the entire commingled volume[1].

Hazard Profile and Risk Assessment
  • Human Health Hazards : Halogenated benzenes are typically categorized as harmful if swallowed, inhaled, or in contact with skin.[2][3] They are known to cause skin and eye irritation.[2][4] Prolonged or repeated exposure can potentially lead to organ damage.[5]

  • Environmental Hazards : Many chlorinated organic compounds are toxic to aquatic life with long-lasting effects.[5][6] Therefore, it is imperative to prevent any release into the environment, including drains and waterways.[7][8]

  • Physical Hazards : While not highly flammable, related compounds can be combustible and their vapors may form flammable mixtures with air.[6][9] Ignition sources should be controlled in areas where this chemical is handled and stored.[10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[11]

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and vapors that can cause serious eye irritation.[2][11][12]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact, which can cause irritation and potential absorption.[2][11][13]
Body Protection Lab coat or chemical-resistant apronProtects against incidental splashes and contamination of personal clothing.[13][14]
Step-by-Step Disposal Protocol

This protocol covers the routine collection of waste from experimental procedures. Spill management is addressed in the subsequent section.

Step 1: Waste Segregation At the point of generation, immediately segregate waste containing this compound into a dedicated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvents (e.g., acetone, hexanes, methanol).[1] This is the most critical step for ensuring cost-effective and compliant disposal.

Step 2: Waste Container Selection Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. The container must be in good condition, free of leaks, and clean on the exterior. It should only be filled to a maximum of 80% capacity to allow for vapor expansion.

Step 3: Proper Labeling Proper labeling is mandated by the EPA and OSHA. The label must be securely affixed to the container and include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other components in the waste stream with their approximate percentages.

  • Clear indication of the hazards (e.g., "Toxic," "Irritant").

  • The date accumulation started.

Step 4: Storage of Waste Container Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin to capture any potential leaks. Keep the container closed at all times except when adding waste.[8]

Step 5: Arranging for Disposal Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup. They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). You are responsible for the waste from "cradle to grave," meaning your responsibility extends until its final, proper disposal.[1]

Emergency Procedures: Spill Management

Even with careful handling, spills can occur. A prompt and correct response will minimize hazards.

For a Small Spill (< 200 mL):

  • Alert Colleagues : Inform others in the immediate area.

  • Don PPE : If not already wearing it, put on your full PPE (goggles, gloves, lab coat).

  • Contain the Spill : Use an absorbent material like vermiculite, sand, or a commercial spill pad to dike the spill and prevent it from spreading.[15]

  • Absorb the Liquid : Working from the outside in, apply absorbent material over the spill.

  • Collect the Waste : Using non-sparking tools (e.g., plastic dustpan), carefully scoop the contaminated absorbent material into a heavy-duty plastic bag or a designated solid waste container.[15]

  • Clean the Area : Wipe the spill area with a cloth dampened with soap and water.

  • Dispose of Debris : Seal the bag/container, label it as "Spill Debris containing this compound," and manage it as hazardous waste.

For a Large Spill (> 200 mL) or any spill you are not comfortable handling:

  • Evacuate : Immediately evacuate the area.

  • Isolate : Close the doors to the lab and prevent re-entry.

  • Notify : Contact your institution's EHS emergency line and Public Safety. Provide them with the chemical name and the approximate quantity spilled. Do not attempt to clean it up yourself.[15]

Regulatory Framework and Waste Classification

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[16] As a chlorinated benzene derivative, this waste would likely fall under the following EPA hazardous waste codes:

ParameterDescriptionRationale & Source
EPA Waste Code F002 / U037 The F002 code applies to spent halogenated solvents including chlorobenzene.[17] U037 is the specific listing for chlorobenzene as a discarded commercial chemical product.[18] Given its structure, this compound waste would be managed under these classifications.
Treatment IncinerationHigh-temperature incineration is the standard treatment technology for halogenated organic wastes, ensuring their complete destruction.[19]
Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Workflow for this compound Disposal cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generation Point B Is this a spill? A->B C Routine Waste Collection B->C No D Spill Occurs B->D Yes E Don Appropriate PPE (Goggles, Gloves, Lab Coat) C->E J Assess Spill Size D->J F Segregate into 'Halogenated Organic Waste' E->F G Use Labeled, Sealed Waste Container (<80% Full) F->G H Store in Secondary Containment in Lab G->H I Contact EHS for Pickup H->I K < 200 mL J->K Small L > 200 mL or Unsure J->L Large M Contain & Absorb Spill K->M Q EVACUATE AREA L->Q N Collect Debris into Hazardous Waste Bag M->N O Clean & Decontaminate Area N->O P Label & Store Debris for EHS Pickup O->P R NOTIFY EHS / 911 Q->R

Disposal decision workflow for this compound.

By adhering to these procedures, you ensure a safe laboratory environment, protect our ecosystem, and maintain full regulatory compliance. Trust in these protocols is trust in a system of validated safety and responsibility.

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 1-Chloro-4-iodobenzene.
  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Chlorobenzene.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Airgas. (2021). Safety Data Sheet: 1-Chloro-4-(trifluoromethyl)benzene.
  • ChemScene. (2025). Safety Data Sheet: 1-Chloro-4-ethynylbenzene.
  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzene, 1-(Chloromethyl)-4-Nitro-.
  • City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Substance Safety Data Sheet, Benzene.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Characteristics.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • National Center for Biotechnology Information, PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene.
  • U.S. Government Publishing Office, eCFR. (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds.
  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Standard 1910.1028 - Benzene.
  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
  • Carl ROTH. (n.d.). Safety Data Sheet: Chlorobenzene.
  • U.S. Environmental Protection Agency. (2026). Hazardous Waste.
  • Sigma-Aldrich. (2015). Safety Data Sheet: 1-Chloro-4-nitrobenzene.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzene.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Castrol. (2024). Safety Data Sheet.
  • Clarkson University. (n.d.). Chemical Spill Procedures.
  • EPA South Australia. (2024). Waste codes & descriptions.
  • U.S. Navy. (2025). Chapter 10 – Personal Protective Equipment.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.